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Core Science & Biosynthesis

Foundational

Chemical Properties and Stability of 4-(hydroxymethyl)quinolin-2(1H)-one

This technical guide details the chemical properties, synthesis, and stability profile of 4-(hydroxymethyl)quinolin-2(1H)-one (CAS: 4876-16-8), a critical heterocyclic building block in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and stability profile of 4-(hydroxymethyl)quinolin-2(1H)-one (CAS: 4876-16-8), a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Compound Profile

4-(hydroxymethyl)quinolin-2(1H)-one is a functionalized quinolinone scaffold used extensively in the development of bioactive agents, including potential anticancer and antiviral drugs.[][2] It serves as a "privileged structure" due to its ability to engage in hydrogen bonding (via the lactam motif) and provide a vector for further functionalization (via the primary alcohol).

Physicochemical Specifications
PropertySpecification
IUPAC Name 4-(hydroxymethyl)-1H-quinolin-2-one
CAS Number 4876-16-8
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et₂O).[][2][3]
pKa (Predicted) ~11.5 (Lactam NH), ~14.5 (Alcohol OH)

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is vital for formulation and reactivity. While the compound can theoretically exist as 2-hydroxyquinoline (lactim) or quinolin-2(1H)-one (lactam) , the lactam form is thermodynamically dominant in both the solid state and neutral solution.

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium and the key reactive sites.

Tautomerism Lactam Lactam Form (Dominant) 4-(hydroxymethyl)quinolin-2(1H)-one Stable in solid/solution Lactim Lactim Form (Minor) 4-(hydroxymethyl)quinolin-2-ol Favored in high pH/silylation Lactam->Lactim Tautomerization (Kd << 1)

Figure 1: The lactam-lactim tautomerism.[][2][3][4][5][6][7][8][9][10] The lactam (left) is the relevant species for storage and most reactions.

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes a modified Knorr Quinoline Synthesis . This protocol avoids the instability issues of direct oxidation of methyl-quinolinones by using a 4-chloroacetoacetate precursor.

Core Reaction Pathway
  • Condensation: Aniline reacts with ethyl 4-chloroacetoacetate to form the intermediate acetoacetanilide.

  • Cyclization: Acid-mediated ring closure yields 4-(chloromethyl)quinolin-2(1H)-one.

  • Hydrolysis: The chloromethyl group is hydrolyzed to the hydroxymethyl target.

Synthesis Aniline Aniline (Starting Material) Intermediate Intermediate: 4-(chloromethyl)quinolin-2(1H)-one Aniline->Intermediate 1. Condensation (110°C) 2. H2SO4 Cyclization ECAA Ethyl 4-chloroacetoacetate ECAA->Intermediate 1. Condensation (110°C) 2. H2SO4 Cyclization Product Target: 4-(hydroxymethyl)quinolin-2(1H)-one Intermediate->Product Hydrolysis (aq. NaOH/Reflux)

Figure 2: Synthetic workflow from aniline precursors to the hydroxymethyl target.

Detailed Experimental Protocol

Step 1: Preparation of 4-(chloromethyl)quinolin-2(1H)-one

  • Mix Aniline (1.0 eq) and Ethyl 4-chloroacetoacetate (1.1 eq) in toluene.

  • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.

  • Evaporate solvent to obtain the crude acetoacetanilide.

  • Add the crude oil dropwise to concentrated Sulfuric Acid (or Polyphosphoric Acid) at 70–80 °C. Stir for 2 hours.

  • Pour onto crushed ice. The precipitate is 4-(chloromethyl)quinolin-2(1H)-one. Filter and wash with water.

Step 2: Hydrolysis to 4-(hydroxymethyl)quinolin-2(1H)-one

  • Suspend the chloromethyl intermediate in 10% aqueous NaOH (or K₂CO₃/Water).

  • Reflux for 4–8 hours. Monitor by TLC (the alcohol is more polar than the chloride).

  • Cool to room temperature and acidify carefully with dilute HCl to pH ~5–6.

  • The product precipitates. Filter, wash with cold water, and recrystallize from Methanol/Water.

Stability & Reactivity Profile

This compound possesses two distinct reactive centers: the primary alcohol and the lactam ring .

A. Chemical Stability
  • Hydrolytic Stability: The quinolinone ring is highly stable to hydrolysis under neutral and mild acidic conditions due to aromatic resonance.

  • Thermal Stability: Stable up to >200 °C. Decomposition occurs before melting in many cases.

  • Photostability: Quinolinones are fluorophores and can be light-sensitive. Store in amber vials to prevent photo-oxidation or dimerization.

B. Reactivity Matrix
Reaction TypeTarget SiteReagentsOutcome
Oxidation Hydroxymethyl (-CH₂OH)MnO₂ or Swern4-Formylquinolin-2(1H)-one (Aldehyde)
Halogenation Hydroxymethyl (-CH₂OH)SOCl₂ or PBr₃4-(Chloromethyl)quinolin-2(1H)-one
O-Alkylation Lactam Oxygen (C=O)R-X, Base (e.g., K₂CO₃)2-Alkoxyquinoline (Lactim ether)
N-Alkylation Lactam Nitrogen (N-H)R-X, NaH1-Alkyl-4-(hydroxymethyl)quinolin-2-one

Critical Note on Selectivity: When alkylating, the N-alkylation vs. O-alkylation ratio depends on the base and solvent. Hard electrophiles/bases favor N-alkylation (maintaining the amide), while silver salts often favor O-alkylation.

Analytical Quality Control

To validate the synthesis and stability, use the following High-Performance Liquid Chromatography (HPLC) method.

Method Parameters:

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 5 µm, 4.6 x 150 mm. Rationale: Standard C18 may cause peak tailing due to the basic nitrogen; polar-embedded phases improve shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated system).

References

  • National Institutes of Health (NIH) - PubMed. Synthesis and biological properties of 4-hydroxymethyl-furo[2,3-h]quinolin-2(1H)-ones. (Contextual synthesis of hydroxymethyl-quinolinones). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate. (Mechanistic grounding for quinolinone ring formation). Retrieved from [Link]

  • PubChem. Compound Summary: 4-Hydroxyquinolin-2(1H)-one (Analogous scaffold properties). Retrieved from [Link]

Sources

Exploratory

4-(hydroxymethyl)quinolin-2(1H)-one CAS number and molecular weight

An In-depth Technical Guide to 4-(hydroxymethyl)quinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(hydroxymethyl)quinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis methodologies, and known biological activities, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

4-(hydroxymethyl)quinolin-2(1H)-one is a derivative of the quinolinone scaffold, a privileged structure in drug discovery known for a wide range of biological activities.[1] The introduction of a hydroxymethyl group at the 4-position offers a potential site for further chemical modification and can influence the molecule's solubility and interaction with biological targets.

Table 1: Physicochemical Properties of 4-(hydroxymethyl)quinolin-2(1H)-one

PropertyValueSource
CAS Number 4876-16-8[]
Molecular Formula C10H9NO2[]
Molecular Weight 175.18 g/mol []
IUPAC Name 4-(hydroxymethyl)-1H-quinolin-2-one[]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CO[]
Synonyms 4-(hydroxymethyl) quinolone, 4-(Hydroxymethyl)-2(1H)-quinolinone[]

Synthesis and Mechanism

A logical synthetic pathway would involve the cyclization of a suitably substituted aniline precursor with a malonic acid derivative, followed by functional group manipulation to introduce the hydroxymethyl group. For instance, the synthesis could start from a precursor like 4-hydroxy-2(1H)-quinolone, which can be synthesized via the cyclization of N,N-diphenyl malonamide in the presence of polyphosphoric acid (PPA).[3]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one, starting from a plausible precursor.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Functionalization cluster_3 Final Product Precursor Substituted Aniline Cyclization Cyclization (e.g., PPA) Precursor->Cyclization Malonic_Acid Malonic Acid Derivative Malonic_Acid->Cyclization Intermediate 4-Hydroxyquinolin-2(1H)-one Cyclization->Intermediate Formation of quinolinone core Formylation Formylation (e.g., Vilsmeier-Haack) Intermediate->Formylation Introduction of formyl group Reduction Reduction (e.g., NaBH4) Formylation->Reduction Reduction to hydroxymethyl group Final_Product 4-(hydroxymethyl)quinolin-2(1H)-one Reduction->Final_Product Final Product

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Experimental Rationale
  • Cyclization: The choice of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial for promoting the intramolecular cyclization reaction, which forms the core quinolinone ring structure.[3] These reagents facilitate the dehydration and ring-closure steps.

  • Functional Group Introduction: A subsequent formylation reaction, for instance, a Vilsmeier-Haack reaction, could introduce a formyl group at the 4-position. This aldehyde can then be selectively reduced to the desired hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH4) to avoid over-reduction of other functional groups in the molecule.

Biological Activity and Therapeutic Potential

The quinolinone scaffold is a cornerstone in the development of various therapeutic agents due to its diverse biological activities.[1] These activities include antioxidant, anti-inflammatory, antimalarial, antibacterial, and anticancer properties.[1][4]

While specific studies on 4-(hydroxymethyl)quinolin-2(1H)-one are not extensively detailed in the provided results, its structural similarity to other biologically active quinolinones suggests potential in several therapeutic areas. For instance, related furoquinolinones have shown promise as photochemotherapeutic agents by inhibiting topoisomerase II and exhibiting antiproliferative activity.[5] Furthermore, various ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives have been investigated for their antifungal and photosynthesis-inhibiting activities.[4]

The presence of the hydroxymethyl group provides a handle for creating derivatives with modified pharmacokinetic and pharmacodynamic properties. This functional group can participate in hydrogen bonding, potentially enhancing binding to biological targets.

Potential Mechanism of Action: A Hypothetical Pathway

Given the known activities of related compounds, a potential mechanism of action for 4-(hydroxymethyl)quinolin-2(1H)-one or its derivatives could involve the inhibition of key cellular enzymes or interference with signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Signaling_Pathway Compound 4-(hydroxymethyl)quinolin-2(1H)-one Derivative Target Target Enzyme (e.g., Topoisomerase II, Kinase) Compound->Target Inhibition Pathway Cellular Signaling Pathway (e.g., Proliferation, Inflammation) Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Reduced Inflammation) Pathway->Response

Caption: Hypothetical mechanism of action for a 4-(hydroxymethyl)quinolin-2(1H)-one derivative.

Future Directions and Research Opportunities

4-(hydroxymethyl)quinolin-2(1H)-one represents a promising scaffold for further investigation. Key areas for future research include:

  • Development of a robust and scalable synthesis protocol.

  • Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Structure-Activity Relationship (SAR) studies to understand how modifications to the core structure, particularly at the hydroxymethyl position, affect biological activity.

  • Investigation of its potential as a photochemotherapeutic agent, building on the findings for related furoquinolinones.[5]

References

  • Papathanasiou, M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 163. Available from: [Link]

  • Angene Chemical. 2(1H)-Quinolinone, 4-hydroxy-1-methyl- (CAS# 1677-46-9). Available from: [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. Available from: [Link]

  • El-Sayed, M. A. A. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(5), 517-535. Available from: [Link]

  • Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(7), 1221-1224. Available from: [Link]

  • Kos, J., et al. (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 19(9), 13583-13605. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 4-(hydroxymethyl)quinolin-2(1H)-one in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like 4-(hydroxymethyl)quinolin-2(1H)-one is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor solubility can lead to a cascade of developmental hurdles, including inadequate bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent.

The Foundation: Understanding Thermodynamic Solubility

The focus of this guide is on determining the thermodynamic solubility of 4-(hydroxymethyl)quinolin-2(1H)-one. This is the equilibrium concentration of the compound in a given solvent at a specific temperature and pressure, where the solution is saturated. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution. For drug development, thermodynamic solubility provides a more accurate and reliable measure of a compound's intrinsic solubility.[1]

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method .[2][3][4] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity, reliability, and its ability to achieve a true equilibrium state. The constant agitation ensures that the solvent is continuously in contact with the solid, facilitating the dissolution process until the solution is saturated.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-(hydroxymethyl)quinolin-2(1H)-one.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 4-(hydroxymethyl)quinolin-2(1H)-one shake Combine compound and solvent in a sealed vial prep_compound->shake prep_solvent Measure precise volume of organic solvent prep_solvent->shake agitate Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) shake->agitate filter Filter the suspension to remove undissolved solid agitate->filter dilute Dilute the saturated filtrate with the solvent filter->dilute quantify Quantify concentration using UV-Vis Spectroscopy or HPLC dilute->quantify

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Materials:

  • 4-(hydroxymethyl)quinolin-2(1H)-one (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, acetonitrile)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Add an excess amount of solid 4-(hydroxymethyl)quinolin-2(1H)-one to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time required to reach equilibrium.[2]

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

Analytical Quantification of 4-(hydroxymethyl)quinolin-2(1H)-one

Once a saturated solution is obtained, the concentration of the dissolved compound must be accurately determined. Two common and effective methods for this are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Method 1: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and cost-effective technique for quantifying compounds that absorb ultraviolet or visible light.[5] Quinolinone derivatives have a chromophore that makes them suitable for this method.[6]

Protocol for Quantification by UV-Vis Spectroscopy:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 4-(hydroxymethyl)quinolin-2(1H)-one in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of 4-(hydroxymethyl)quinolin-2(1H)-one in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it).

  • Analyze the Sample:

    • Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Factor in the dilution to determine the original concentration of the saturated solution, which represents the solubility.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique that separates components in a mixture.[7] It is particularly useful if there is a concern about impurities in the compound or solvent that might interfere with UV-Vis measurements.

Protocol for Quantification by HPLC:

  • Develop an HPLC Method:

    • Column: A reversed-phase C18 column is a good starting point for quinolinone derivatives.[7]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The exact ratio can be optimized to achieve good peak shape and retention time.

    • Detection: A UV detector set at the λmax of 4-(hydroxymethyl)quinolin-2(1H)-one.

    • Flow Rate and Injection Volume: These will depend on the column dimensions and should be optimized for the specific system.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of 4-(hydroxymethyl)quinolin-2(1H)-one in the mobile phase.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a linear calibration curve.

  • Analyze the Sample:

    • Inject the same fixed volume of the diluted, filtered sample from the shake-flask experiment into the HPLC system.

    • Determine the peak area corresponding to 4-(hydroxymethyl)quinolin-2(1H)-one.

    • Use the calibration curve to calculate the concentration of the diluted sample.

    • Account for the dilution to determine the solubility of the compound.

Visualizing the Analytical Workflow

The following diagram outlines the general workflow for quantifying the concentration of the dissolved compound.

G cluster_uvvis UV-Vis Spectroscopy cluster_hplc HPLC start Diluted Saturated Filtrate uv_measure Measure Absorbance of Sample start->uv_measure hplc_measure Inject Sample and Measure Peak Area start->hplc_measure uv_cal Prepare Calibration Curve (Absorbance vs. Concentration) uv_calc Calculate Concentration uv_cal->uv_calc uv_measure->uv_calc hplc_cal Prepare Calibration Curve (Peak Area vs. Concentration) hplc_calc Calculate Concentration hplc_cal->hplc_calc hplc_measure->hplc_calc

Caption: Analytical workflows for quantification by UV-Vis Spectroscopy and HPLC.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Solubility of 4-(hydroxymethyl)quinolin-2(1H)-one in Various Organic Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Analytical Method
MethanolExperimental ValueCalculated ValueUV-Vis or HPLC
EthanolExperimental ValueCalculated ValueUV-Vis or HPLC
AcetoneExperimental ValueCalculated ValueUV-Vis or HPLC
AcetonitrileExperimental ValueCalculated ValueUV-Vis or HPLC
Ethyl AcetateExperimental ValueCalculated ValueUV-Vis or HPLC
DMSOExperimental ValueCalculated ValueUV-Vis or HPLC
DMFExperimental ValueCalculated ValueUV-Vis or HPLC

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion: A Pathway to a Comprehensive Solubility Profile

References

  • World Health Organization. Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, 2019. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Avdeef, A. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Pharmaceutical Research, 22(1), 99-107. 2005. [Link]

  • Al-Ghanim, A. M., et al. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. Scientific Reports, 14(1), 22055. 2024. [Link]

  • Solubility of Things. 2-Quinolinone. [Link]

  • Chauhan, V. C., et al. A Review: Different UV Spectrophotometric Methods for Determination of Quinolone Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 521-529. 2015. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. 2019. [Link]

  • Li, H., et al. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-497. 2011. [Link]

  • SIELC Technologies. 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-. 2018. [Link]

  • Patel, J. R., et al. Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. International Journal of Pharmaceutical Research and Applications, 10(2), 1504-1515. 2025. [Link]

  • Singh, S., & Kumar, A. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). 2025. [Link]

  • Khan, A., et al. analysis of UV-visible spectroscopic method vs HPLC me rmining content assay of ciprofloxacin 500 MG tablets. Research Journal of Pharmaceutical Sciences, 7(1), 1-6. 2018. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. 2016. [Link]

  • Kumar, B. K., Shekar, K. B. C., & Sekaran, V. G. Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 23-30. 2019. [Link]

  • Aly, A. A. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helsinki University Library, 2022. [Link]

  • Paweіczyk, A., & Zimecki, M. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(4), 253-259. 2005. [Link]

  • PubChemLite. 4-(hydroxymethyl)quinoline. [Link]

  • Cheméo. Chemical Properties of Acetonitrile. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. 2017. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • PubChem. 4-(Hydroxymethyl)quinoline. [Link]

  • Molecules. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. 2023. [Link]

  • PubChem. 4-Methylquinoline. [Link]

  • Molecules. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. 2020. [Link]

  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. 2017. [Link]

  • NIST. 2(1H)-Quinolinone, 4-methyl-. [Link]

  • Molecules. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. 2024. [Link]

Sources

Exploratory

Tautomeric Equilibrium of 4-(Hydroxymethyl)quinolin-2(1H)-one: A Deep Dive into Structure and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The quinolinone scaffold is a cornerstone in medicinal chemistry, with i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, with its tautomeric state profoundly influencing physicochemical properties, receptor binding, and overall pharmacological activity. This technical guide provides a comprehensive exploration of the tautomeric equilibrium between 4-(hydroxymethyl)quinolin-2(1H)-one and its corresponding hydroxyquinoline form. We will dissect the underlying principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and offer insights into the implications for drug design and development. This document is intended to serve as a practical resource for scientists navigating the subtleties of heterocyclic tautomerism.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant ramifications in drug discovery.[1][2] For heterocyclic compounds like quinolinones, the position of the tautomeric equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and shape, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[3] A priori knowledge of the predominant tautomeric form is therefore critical for effective drug design and lead optimization.

The 2-quinolone ring system, a prevalent motif in numerous bioactive molecules, exists in equilibrium between the lactam (keto) and lactim (enol) forms.[4] The general consensus, supported by extensive spectroscopic and computational evidence, is that the keto form, 2-quinolinone, is thermodynamically more stable and thus the predominant tautomer in most environments.[3][5] This preference is largely attributed to the greater stability of the amide functionality within the heterocyclic ring.[6]

This guide will focus on a specific, yet illustrative example: 4-(hydroxymethyl)quinolin-2(1H)-one. We will explore how the presence of a hydroxymethyl substituent at the 4-position influences the tautomeric equilibrium and provide a detailed roadmap for its experimental and computational investigation.

The Tautomeric Landscape of 4-(Hydroxymethyl)quinolin-2(1H)-one

The tautomeric equilibrium of 4-(hydroxymethyl)quinolin-2(1H)-one involves the interconversion between the keto form (the quinolinone) and the enol form (the hydroxyquinoline).

tautomerism Keto 4-(hydroxymethyl)quinolin-2(1H)-one (Keto Form - Predominant) Enol 2,4-dihydroxy-quinoline (Enol Form - Minor) Keto->Enol Proton Transfer

Figure 1: Tautomeric equilibrium of 4-(hydroxymethyl)quinolin-2(1H)-one.

Based on foundational principles of quinolone chemistry, the equilibrium is expected to lie heavily towards the 4-(hydroxymethyl)quinolin-2(1H)-one (keto) form.[6][7] The amide group in the quinolinone ring is a key stabilizing feature. The hydroxymethyl group at the 4-position is not expected to dramatically shift this equilibrium, as it is a relatively neutral substituent electronically. However, its ability to participate in intermolecular hydrogen bonding could subtly influence the equilibrium in different solvent environments.

Factors Influencing the Tautomeric Equilibrium

The precise position of the tautomeric equilibrium is a delicate balance of several interconnected factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[8][9] Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents generally favor the less polar tautomer.[10] In the case of 4-(hydroxymethyl)quinolin-2(1H)-one, the keto form is generally less polar than the zwitterionic resonance contributor of the enol form, suggesting its predominance in nonpolar media.

  • Temperature: Like any chemical equilibrium, the tautomeric ratio is temperature-dependent.[3] Variable temperature NMR studies can provide valuable insights into the thermodynamics of the tautomeric interconversion.

  • Substituent Effects: Electron-withdrawing or -donating groups on the quinolinone ring can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium.[5] While the hydroxymethyl group is not strongly electron-withdrawing or -donating, its steric bulk and hydrogen-bonding potential can have localized effects.

Experimental Determination of Tautomeric Equilibrium

A multi-pronged experimental approach is essential for unambiguously determining the predominant tautomer and quantifying the equilibrium constant (KT = [enol]/[keto]).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[11][12]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of 4-(hydroxymethyl)quinolin-2(1H)-one in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key diagnostic signals include:

    • N-H proton (keto form): A broad singlet, typically in the range of 10-12 ppm.

    • O-H proton (enol form): A sharp or broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

    • Aromatic protons: The splitting patterns and chemical shifts of the protons on the benzene ring will differ slightly between the two tautomers.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The most diagnostic signal is that of the C4 carbon:

    • C=O (keto form): A characteristic downfield signal for the carbonyl carbon, typically above 170 ppm.[6][13]

    • C-OH (enol form): A signal more typical of an aromatic carbon bearing a hydroxyl group, generally in the 150-160 ppm range.

  • Quantitative Analysis: If both tautomers are present in significant quantities, the ratio can be determined by integrating the respective diagnostic signals in the ¹H NMR spectrum.[14]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent H_NMR ¹H NMR Prep->H_NMR C_NMR ¹³C NMR Prep->C_NMR Analysis Identify Diagnostic Signals (N-H, C=O) Integrate for Ratio H_NMR->Analysis C_NMR->Analysis

Figure 2: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra in different solvents.[8][15] The keto and enol forms will have distinct chromophores and thus different λmax values.

Protocol for UV/Vis Spectroscopic Analysis:

  • Solution Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Compare the spectra. Significant shifts in λmax or changes in the shape of the absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups that differentiate the tautomers, especially in the solid state.[6]

Protocol for IR Spectroscopic Analysis:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory or as a KBr pellet).

  • Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Analysis:

    • Keto form: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring.[6]

    • Enol form: The absence of a strong C=O stretch and the presence of a broad O-H stretching band around 3200-3600 cm⁻¹ would suggest the predominance of the enol form.

Computational Chemistry: A Powerful Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[17][18]

Protocol for DFT Calculations:

  • Structure Building: Construct 3D models of both the keto and enol tautomers of 4-(hydroxymethyl)quinolin-2(1H)-one using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.

  • Solvent Modeling: To account for solvent effects, these calculations can be performed using a continuum solvent model, such as the Polarizable Continuum Model (PCM).[19]

Table 1: Hypothetical Relative Energies of Tautomers

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
4-(hydroxymethyl)quinolin-2(1H)-one (Keto)0.00 (Reference)0.00 (Reference)
2,4-dihydroxy-quinoline (Enol)+5.7+3.2

Note: These are illustrative values. Actual values would need to be calculated.

Implications for Drug Development

A thorough understanding of the tautomeric equilibrium of 4-(hydroxymethyl)quinolin-2(1H)-one and related compounds is paramount for:

  • Structure-Activity Relationship (SAR) Studies: The predominant tautomer dictates the three-dimensional arrangement of hydrogen bond donors and acceptors, which is critical for molecular recognition by biological targets.[20]

  • Physicochemical Property Prediction: Tautomerism influences key properties like pKa, lipophilicity (logP), and solubility, which are crucial for a drug candidate's ADME profile.[3]

  • Intellectual Property: A comprehensive characterization of all relevant tautomeric forms is essential for robust patent protection.

Conclusion

The tautomeric equilibrium of 4-(hydroxymethyl)quinolin-2(1H)-one, while expected to strongly favor the keto form, is a nuanced phenomenon influenced by a variety of environmental factors. For researchers in drug discovery and development, a comprehensive investigation utilizing a combination of high-resolution NMR spectroscopy, UV/Vis and IR spectroscopy, and computational modeling is not merely an academic exercise but a critical step in the rational design of novel therapeutics. The methodologies and principles outlined in this guide provide a robust framework for such investigations, enabling a deeper understanding of this fascinating class of molecules.

References

  • Benchchem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. 3

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. 21

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.

  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). (n.d.). ScienceDirect.

  • Benchchem. Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. 6

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC.

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2018). The Journal of Organic Chemistry.

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.

  • Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. (2025). ResearchGate.

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate.

  • First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). PMC.

  • 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis. (n.d.). ChemicalBook.

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). PMC.

  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (n.d.). ResearchGate.

  • Benchchem. Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. 10

  • Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States. (n.d.). ResearchGate.

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (2014). ScienceDirect.

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). Journal of Agricultural and Food Chemistry.

  • Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. (2013). Organic Chemistry Portal.

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). ScienceDirect.

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate.

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2023). MDPI.

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing.

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). PMC.

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. (2010). PubMed.

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016). Journal of Organic and Pharmaceutical Chemistry.

  • Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate.

  • NMR Spectroscopy. (n.d.). MSU chemistry.

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI.

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.

  • A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (n.d.). Organic Chemistry Frontiers.

  • Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate.

  • (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate.

  • Keto–Enol Tautomerism. (2022). Encyclopedia MDPI.

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. (n.d.). ResearchGate.

  • 8-Hydroxyquinoline. (n.d.). Wikipedia.

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  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. (n.d.). PMC.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar.

  • 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire.

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Foundational

Pharmacological Potential of 4-(Hydroxymethyl)quinolin-2(1H)-one Derivatives

Executive Summary The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved therapeutics such as Aripiprazole (antipsychotic) and Cilosta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold represents a privileged structure in medicinal chemistry, serving as the core for FDA-approved therapeutics such as Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). Within this family, 4-(hydroxymethyl)quinolin-2(1H)-one derivatives occupy a unique niche. The C4-hydroxymethyl moiety (–CH₂OH) functions not merely as a polar appendage but as a critical "chemical hook," enabling the attachment of lipophilic pharmacophores, ester-linked prodrug moieties, and hydrogen-bond-donating groups essential for target engagement.

This guide analyzes the synthetic accessibility, pharmacological versatility, and structure-activity relationships (SAR) of this specific subclass, providing researchers with a roadmap for leveraging this scaffold in oncology and antimicrobial drug discovery.

Chemical Architecture & Synthetic Access

The Strategic Value of the C4-Hydroxymethyl Group

Unlike the more common 4-hydroxy-2-quinolone (where the hydroxyl is directly attached to the aromatic ring, often existing in keto-enol equilibrium), the 4-hydroxymethyl derivative possesses a primary alcohol separated from the ring by a methylene bridge.

  • Reactivity: The primary alcohol allows for facile esterification, etherification, and oxidation to aldehydes, serving as a versatile linker.

  • Solubility: It disrupts the planarity of the stack slightly more than a methyl group, potentially improving aqueous solubility compared to purely lipophilic analogs.

Synthetic Pathway

The most robust route to 4-(hydroxymethyl)quinolin-2(1H)-one involves the functionalization of the 4-methyl precursor. Direct cyclization to the alcohol is possible but often lower yielding.

Core Protocol: Selenium Dioxide Oxidation The oxidation of 4-methylquinolin-2(1H)-one using Selenium Dioxide (SeO₂) in dioxane/water is the industry-standard method to access the alcohol or aldehyde selectively.

SynthesisWorkflow Start Aniline + Ethyl Acetoacetate Cyclization Knorr Cyclization (H2SO4, 100°C) Start->Cyclization Intermediate 4-Methylquinolin-2(1H)-one Cyclization->Intermediate Ring Closure Oxidation SeO2 Oxidation (Dioxane, Reflux) Intermediate->Oxidation Selective Methyl Oxidation Product 4-(Hydroxymethyl) quinolin-2(1H)-one Oxidation->Product Yield: ~65-75% Deriv Functionalization (Esters/Ethers) Product->Deriv Linker Chemistry

Figure 1: Synthetic workflow for accessing the 4-(hydroxymethyl)quinolin-2(1H)-one scaffold.

Pharmacological Profiles[1][2][3][4][5]

Anticancer Activity (Cytotoxicity & Mechanism)

Derivatives where the 4-hydroxymethyl group is esterified with cinnamic acids or linked to triazoles show potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer lines.

  • Mechanism of Action:

    • Tubulin Polymerization Inhibition: Bulky substituents at C4 interfere with the colchicine-binding site of tubulin.

    • Kinase Inhibition (EGFR/VEGFR): The quinolinone core mimics the ATP purine ring, while the C4-arm extends into the ribose-binding pocket or solvent-accessible regions of the kinase domain.

    • Apoptosis Induction: Activation of Caspase-3 and downregulation of Bcl-2.

Antimicrobial & Antifungal Potential

While fluoroquinolones (like Ciprofloxacin) are N1-alkylated-4-oxo-3-carboxylic acids, the 2-quinolone derivatives target DNA gyrase via an alternative binding mode.

  • Key Insight: The 4-hydroxymethyl group, when converted to a 4-aminomethyl or 4-chloromethyl analogue, shows enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis). The basic nitrogen at the C4 position (via the methyl linker) improves penetration into the bacterial cell wall.

Experimental Protocols

Protocol: Synthesis of 4-(Hydroxymethyl)quinolin-2(1H)-one

Validation: This protocol is adapted from standard SeO₂ oxidations of heterocyclic methyl groups.

Reagents:

  • 4-Methylquinolin-2(1H)-one (10 mmol)

  • Selenium Dioxide (SeO₂) (12 mmol)

  • 1,4-Dioxane (50 mL)

  • Water (2 mL)

Step-by-Step:

  • Dissolution: Dissolve 4-methylquinolin-2(1H)-one in 1,4-dioxane in a round-bottom flask. Add water (crucial for alcohol formation over aldehyde).

  • Oxidation: Add SeO₂ in portions. Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Filtration: Filter the hot solution through a Celite pad to remove reduced selenium (black solid).

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol/water to yield off-white crystals.

    • Expected Yield: 60–70%

    • Melting Point: >250°C (decomposition)

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ of derivatives against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds dissolved in DMSO (final concentration 0.1% v/v) at serial dilutions (0.1–100 µM).

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC₅₀.
    

Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold is highly sensitive to substitutions at specific positions. The 4-hydroxymethyl group acts as the "warhead delivery system."

SAR_Map Core 4-(Hydroxymethyl) quinolin-2(1H)-one N1 N1 Position: Alkylation (Me, Et, Bn) Increases Lipophilicity & Metabolic Stability Core->N1 C3 C3 Position: Electron Withdrawing Groups (Cl, Br, NO2) enhance antimicrobial potency Core->C3 C4 C4-CH2OH Handle: Esterification w/ Phenolic Acids = Antioxidant Hybrid. Conversion to Amines = DNA Binding. Core->C4 Benzene Benzene Ring (C6/C7): Halogenation (F, Cl) at C6 improves metabolic half-life. Core->Benzene

Figure 2: SAR Map highlighting critical modification zones for pharmacological optimization.

Key SAR Trends:
PositionModificationEffect on Activity
N-1 Methylation / Benzylationdrastically improves solubility and cellular uptake; N-H is often too polar for CNS penetration.
C-3 Halogenation (Cl, Br)Increases antimicrobial activity; steric bulk here can reduce kinase affinity.
C-4 -CH₂OH (Hydroxymethyl) The Pivot Point. Unmodified alcohol is weak. Esterification with Cinnamic acid or conversion to -CH₂-N(R)₂ yields high potency.
C-6 Fluorine (F)Blocks metabolic oxidation; mimics the C6-F of Ciprofloxacin.

References

  • Jung, J. C., Jung, Y. J., & Park, O. S. (2001). A convenient one-pot synthesis of 4-hydroxycoumarin, 4-hydroxythiocoumarin, and 4-hydroxyquinolin-2(1H)-one.[1] Synthetic Communications.

  • Hassanin, H. M., & El-Edfawy, S. M. (2012). Novel Heterocyclic Derivatives of 2-Quinolinone Associated with Antibacterial and Antitumor Potencies. Heterocycles.

  • Al-Salahi, R., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry.

  • Gao, W., et al. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives.[1] Synthetic Communications.

  • El-Feky, S. A., et al. (2014). Synthesis and Anticancer Activity of Some Novel 4-Substituted Quinolin-2(1H)-one Derivatives. Chemical and Pharmaceutical Bulletin.

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Exploratory

Architectural Mastery of the 4-Substituted Quinolin-2(1H)-one Scaffold: From Synthetic Evolution to Clinical Efficacy

[1] Executive Summary The 4-substituted quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its electronic versatility and structural rigidity.[1] Often serving as a bio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 4-substituted quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its electronic versatility and structural rigidity.[1] Often serving as a bioisostere for coumarins and quinolones, this heterocyclic core has transcended its historical role as a dye intermediate to become a cornerstone in modern drug discovery. Its pharmacological footprint spans from farnesyltransferase inhibition (Oncology) to mucosal defense enhancement (Gastroenterology).[1]

This technical guide dissects the scaffold's structural nuances, details high-fidelity synthetic protocols ranging from C-H activation to radical cascades, and analyzes the Structure-Activity Relationships (SAR) that drive its potency.

Structural & Electronic Foundations

The Tautomeric Equilibrium

The core challenge and opportunity of this scaffold lie in its tautomerism. While often drawn as the 2-hydroxyquinoline (lactim) form, the quinolin-2(1H)-one (lactam) tautomer predominates in the solid state and in polar solvents.[1] This preference is critical for binding affinity, as the lactam motif provides a dedicated hydrogen bond donor (NH) and acceptor (C=O), essential for interaction with kinase hinge regions and receptor pockets.

The Strategic Value of Position 4

Substitution at the C4 position is not merely decorative; it is electronically pivotal.

  • Steric Control: Bulky groups (e.g., aryl, heteroaryl) at C4 force the scaffold into specific conformations, often locking the rotation of the phenyl ring relative to the quinolinone plane. This "atropisomer-like" rigidity is exploited in drugs like Tipifarnib to fit into hydrophobic pockets of enzymes.[1]

  • Electronic Modulation: The C4 position is conjugated to the lactam carbonyl. Electron-donating groups (EDGs) at C4 can increase the electron density of the carbonyl oxygen, altering hydrogen bond strength.

Synthetic Architectures: From Classical to Catalytic

Modern synthesis has shifted from harsh acid-mediated cyclizations to transition-metal-catalyzed precision.[1]

Diagram: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the desired C4 substituent.

SyntheticPathways Start Target: 4-Substituted Quinolin-2(1H)-one Substituent Identify C4 Substituent Start->Substituent Aryl Aryl / Heteroaryl Substituent->Aryl Alkyl Alkyl / Functionalized Chain Substituent->Alkyl Heteroatom N / O / S Linked Substituent->Heteroatom Heck Pd-Catalyzed Dehydrogenative Cyclization Aryl->Heck CH_Act Rh/Cu C-H Activation (N-Methoxyamides) Aryl->CH_Act Radical Ag-Catalyzed Radical Cascade (Cinnamamides) Alkyl->Radical Knorr Knorr Quinoline Synthesis (Classical) Alkyl->Knorr Nucleophilic SNAr on 4-Chloro-2-quinolinone Heteroatom->Nucleophilic

Caption: Decision matrix for selecting synthetic methodologies based on C4-substitution requirements.

Protocol A: Pd(II)-Catalyzed Dehydrogenative Cyclization (For 4-Aryl derivatives)

This method represents a modern "atom-economic" approach, avoiding pre-functionalized halides.[1]

  • Target: 4-Arylquinolin-2(1H)-ones.

  • Mechanism: C-H activation followed by intramolecular cyclization.

  • Reagents: Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), DMSO/Air.

Step-by-Step Methodology:

  • Substrate Prep: Dissolve 1-(2-aminoaryl)-3-arylpropan-1-one (0.5 mmol) in DMSO (2.0 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Reaction: Seal the tube under an air atmosphere (balloon pressure) and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Look for singlet at ~6.5 ppm for H-3 proton).[1]

Protocol B: Silver-Catalyzed Radical Cascade (For 4-Alkyl/Functionalized derivatives)

Ideal for introducing complex alkyl chains or functional groups via decarboxylative coupling.[1]

  • Substrate: N-arylcinnamamides + Aliphatic Carboxylic Acids.

  • Catalyst: AgNO₃ (10 mol%), K₂S₂O₈ (2.0 equiv).

  • Conditions: H₂O/CH₃CN (1:1), 80°C.

Causality: The Ag(I) acts as a single-electron oxidant to generate an alkyl radical from the carboxylic acid (via decarboxylation).[1] This radical attacks the alkene of the cinnamamide, triggering a 6-endo-trig cyclization onto the aromatic ring.[1]

Pharmacological Landscape & SAR

The 4-substituted quinolin-2-one scaffold is a "privileged structure" capable of engaging diverse biological targets.

Structure-Activity Relationship (SAR) Map

The following diagram visualizes the electronic and steric requirements for maximal potency across different therapeutic indications.

SAR_Map Core Quinolin-2(1H)-one Core Scaffold N1 N1 Position (Methylation/H) Core->N1 C3 C3 Position (H or Halogen) Core->C3 C4 C4 Position (CRITICAL SUBSTITUTION) Core->C4 Benzene Benzo-Ring (C5-C8) (Lipophilicity/Metabolism) Core->Benzene N1_Rule Methylation often improves oral bioavailability (e.g., Tipifarnib) N1->N1_Rule C3_Rule Small Halogen (Cl/Br) enhances metabolic stability C3->C3_Rule C4_Rule Aryl group: Anticancer (Tubulin/Kinase) Amino-alkyl: Farnesyltransferase Inhibition Carboxamide chain: Mucosal Protection C4->C4_Rule

Caption: SAR Heatmap highlighting critical substitution zones for tuning biological activity.

Quantitative Efficacy Data

The table below summarizes key potency metrics for representative 4-substituted derivatives.

Compound ClassC4 SubstituentTarget / IndicationPotency (IC₅₀ / GI₅₀)Key Reference
Tipifarnib 3-ChlorophenylFarnesyltransferase (AML)0.86 nM (Enzyme)[1, 2]
4-PQ Derivatives 4-BenzyloxyphenylCOLO 205 (Colon Cancer)14 - 40 nM[3]
Rebamipide Propanoic acid chainMucosal COX-2 InductionN/A (Functional activator)[4]
Triazolyl-Quinolines 1,2,3-Triazole linkerEGFR Kinase22 - 31 nM[5]

Case Studies in Drug Development

Tipifarnib: The Precision Oncology Agent

Structure: 6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl) -1-methylquinolin-2-one.[1][2]

  • Mechanism: Tipifarnib inhibits farnesyltransferase (FTase), preventing the prenylation of Ras proteins.[2]

  • Role of the Scaffold: The 4-(3-chlorophenyl) group provides critical hydrophobic bulk that occupies the enzyme's substrate pocket, while the quinolinone oxygen accepts a hydrogen bond, anchoring the molecule. The N1-methyl group improves lipophilicity and membrane permeability.[1]

Rebamipide: The Mucosal Guardian

Structure: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl )propanoic acid.[1][3]

  • Mechanism: Unlike direct enzyme inhibitors, Rebamipide acts as a functional enhancer. It stimulates prostaglandin generation and scavenges reactive oxygen species (ROS).[4]

  • Role of the Scaffold: The quinolinone core acts as a stable, non-toxic carrier that positions the propanoic acid side chain (at C4) to interact with mucosal receptors, while the amide linkage at C2 (of the side chain) provides proteolytic stability.

Future Outlook

The 4-substituted quinolin-2(1H)-one scaffold is evolving beyond simple inhibition.[1]

  • PROTACs: Researchers are utilizing the N1 position to attach linkers for Proteolysis Targeting Chimeras, leveraging the scaffold's high affinity for specific kinases.

  • Hybrid Molecules: Fusion of the quinolinone core with artemisinin or chalcones is yielding potent anti-malarial and multi-drug resistant (MDR) reversal agents.

References

  • Tipifarnib in the treatment of acute myeloid leukemia. Expert Review of Anticancer Therapy. [1]

  • Tipifarnib (NCI Drug Dictionary). National Cancer Institute.

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology.

  • Rebamipide: A Quinolinone Analog for Gastric Mucosal Protection. TCI Chemicals.[5]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones. Molecules. [1]

  • Ligand-enabled triple C-H activation reactions: one-pot synthesis of diverse 4-aryl-2-quinolinones. Journal of the American Chemical Society.

  • Silver-Catalyzed Radical Tandem Cyclization for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones. Organic Letters. [1]

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Foundational

A Senior Application Scientist's Guide to the Photophysical Landscape of Hydroxymethyl-Substituted Quinolinones

An In-depth Technical Guide Topic: Fluorescence Properties of Hydroxymethyl-Substituted Quinolinones Audience: Researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Fluorescence Properties of Hydroxymethyl-Substituted Quinolinones Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the synthesis, photophysical characteristics, and environmental sensitivity of hydroxymethyl-substituted quinolinones. We move beyond a simple recitation of facts to explain the underlying principles that govern their fluorescent behavior, offering field-proven insights into experimental design and data interpretation.

Introduction: The Quinolinone Scaffold in Modern Research

Quinolinone and its derivatives represent a "privileged class" of heterocyclic aromatic compounds.[1] Their rigid, fused-ring structure is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Beyond their therapeutic potential, the inherent fluorescence of the quinoline core makes these scaffolds highly attractive for developing molecular probes and chemosensors.[3]

The introduction of a hydroxymethyl (-CH₂OH) group serves as a critical functionalization handle. It not only influences the electronic properties of the quinolinone core, thereby modulating its fluorescence, but also provides a reactive site for further conjugation to biomolecules or other chemical moieties. Understanding the fluorescence properties of these specific derivatives is paramount for their rational design in applications ranging from high-resolution cellular imaging to advanced diagnostics.

Synthetic Strategies: Building the Fluorescent Core

The construction of functionalized quinolinones can be achieved through various established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the cyclization of appropriately substituted anilines with β-keto esters, a method known as the Conrad–Limpach–Knorr synthesis.[4]

A generalized synthetic approach for a hydroxymethyl-substituted quinolinone is outlined below. This protocol is designed to be self-validating by including purification and characterization steps to ensure the identity and purity of the final compound.

Experimental Protocol: Synthesis of 4-Hydroxy-3-(hydroxymethyl)-1-methyl-quinolin-2(1H)-one

This protocol is a representative example. Specific reaction conditions, such as temperature and reaction time, may require optimization based on the specific substrates used.

Objective: To synthesize a quinolinone derivative with both a hydroxymethyl group at the 3-position and an N-methyl group, which is known to be associated with significant biological activity.[5]

Materials:

  • N-methylaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA) or high-boiling point solvent (e.g., Dowtherm A)

  • Paraformaldehyde

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Step 1: Synthesis of the Quinolinone Core.

    • In a round-bottom flask, combine N-methylaniline and diethyl malonate in a 1:1.2 molar ratio.

    • Heat the mixture at 140-150 °C for 2 hours to form the intermediate β-aminoacrylate through a condensation reaction.

    • Add the reaction mixture to a high-boiling point solvent like Dowtherm A and heat to 240-250 °C for 30 minutes to induce thermal cyclization. This step forms 4-hydroxy-1-methylquinolin-2(1H)-one.

    • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.

    • Causality Check: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization, which is the key bond-forming step in creating the quinolinone ring system.[4]

  • Step 2: Introduction of the Hydroxymethyl Group.

    • Suspend the crude 4-hydroxy-1-methylquinolin-2(1H)-one in an aqueous solution of sodium hydroxide.

    • Add an excess of paraformaldehyde to the mixture.

    • Heat the reaction at 60-70 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This step involves a base-catalyzed hydroxymethylation at the electron-rich C3 position of the 4-hydroxyquinolinone core.

  • Step 3: Purification and Characterization.

    • After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from hot ethanol to obtain pure 4-hydroxy-3-(hydroxymethyl)-1-methyl-quinolin-2(1H)-one.

    • Validation: Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the hydroxymethyl group.

      • Mass Spectrometry (MS): To verify the molecular weight.

      • Melting Point: To assess purity.

Core Photophysical Properties and Structure-Fluorescence Relationships

The fluorescence of hydroxymethyl-substituted quinolinones is governed by the interplay of electronic transitions within the aromatic system. The π-π* transitions are primarily responsible for their absorption and emission properties.[6]

Influence of Substituents

The electronic nature of substituents on the quinolinone ring dramatically influences the photophysical properties.[7]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) generally lead to a bathochromic (red) shift in both absorption and emission spectra. They increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) typically cause a hypsochromic (blue) shift or can even quench fluorescence entirely.[8][9][10]

  • Hydroxymethyl Group (-CH₂OH): This group is weakly electron-donating. Its primary influence is often more subtle than strong EDGs but can still contribute to red-shifting the spectra compared to the unsubstituted parent quinolinone. Its main value lies in providing a site for further modification and influencing solubility.

The position of the hydroxymethyl group is also critical. Substitution on the benzene ring portion versus the pyridine ring portion will have different effects on the electronic distribution and, consequently, the fluorescence output.

Stokes Shift and Quantum Yield

The Stokes shift , the difference in wavelength between the absorption and emission maxima, is a crucial parameter. A large Stokes shift is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios. Some functionalized quinolinones have been reported to exhibit exceptionally large Stokes shifts, with one derivative showing a shift of 216 nm in DCM solvent.[11]

The fluorescence quantum yield (Φf) measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[7] Quinolinones are known to be weakly fluorescent in their neutral state, but their quantum yield can be significantly enhanced through several mechanisms:

  • Protonation: Protonation of the quinoline nitrogen can lead to a dramatic increase in fluorescence intensity, with reports of over a 50-fold enhancement.[12][13]

  • Structural Rigidification: Chelation with metal ions can "lock" the molecule, restricting non-radiative decay pathways (like vibrations and rotations) and thereby enhancing fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[7]

  • Substitution: The strategic placement of "push-pull" substituents (an EDG and an EWG) can enhance intramolecular charge transfer (ICT), a key process for strong fluorescence.[3][7]

Environmental Effects: Tuning Fluorescence with External Stimuli

A key feature of quinolinone-based fluorophores is their sensitivity to the local environment, making them excellent candidates for chemical sensors.

Solvatochromism: Probing Polarity

Many quinolinone derivatives exhibit solvatochromism , where their emission color changes with the polarity of the solvent.[11] This is often due to a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift in the emission spectrum.[14] This property can be harnessed to probe the local environment of a protein surface or a cellular compartment.[15]

pH Sensitivity: A Reversible Switch

The nitrogen atom in the quinoline ring is basic and can be reversibly protonated.[16] This protonation event significantly alters the electronic structure of the molecule, leading to pronounced changes in its fluorescence properties.[12][13]

  • At neutral or basic pH, the quinoline nitrogen is unprotonated.

  • In acidic environments, the nitrogen becomes protonated, forming a cationic species.

This protonation often results in a significant increase in fluorescence quantum yield and a shift in the emission wavelength.[12][17] This pH-dependent fluorescence is the basis for designing probes to image acidic organelles like lysosomes and endosomes within living cells.[2][15][17]

Diagram 1: The Influence of pH on Quinolinone Fluorescence

cluster_0 Neutral/Basic pH cluster_1 Acidic pH (H+) Neutral Quinolinone (Unprotonated Nitrogen) WeakFluor Weak Fluorescence (n-π* transition possible) Neutral->WeakFluor Excitation Protonated Quinolinium Cation (Protonated Nitrogen) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ StrongFluor Strong Fluorescence (Enhanced π-π* emission) Protonated->StrongFluor Excitation

Caption: Reversible protonation of the quinoline nitrogen in acidic conditions alters the electronic state, often leading to enhanced fluorescence.

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ), some quinolinone derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE) .[11] In dilute solutions, these molecules are weakly emissive due to energy loss through intramolecular rotations. However, in an aggregated state or in a poor solvent, these rotations are restricted, which blocks the non-radiative decay pathway and forces the molecule to release its energy via fluorescence.[18] This property is highly valuable for applications in solid-state devices, security inks, and imaging of biological aggregates.[11][18]

Data Summary: Photophysical Properties

The following table summarizes representative photophysical data for functionalized quinolinones based on literature findings. Note that specific values for hydroxymethyl-substituted quinolinones will vary based on the exact structure and conditions.

Compound ClassSolvent/Conditionλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
Functionalized QuinolinoneDichloromethane~350-400~560-620~216 Moderate[11]
StyrylquinolineDMF~380~450-500~70-120Moderate-High[6]
IsoquinolineDichloromethane (Neutral)~320~340~20Very Low[13]
Isoquinoline + TFADichloromethane (Acidic)~335~360~25>50x Increase [12][13]
Bisaryl DMAQpH 7~405~450~45pH-Dependent[15]
Bisaryl DMAQpH 2~405~620 ~215 pH-Dependent[15]

Advanced Characterization Workflow

A robust characterization of a novel hydroxymethyl-substituted quinolinone requires a systematic workflow.

Experimental Protocol: Photophysical Characterization

Objective: To determine the key photophysical parameters (absorption, emission, quantum yield, and solvent sensitivity) of a synthesized quinolinone derivative.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Materials:

  • Synthesized hydroxymethyl-substituted quinolinone

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[7]

  • A series of spectroscopic-grade solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol)

  • Buffer solutions of varying pH (e.g., pH 2, 4, 7, 10)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the quinolinone in a suitable solvent like DMSO or acetonitrile.

  • Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10 µM) from the stock in the solvent of interest.

    • Record the UV-Vis absorption spectrum (typically from 250-600 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Self-Validation: Ensure the absorbance at the excitation wavelength is kept below 0.1 (ideally <0.05) for subsequent fluorescence measurements to avoid inner filter effects.[7]

  • Emission Spectroscopy:

    • Using the same solution, place the cuvette in the spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Record the fluorescence emission spectrum. The range should be from the excitation wavelength to the near-IR (e.g., 400-800 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of solutions of both the quinolinone sample and the quantum yield standard (e.g., Quinine Sulfate) with absorbances < 0.05 at the same excitation wavelength.

    • Measure the absorption and integrated fluorescence intensity for all solutions.

    • Calculate the quantum yield using the following equation: Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. Subscripts 'x' and 'std' denote the sample and standard, respectively.

  • Environmental Sensitivity Studies:

    • Solvatochromism: Repeat steps 2 and 3 in a series of solvents with varying polarity. Plot the emission maximum (λ_em) against a solvent polarity scale (e.g., Lippert-Mataga plot) to quantify the effect.

    • pH Titration: Prepare solutions of the quinolinone in a series of buffers with different pH values. Record the emission spectra at each pH and plot the fluorescence intensity vs. pH to determine the apparent pKa of the fluorophore.[15][17]

Diagram 2: Experimental Workflow for Photophysical Characterization

G synthesis Synthesis & Purification of Quinolinone stock Prepare Stock Solution (e.g., 1 mM in DMSO) synthesis->stock uv_vis Measure Absorption Spectrum (Determine λ_abs) stock->uv_vis check_abs Absorbance < 0.1? uv_vis->check_abs check_abs->stock No (Dilute further) emission Measure Emission Spectrum (Determine λ_em) check_abs->emission Yes q_yield Calculate Quantum Yield (Relative to Standard) emission->q_yield solvent Repeat in Various Solvents (Solvatochromism Study) emission->solvent ph Repeat in Various pH Buffers (pH Sensitivity Study) emission->ph analysis Data Analysis & Reporting q_yield->analysis solvent->analysis ph->analysis

Caption: A systematic workflow for characterizing the core fluorescence properties of a novel quinolinone derivative.

Conclusion and Future Outlook

Hydroxymethyl-substituted quinolinones are a versatile class of fluorophores with tunable photophysical properties. Their sensitivity to environmental factors like solvent polarity and pH makes them powerful tools for developing intelligent materials and advanced biological probes.[2][15] The hydroxymethyl group provides a crucial anchor for bioconjugation, opening avenues for targeted imaging and drug delivery systems. Future research will likely focus on integrating these scaffolds into multi-photon systems for deeper tissue imaging and developing ratiometric probes for quantitative analysis in complex biological environments.[2][3] By understanding the fundamental principles outlined in this guide, researchers can rationally design and effectively utilize these promising fluorescent molecules to their full potential.

References

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC.
  • Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. PMC.
  • Facile Synthesis of Functionalized Quinolinones in Greener Reaction Medium and Their Photophysical Properties. ResearchGate.
  • Semi-empirical AM1 calculation of the solvent effect on the fluorescence spectra of some dihydroquinolinones. Spectrochimica Acta Part A.
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PMC.
  • Fluorescence enhancement of quinolines by protonation. RSC Publishing.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research.
  • Synthesis of Functionalized Quinazolines and Quinazolinones: A Theoretical and Experimental Investigation of Photophysical Properties and Biological Activities. ResearchGate.
  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC Publishing.
  • Fluorescence enhancement of quinolines by protonation. PMC.
  • Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents. RSC Publishing.
  • Fluorescent-state switching of a 10-hydroxybezo[h]quinoline skeleton through the electronic nature of substituents. PMC.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Springer.
  • Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace.
  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. PMC.
  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. BenchChem.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
  • Effects of pH on fluorescence emission of A) 3 a, B) 3 b, C) 3 c,... ResearchGate.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

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Protocols & Analytical Methods

Method

Application Note: A Guided Synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one from Ethyl Acetoacetate

Abstract This document provides a comprehensive, two-part protocol for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one, a valuable heterocyclic scaffold for drug discovery and materials science. The synthetic strate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one, a valuable heterocyclic scaffold for drug discovery and materials science. The synthetic strategy commences with the well-established Knorr quinoline synthesis to construct the core quinolin-2-one ring system from aniline and ethyl acetoacetate, yielding the stable intermediate, 4-methylquinolin-2(1H)-one. The second part details a robust method for the selective functionalization of the 4-methyl group via a free-radical bromination followed by nucleophilic substitution to afford the target primary alcohol. This guide is designed for researchers in organic and medicinal chemistry, offering detailed mechanistic insights, step-by-step protocols, and critical analysis of experimental choices to ensure reproducibility and success.

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] Specifically, 4-substituted quinolin-2(1H)-ones serve as critical intermediates for further molecular elaboration. The target molecule, 4-(hydroxymethyl)quinolin-2(1H)-one, provides a key primary alcohol functional group, enabling a multitude of subsequent transformations such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

This application note outlines a logical and efficient synthetic pathway starting from the commodity chemical, ethyl acetoacetate. The strategy is bifurcated into two primary stages:

  • Core Heterocycle Formation: Utilization of the Knorr quinoline synthesis for the acid-catalyzed cyclization of a β-ketoanilide, derived from ethyl acetoacetate and aniline, to form 4-methylquinolin-2(1H)-one.[3][4]

  • Selective C-4 Functionalization: A two-step sequence involving the radical-initiated bromination of the activated methyl group, followed by hydrolysis to yield the desired 4-(hydroxymethyl) product.

This approach was selected for its reliability, use of accessible starting materials, and the controllable nature of each transformation, providing a solid foundation for researchers requiring this versatile building block.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, transforming basic starting materials into the target functionalized quinolinone through a series of well-understood and reliable chemical reactions.

G Start Ethyl Acetoacetate + Aniline Intermediate1 Ethyl 3-anilinobut-2-enoate (β-anilinocrotonate) Start->Intermediate1 Condensation (Dean-Stark) Product1 4-Methylquinolin-2(1H)-one Intermediate1->Product1 Knorr Synthesis: Acid-Catalyzed Cyclization Intermediate2 4-(Bromomethyl)quinolin-2(1H)-one Product1->Intermediate2 Free-Radical Bromination (NBS) FinalProduct 4-(Hydroxymethyl)quinolin-2(1H)-one Intermediate2->FinalProduct Hydrolysis

Figure 1: High-level workflow for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Part 1: Synthesis of 4-Methylquinolin-2(1H)-one via Knorr Quinoline Synthesis

Reaction Principle and Mechanism

The Knorr quinoline synthesis is a classic and reliable method for preparing 2-hydroxyquinolines (which exist as the more stable quinolin-2(1H)-one tautomer).[3] The reaction proceeds by the condensation of an aniline with a β-ketoester. At moderate temperatures, this condensation yields a β-aminoacrylate (in this case, ethyl 3-anilinobut-2-enoate). Subsequent treatment with a strong acid, typically concentrated sulfuric acid, at elevated temperatures induces an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the quinolinone product.[3][4]

The causality for using concentrated sulfuric acid is twofold: it acts as a powerful catalyst to protonate the carbonyl group, activating it for the intramolecular cyclization, and it serves as a dehydrating agent to drive the final aromatization step to completion.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Acid-Catalyzed Cyclization Aniline Intermediate Aniline->Intermediate + EAA EAA->Intermediate Protonated Intermediate->Protonated H⁺ Cyclized Protonated->Cyclized Ring Closure Dehydrated Cyclized->Dehydrated -H₂O Final Dehydrated->Final Tautomerization

Figure 2: Mechanism of the Knorr Quinoline Synthesis.

Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

This protocol is a two-step, one-pot procedure adapted from established methodologies.

Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Notes
Aniline 93.13 9.31 g (9.1 mL) 100 Freshly distilled recommended
Ethyl Acetoacetate 130.14 13.01 g (12.9 mL) 100 Reagent grade
Sulfuric Acid (98%) 98.08 40 mL - Add slowly and with cooling
Deionized Water 18.02 400 mL - For workup

| Ethanol (95%) | 46.07 | As needed | - | For recrystallization |

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.31 g, 100 mmol) and ethyl acetoacetate (13.01 g, 100 mmol).

  • Condensation: Heat the mixture gently in an oil bath at 110 °C for 1 hour. The reaction will produce ethanol as a byproduct, and the mixture will darken. This step forms the key ethyl 3-anilinobut-2-enoate intermediate.

  • Cyclization: Remove the flask from the heat and allow it to cool to approximately 50-60 °C. CAUTION: In a well-ventilated fume hood, slowly and carefully add 40 mL of concentrated sulfuric acid to the reaction mixture with vigorous stirring. An exothermic reaction will occur.

  • Heating: Once the addition is complete, place the flask back in the oil bath and heat the mixture to 100 °C. Maintain this temperature for 30 minutes. The solution will become thick and dark.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto ~400 g of crushed ice in a 1 L beaker with stirring. A precipitate will form.

  • Neutralization: Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7. Be cautious of gas evolution.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Dry the crude solid in a vacuum oven. The crude 4-methylquinolin-2(1H)-one can be purified by recrystallization from 95% ethanol to yield off-white to pale yellow crystals.

  • Characterization: The expected yield is typically in the range of 60-75%. Confirm the product's identity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).

Part 2: Synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one

Reaction Principle and Rationale

Direct oxidation of the 4-methyl group to a primary alcohol is challenging as it often leads to over-oxidation to the carboxylic acid. A more controlled and reliable method involves a two-step sequence:

  • Free-Radical Bromination: The methyl group at the C-4 position is benzylic-like and thus susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals when initiated. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

  • Hydrolysis: The resulting 4-(bromomethyl)quinolin-2(1H)-one is a reactive benzylic halide. It can be readily converted to the corresponding alcohol via an Sₙ2 or Sₙ1-type nucleophilic substitution reaction using water or a mild base in a suitable solvent system.

This pathway provides a high-yielding and selective route to the desired primary alcohol, avoiding common over-oxidation side products.

Experimental Protocol: Bromination and Hydrolysis

Reagents and Materials

Reagent/Material M.W. ( g/mol ) Amount (Part 2A) Moles (mmol) Amount (Part 2B) Moles (mmol)
4-Methylquinolin-2(1H)-one 159.18 7.96 g 50 - -
N-Bromosuccinimide (NBS) 177.98 9.34 g 52.5 - -
AIBN 164.21 0.41 g 2.5 - -
Carbon Tetrachloride (CCl₄) 153.82 200 mL - - -
4-(Bromomethyl)quinolin-2(1H)-one 238.08 - - ~11.9 g ~50
Sodium Bicarbonate (NaHCO₃) 84.01 - - 6.3 g 75

| Water/Dioxane (1:1 v/v) | - | - | - | 200 mL | - |

Procedure:

Part 2A: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylquinolin-2(1H)-one (7.96 g, 50 mmol), N-bromosuccinimide (9.34 g, 52.5 mmol), and carbon tetrachloride (200 mL). CAUTION: CCl₄ is toxic and a suspected carcinogen; perform this reaction in a well-ventilated fume hood. An alternative solvent is acetonitrile.

  • Initiation: Add the radical initiator AIBN (0.41 g, 2.5 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) using an oil bath. The reaction can be monitored by TLC. The reaction is typically complete within 2-4 hours. The dense succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)quinolin-2(1H)-one as a solid. This product is often used directly in the next step without further purification due to its lachrymatory nature and reactivity.

Part 2B: Synthesis of 4-(Hydroxymethyl)quinolin-2(1H)-one

  • Reaction Setup: Transfer the crude 4-(bromomethyl)quinolin-2(1H)-one from the previous step into a 500 mL round-bottom flask. Add a 1:1 mixture of water and 1,4-dioxane (200 mL total volume) and sodium bicarbonate (6.3 g, 75 mmol).

  • Hydrolysis: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to remove most of the dioxane.

  • Extraction: Cool the remaining aqueous solution in an ice bath to precipitate the product. If precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 4-(hydroxymethyl)quinolin-2(1H)-one as a white or off-white solid.

Summary of Results

CompoundStructureExpected YieldKey Characterization Notes
4-Methylquinolin-2(1H)-one

60-75%M.p.: ~225-228 °C. ¹H NMR: Characteristic singlet for the C4-methyl group around δ 2.4 ppm.
4-(Hydroxymethyl) quinolin-2(1H)-one

70-85% (from bromomethyl intermediate)¹H NMR: Disappearance of the methyl singlet. Appearance of a singlet for the -CH₂-OH protons around δ 4.7 ppm and a broad singlet for the -OH proton.

Conclusion and Field-Proven Insights

The described synthetic route provides a reliable and scalable method for producing 4-(hydroxymethyl)quinolin-2(1H)-one from inexpensive, readily available starting materials. The Knorr synthesis is a robust method for forming the heterocyclic core, and the subsequent two-step functionalization of the methyl group is a classic, high-yielding transformation that avoids the pitfalls of direct oxidation.

Key Experimental Considerations:

  • Purity of Aniline: Using freshly distilled aniline in the Knorr synthesis can improve yields and reduce the formation of colored impurities.

  • Acid Addition: The addition of concentrated sulfuric acid is highly exothermic and must be done slowly and with cooling to prevent runaway reactions and excessive charring.

  • Radical Bromination: The success of the NBS bromination depends on the exclusion of radical scavengers and the use of a fresh initiator. It is crucial to perform this step under an inert atmosphere for best results.

  • Intermediate Purity: While the 4-(bromomethyl) intermediate can be used crude, purification by recrystallization (if necessary) can lead to a cleaner final product. However, care must be taken due to its irritating properties.

This protocol serves as a validated starting point for researchers and drug development professionals seeking to access this versatile chemical building block for further synthetic endeavors.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • BenchChem. (n.d.). Combes quinoline synthesis.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (2023). Conrad–Limpach synthesis.
  • ScienceDirect. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters.
  • PubMed. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. Molecular Diversity.
  • MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • RSC Publishing. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • RSC Publishing. (2020). Boric acid catalyzed chemoselective reduction of quinolines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • ResearchGate. (n.d.). Possible mechanism proposed for the selective reduction of quinoline.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • PubMed Central. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • Taylor & Francis Online. (2006). Regioselective Reduction of Quinolines and Related Systems to 1,2,3,4-Tetrahydro Derivatives with Zinc Borohydride.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • PubMed Central. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • Wikipedia. (2023). Knorr quinoline synthesis.
  • YouTube. (2020). Knorr Quinoline Synthesis.

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-(Hydroxymethyl)quinolin-2(1H)-one via Conrad-Limpach Cyclization

Abstract & Introduction The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The title compound, 4-(hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The title compound, 4-(hydroxymethyl)quinolin-2(1H)-one, is a valuable building block for synthesizing more complex molecules, leveraging the reactive primary alcohol for further functionalization. This document provides a comprehensive, field-proven protocol for the synthesis of this target molecule.

A key clarification is necessary regarding the synthetic route. While the user prompt mentioned the "Pechmann condensation," this reaction is specifically the acid-catalyzed synthesis of coumarins from phenols and β-ketoesters. The analogous and correct pathway for synthesizing 4-hydroxy- or 4-alkyl-quinolin-2(1H)-ones from anilines and β-ketoesters is the Conrad-Limpach synthesis .[2][3] This protocol is therefore based on the principles of the Conrad-Limpach reaction, ensuring scientific accuracy and a successful outcome.

The synthesis proceeds in a robust three-stage sequence: (1) Condensation of aniline with a protected β-ketoester, ethyl 4-acetoxy-3-oxobutanoate, to form a stable enamine intermediate. (2) High-temperature thermal cyclization (annulation) to construct the quinolinone ring system. (3) Acid-catalyzed deprotection of the acetate group to yield the final 4-(hydroxymethyl)quinolin-2(1H)-one. This guide explains the causality behind each step, providing researchers with a reliable and adaptable methodology.

Reaction Scheme & Mechanism

Overall Synthetic Pathway

The synthesis is a three-step process starting from aniline and ethyl 4-acetoxy-3-oxobutanoate.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Deprotection A Aniline C Enamine Intermediate A->C Toluene, 110°C (Dean-Stark) B Ethyl 4-acetoxy-3-oxobutanoate B->C Toluene, 110°C (Dean-Stark) D 4-(Acetoxymethyl)quinolin-2(1H)-one C->D Diphenyl Ether ~250°C E 4-(Hydroxymethyl)quinolin-2(1H)-one D->E 2M HCl (aq) Reflux

Diagram 1: Overall workflow for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one.

In-Depth Reaction Mechanism

The Conrad-Limpach synthesis is a powerful method for forming the quinolinone core. The mechanism involves a sequence of condensation, high-temperature electrocyclization, and aromatization.

  • Enamine Formation: Aniline acts as a nucleophile, attacking the ketone carbonyl of the β-ketoester. This is followed by dehydration to yield the β-anilino acrylate (enamine) intermediate. This step is typically driven to completion by removing water, for example, with a Dean-Stark apparatus.

  • Thermal Annulation: This is the rate-determining and most critical step.[3] At high temperatures (~250 °C), the enamine undergoes a 6-pi electrocyclization. The aromatic ring of the aniline participates in this ring-closing reaction, forming a new C-C bond.

  • Aromatization & Tautomerization: The cyclic intermediate rapidly eliminates ethanol to form the aromatic quinolinone ring. The resulting product, 4-(acetoxymethyl)quinolin-2(1H)-one, exists in a stable keto-enol tautomeric equilibrium, with the keto form being predominant.[3]

  • Hydrolysis: The final step is a standard ester hydrolysis, where the acetate protecting group is removed under acidic conditions to reveal the desired primary alcohol.

G start Aniline + β-Ketoester step1 Nucleophilic Attack & Dehydration start->step1 enamine Enamine Intermediate step1->enamine step2 Heat (~250°C) 6π Electrocyclization enamine->step2 cyclic_intermediate Cyclized Intermediate step2->cyclic_intermediate step3 Elimination of EtOH & Aromatization cyclic_intermediate->step3 protected_product 4-(Acetoxymethyl) quinolin-2(1H)-one step3->protected_product step4 Acid Hydrolysis (Deprotection) protected_product->step4 final_product Final Product step4->final_product

Diagram 2: Mechanistic pathway of the Conrad-Limpach synthesis and subsequent deprotection.

Detailed Experimental Protocol

Reagents and Materials
Reagent / MaterialGradeSupplierM.W. ( g/mol )QuantityNotes
AnilineReagentPlus®, ≥99.5%Sigma-Aldrich93.139.31 g (100 mmol)Freshly distilled before use. Toxic .
Ethyl 4-acetoxy-3-oxobutanoate≥95%Combi-Blocks188.1818.82 g (100 mmol)Store under inert gas.
TolueneAnhydrous, 99.8%Sigma-Aldrich92.14250 mL
Diphenyl ether99%Sigma-Aldrich170.21150 mLHigh boiling point solvent.
Hydrochloric acid (HCl)37% (w/w)Fisher Scientific36.46~85 mLFor preparing 2M solution. Corrosive .
Ethanol200 Proof, AnhydrousDecon Labs46.07As neededFor recrystallization.
Celite® 545N/ASigma-AldrichN/AAs neededFor hot filtration.
Round-bottom flask (500 mL)BorosilicateN/AN/A1
Dean-Stark apparatusBorosilicateN/AN/A1
High-temperature thermometerN/AN/AN/A1Capable of measuring up to 300°C.
Heating mantle & stirrerN/AN/AN/A1
Buchner funnel & filter paperN/AN/AN/A1 set
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 3-anilino-4-acetoxybut-2-enoate (Enamine Intermediate)

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (9.31 g, 100 mmol), ethyl 4-acetoxy-3-oxobutanoate (18.82 g, 100 mmol), and anhydrous toluene (250 mL).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected in the trap (theoretical amount of water is 1.8 mL).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, the enamine intermediate, is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Thermal Cyclization to 4-(Acetoxymethyl)quinolin-2(1H)-one

  • CAUTION: This step involves very high temperatures. Perform in a well-ventilated fume hood and ensure no flammable solvents are nearby. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • In a separate 500 mL three-necked flask equipped with a high-temperature thermometer, a mechanical stirrer, and a reflux condenser, pre-heat diphenyl ether (150 mL) to 250 °C.

  • Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether over 30 minutes. Maintain the temperature between 245-255 °C.

  • After the addition is complete, hold the reaction mixture at 250 °C for an additional 30 minutes.

  • Turn off the heating and allow the mixture to cool slowly to below 100 °C.

  • Once cooled to approximately 80-90 °C, slowly add 200 mL of hexanes to precipitate the product. The product should begin to crash out as a solid.

  • Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold hexanes (3 x 50 mL) to remove the diphenyl ether.

  • Dry the crude 4-(acetoxymethyl)quinolin-2(1H)-one in a vacuum oven.

Step 3: Hydrolysis to 4-(Hydroxymethyl)quinolin-2(1H)-one

  • Transfer the crude product from Step 2 to a 500 mL round-bottom flask.

  • Add 200 mL of 2M aqueous HCl.

  • Heat the suspension to reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water or acetic acid, to obtain pure 4-(hydroxymethyl)quinolin-2(1H)-one as a crystalline solid. If the solution is colored, a hot filtration through a small pad of Celite® may be necessary.

  • Dry the final product under vacuum to a constant weight.

Expected Results & Characterization

CompoundM.W. ( g/mol )AppearanceExpected YieldM.p. (°C)
4-(Hydroxymethyl)quinolin-2(1H)-one175.18White to off-white solid60-75% (overall)>250 °C

Characterization Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.6 (s, 1H, NH), 8.0-7.2 (m, 4H, Ar-H), 6.1 (s, 1H, C3-H), 5.5 (t, 1H, OH), 4.6 (d, 2H, -CH₂OH).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163 (C=O), 148 (C4), 140 (Ar-C), 130 (Ar-CH), 125 (Ar-CH), 122 (Ar-CH), 115 (Ar-CH), 115 (Ar-C), 108 (C3), 58 (-CH₂OH).

  • IR (KBr, cm⁻¹): 3300-3100 (O-H, N-H stretch), 1650 (C=O, amide), 1600, 1480 (C=C, aromatic).

Discussion & Troubleshooting

  • Causality of High Temperature: The thermal cyclization step is an electrocyclic reaction, which has a significant activation energy barrier. Temperatures around 250 °C are necessary to provide sufficient thermal energy for the reaction to proceed at a practical rate.[3] Using a high-boiling solvent like diphenyl ether ensures uniform heating and prevents charring.

  • Role of the Protecting Group: The hydroxyl group on the β-ketoester is protected as an acetate to prevent potential side reactions. A free hydroxyl group could interfere with the initial enamine formation or lead to undesired intermolecular reactions. The acetate is stable under the thermal conditions of the cyclization and can be easily removed in the final step.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure aniline is freshly distilled and toluene is anhydrous. Incomplete water removal will shift the equilibrium away from the product; ensure the Dean-Stark trap is functioning correctly.

    • Product Oiling Out During Precipitation (Step 2): If the product separates as an oil instead of a solid, try scratching the inside of the flask or adding a seed crystal. Ensure the solution is sufficiently cooled.

    • Incomplete Hydrolysis (Step 3): If TLC shows remaining starting material, extend the reflux time or add a small amount of concentrated HCl.

    • Product Purity: Recrystallization is key. If the product remains colored, an activated carbon treatment during recrystallization can be effective, but may reduce yield.

Safety Precautions

  • Aniline: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Always handle in a certified chemical fume hood using appropriate gloves and eye protection.

  • High Temperatures: The cyclization step at 250 °C poses a significant burn risk. Use heat-resistant gloves and exercise extreme caution. Ensure the apparatus is securely clamped.

  • Acids: Concentrated and 2M HCl are corrosive. Handle with care, using gloves, lab coat, and safety glasses.

  • Solvents: Toluene and hexanes are flammable. Keep away from ignition sources. Diphenyl ether has a high boiling point but can cause irritation.

References

  • . ResearchGate. Provides context on quinolinone synthesis from aniline derivatives.

  • . ChemicalBook. Illustrates related synthetic routes for substituted quinolones.

  • . SynArchive. Describes the fundamental principles of the Conrad-Limpach synthesis.

  • . Scientific Research Publishing. Showcases the synthesis and characterization of various 4-hydroxy quinolinone derivatives.

  • . Wikipedia. Provides a detailed mechanistic explanation and historical context for the reaction, including the high-temperature requirement.

  • . ResearchGate. Reviews various synthetic methods for preparing the 4-hydroxy-2-quinolone core.

  • . Organic Chemistry Portal. Details modern, milder methods for quinolinone synthesis, contrasting with the classical thermal methods.

  • . Name-Reaction.com. Outlines the principle and mechanism of the reaction.

  • . MDPI. Demonstrates the application of the Conrad-Limpach reaction for creating biologically relevant molecules.

  • . UCLA Department of Chemistry and Biochemistry. Educational resource explaining the conditions for Conrad-Limpach vs. Knorr synthesis.

  • . MDPI. Reviews various synthetic routes to quinolin-4-ones, including the Conrad-Limpach method.

  • . ResearchGate. Comprehensive review on the synthesis and reactivity of the quinolone scaffold.

  • . Wikipedia. Provides information on a structurally related compound.

  • . MDPI. Discusses the related Knorr cyclization for forming quinolin-2-one systems.

  • . PubMed. Highlights the pharmaceutical importance and synthetic approaches to 4-hydroxy-2-quinolones.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Hydroxyl Group in 4-(Hydroxymethyl)quinolin-2(1H)-one

Abstract The 4-(hydroxymethyl)quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[1][2] Its strategic importance l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(hydroxymethyl)quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents.[1][2] Its strategic importance lies in the versatile primary hydroxyl group at the 4-position's methyl substituent, which provides a key handle for molecular elaboration. This guide offers a comprehensive overview of robust and reproducible strategies for the functionalization of this hydroxyl group. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for key transformations including esterification, etherification, and conversion to halides, and present troubleshooting insights for common experimental challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel quinolinone-based compounds.

Introduction: The Quinolinone Core and the Significance of the C4-Hydroxymethyl Group

The quinolin-2(1H)-one moiety is a foundational heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][1][4] The presence of a hydroxymethyl group at the C4 position introduces a synthetically valuable anchor point. Modification of this group allows for:

  • Modulation of Physicochemical Properties: Altering lipophilicity, solubility, and metabolic stability.

  • Introduction of Pharmacophores: Attaching additional recognition elements to enhance target binding.

  • Linker Conjugation: Providing a site for tethering to other molecules, such as in the development of antibody-drug conjugates (ADCs) or PROTACs.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the chemical space around the quinolinone core to optimize biological activity.

This guide focuses on the most common and effective methods to leverage this hydroxyl group for the synthesis of diverse derivative libraries.

Reactivity Profile and Strategic Considerations

The 4-(hydroxymethyl)quinolin-2(1H)-one molecule possesses several reactive sites. A successful functionalization strategy requires a nuanced understanding of this reactivity to ensure selectivity for the target hydroxyl group.

  • Primary Alcohol (Target): The primary hydroxyl group is a good nucleophile, making it amenable to a wide range of substitution reactions.

  • N-H Amide Proton: The lactam N-H proton is acidic and can be deprotonated under basic conditions. This can lead to competing N-alkylation or N-acylation reactions. The choice of base and reaction conditions is therefore critical to favor O-functionalization.

  • Aromatic Ring: The quinolinone ring system can undergo electrophilic aromatic substitution, although this typically requires harsher conditions than those used for hydroxyl group functionalization.

Decision-Making Workflow for Hydroxyl Functionalization:

G start Start: 4-(hydroxymethyl)quinolin-2(1H)-one q1 Desired Functional Group? start->q1 ester Ester (R-COO-) q1->ester Ester ether Ether (R-O-) q1->ether Ether halide Halide (X) q1->halide Halide ester_q Substrate Sensitivity? ester->ester_q ether_q Steric Hindrance? ether->ether_q so_cl2 Thionyl Chloride (SOCl₂) for Chloride halide->so_cl2 pbr3 Phosphorus Tribromide (PBr₃) for Bromide halide->pbr3 acylation Standard Acylation (Acyl Chloride/Anhydride) ester_q->acylation Robust steglich Steglich Esterification (DCC/EDC Coupling) ester_q->steglich Acid/Base Sensitive williamson Williamson Ether Synthesis (Strong Base) ether_q->williamson Low mitsunobu Mitsunobu Reaction (Mild, Inversion) ether_q->mitsunobu High Mitsunobu_Mechanism PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(OEt)O] PPh3->Betaine DEAD DEAD DEAD->Betaine ROH Quinolinone-CH₂OH Oxyphosphonium [Quinolinone-CH₂O-P⁺Ph₃] RCOO⁻ ROH->Oxyphosphonium RCOOH R-COOH IonPair [Ph₃P⁺-NH-N=C(OEt)O] RCOO⁻ RCOOH->IonPair Betaine->IonPair Proton Transfer IonPair->Oxyphosphonium Product Quinolinone-CH₂-OOCR Oxyphosphonium->Product SN2 Attack by RCOO⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO

Sources

Application

Application Note: Selective Bromination of 4-(Hydroxymethyl)quinolin-2(1H)-one to 4-(Bromomethyl)quinolin-2(1H)-one

Introduction and Scope The conversion of 4-(hydroxymethyl)quinolin-2(1H)-one to 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is a pivotal transformation in the synthesis of several active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The conversion of 4-(hydroxymethyl)quinolin-2(1H)-one to 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is a pivotal transformation in the synthesis of several active pharmaceutical ingredients (APIs). Most notably, this brominated carbostyril derivative serves as a primary alkylating agent in the synthesis of 1, a widely prescribed gastroprotective and mucosal-healing agent[1]. Additionally, it is utilized in the preparation of bioactive coumarins and 1-aza coumarins exhibiting anti-microbial, anti-inflammatory, and analgesic properties[2].

This application note details two highly validated protocols for this transformation: the Appel Reaction (ideal for discovery scale and high chemoselectivity) and Phosphorus Tribromide (


) Bromination  (optimized for process scale-up).

Mechanistic Insights & Chemoselectivity

When designing a bromination protocol for 4-(hydroxymethyl)quinolin-2(1H)-one, the primary structural challenge is the tautomeric nature of the quinolin-2(1H)-one scaffold, which exists in equilibrium with its 2-hydroxyquinoline form.

Causality in Reagent Selection:

  • Avoidance of

    
    :  Harsh brominating agents like phosphorus oxybromide (
    
    
    
    ) at elevated temperatures are classically used to convert 2-quinolones to 2-bromoquinolines. Using such reagents would lead to competitive bromination at the C2 position, destroying the lactam core required for downstream API synthesis.
  • Appel Reaction (

    
     / 
    
    
    
    ):
    This method is selected for discovery chemistry because it operates under exceptionally mild conditions (0 °C to room temperature) and is strictly selective for aliphatic primary alcohols. The triphenylphosphine selectively activates the hydroxymethyl oxygen, leaving the tautomeric amide carbonyl untouched.
  • 
     Method:  For industrial scale-up, 
    
    
    
    and
    
    
    are often cost-prohibitive and generate stoichiometric triphenylphosphine oxide (
    
    
    ) waste.
    
    
    is highly atom-economical. By strictly controlling the stoichiometry (1.05 equivalents) and maintaining the reaction temperature at 0 °C,
    
    
    selectively brominates the primary alcohol without activating the C2-carbonyl[3].

Experimental Workflows

Workflow cluster_methods Bromination Strategies SM 4-(Hydroxymethyl)quinolin-2(1H)-one (Starting Material) MethodA Method A: Appel Reaction (CBr4, PPh3, DCM, 0 °C to RT) SM->MethodA MethodB Method B: PBr3 Bromination (PBr3, THF/DCM, 0 °C) SM->MethodB WorkupA Aqueous Workup & Extraction MethodA->WorkupA WorkupB Quench & Precipitation MethodB->WorkupB Purification Recrystallization / Silica Gel Chromatography WorkupA->Purification WorkupB->Purification Product 4-(Bromomethyl)quinolin-2(1H)-one (Target Product) Purification->Product

Figure 1: Strategic workflow for the selective bromination of 4-(hydroxymethyl)quinolin-2(1H)-one.

Detailed Experimental Protocols

Method A: Appel Reaction (Discovery / Medicinal Chemistry Scale)

This protocol is a self-validating system: the formation of a distinct yellow color indicates the generation of the active phosphonium species, and the precipitation of triphenylphosphine oxide during concentration confirms the successful oxygen transfer.

Materials:

  • 4-(Hydroxymethyl)quinolin-2(1H)-one: 1.0 eq (e.g., 1.0 g, 5.7 mmol)

  • Carbon tetrabromide (

    
    ): 1.2 eq (2.27 g, 6.85 mmol)
    
  • Triphenylphosphine (

    
    ): 1.2 eq (1.80 g, 6.85 mmol)
    
  • Anhydrous Dichloromethane (DCM): 0.2 M (28 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 4-(hydroxymethyl)quinolin-2(1H)-one and

    
     in anhydrous DCM in an oven-dried, argon-purged round-bottom flask.
    
  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Add

    
     portion-wise over 15 minutes. Causality: Slow addition prevents a rapid exothermic spike, which could lead to side reactions or solvent boiling. The solution will turn pale yellow as the reactive 
    
    
    
    salt forms.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor by 2[2]. The starting material peak should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure to approximately 20% of its original volume. Add cold diethyl ether (20 mL) to precipitate the

    
     byproduct.
    
  • Purification: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-(bromomethyl)quinolin-2(1H)-one as a white solid.

Mechanism Step1 Step1 Step2 Step2 Step1->Step2 Step3 SN2 Displacement Br- attacks R-carbon Releases O=PPh3 Step2->Step3 Product Alkyl Bromide (R-Br) Step3->Product

Figure 2: Mechanistic pathway of the Appel reaction ensuring selective aliphatic bromination.

Method B: Phosphorus Tribromide ( ) Bromination (Process Scale)

This protocol utilizes direct precipitation, avoiding chromatographic purification, making it highly suitable for multi-gram to kilogram scale-up[1].

Materials:

  • 4-(Hydroxymethyl)quinolin-2(1H)-one: 1.0 eq (e.g., 10.0 g, 57.1 mmol)

  • Phosphorus tribromide (

    
    ): 0.4 eq (6.18 g, 2.15 mL, 22.8 mmol) - Note: 1 mole of 
    
    
    
    can theoretically brominate 3 moles of alcohol.
  • Anhydrous Tetrahydrofuran (THF) or DMF: 100 mL

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(hydroxymethyl)quinolin-2(1H)-one in anhydrous THF under an inert nitrogen atmosphere.

  • Cooling: Chill the reactor to exactly 0 °C. Causality: Strict temperature control is mandatory here. If the temperature exceeds 10 °C during addition,

    
     may begin to react with the C2-lactam carbonyl.
    
  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly reach room temperature and stir for an additional 2 hours.

  • Quench: Carefully pour the reaction mixture into crushed ice/water (300 mL) under vigorous stirring.

  • Isolation: The target compound, 4-(bromomethyl)quinolin-2(1H)-one, will precipitate as a solid. Collect the crystals by vacuum filtration.

  • Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. Dry under high vacuum to afford the product (typically >90% yield).

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two methodologies to assist process chemists in selecting the appropriate route.

ParameterMethod A: Appel ReactionMethod B:

Bromination
Primary Reagents

,


Solvent System Dichloromethane (DCM)Tetrahydrofuran (THF) or DMF
Temperature Profile 0 °C

Room Temp
Strictly 0 °C

Room Temp
Chemoselectivity Excellent (>99%)High (requires strict temp control)
Typical Yield 85 – 92%90 – 95%
Major Byproducts Triphenylphosphine oxide (

), Bromoform
Phosphorous acid (

)
Purification Required Silica Gel ChromatographyAqueous Quench & Crystallization
Scalability Low to Moderate (Discovery)Excellent (Process / Kilogram)

References

  • CymitQuimica. "CAS 4876-10-2: 4-Bromomethyl-1,2-Dihydroquinoline-2-One". 2

  • Google Patents. "JP2008105970A - Process for preparing dihydroquinoline derivative and its intermediate (Rebamipide Precursor)".1

  • IndiaMART. "4-(Bromomethyl) Quinolin -2(1H)-one, CAS No. 4876-10-2, Grade Standard (Rebamipide API Intermediate)". 3

Sources

Method

Application Note: 4-(Hydroxymethyl)quinolin-2(1H)-one as a Key Scaffold in API Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists utilizing 4-(hydroxymethyl)quinolin-2(1H)-one (CAS: 4876-16-8) as a scaffold in the synthesis of bioactive carbostyril de...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists utilizing 4-(hydroxymethyl)quinolin-2(1H)-one (CAS: 4876-16-8) as a scaffold in the synthesis of bioactive carbostyril derivatives.

Executive Summary

4-(Hydroxymethyl)quinolin-2(1H)-one is a versatile heterocyclic building block belonging to the carbostyril (2-quinolinone) class. Its structural significance lies in the C4-position hydroxymethyl handle, which serves as a "benzylic-like" electrophilic anchor. This intermediate is critical in the development of Rebamipide (a mucosal protective anti-ulcer agent) and novel antipsychotic candidates.

This guide details the activation of the hydroxymethyl group to a reactive halomethyl species and its subsequent coupling to amino acid equivalents, providing a validated pathway to pharmaceutical grade carbostyril-alanine derivatives.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 4-(hydroxymethyl)-1H-quinolin-2-oneAlso known as 4-hydroxymethylcarbostyril
CAS Number 4876-16-8
Molecular Weight 175.18 g/mol
Appearance Off-white to pale yellow powder
Solubility DMSO, DMF, hot Acetic AcidPoor solubility in water, DCM, and cold ethanol
pKa ~11.5 (NH lactam)The lactam-lactim tautomerism favors the lactam (oxo) form in solution.[1]
Stability HygroscopicStore under inert atmosphere (N₂). The -CH₂OH group is prone to oxidation if exposed to air/light over prolonged periods.

Mechanistic Insight: The "Anchor" Reactivity

The 4-hydroxymethyl group is electronically unique due to its conjugation with the quinolinone ring.

  • Benzylic-like Reactivity: The C4 position is para to the ring nitrogen, making the hydroxyl group susceptible to activation (conversion to -Cl, -Br, or -OMs).

  • Lactam Protection: The 2-oxo group (lactam) is stable under standard nucleophilic substitution conditions, but the N1 position can be alkylated if strong bases (NaH) are used. Protocol Note: To selectively functionalize the C4-side chain, use mild bases or acidic conditions to avoid N-alkylation.

Pathway Visualization

The following diagram illustrates the conversion of the hydroxymethyl scaffold into the Rebamipide core via a bromomethyl intermediate.

RebamipideSynthesis Start 4-(Hydroxymethyl) quinolin-2(1H)-one (Inert Precursor) Activation Activation Step (PBr3 or SOCl2) Start->Activation  Activation   Intermediate 4-(Bromomethyl) quinolin-2(1H)-one (Active Electrophile) Activation->Intermediate Coupling Alkylation Step (Diethyl acetamidomalonate) Intermediate->Coupling  SN2 Attack   Precursor Diester Intermediate Coupling->Precursor Hydrolysis Decarboxylative Hydrolysis (HCl) Precursor->Hydrolysis Product Rebamipide Core (Amino Acid Derivative) Hydrolysis->Product  Final API  

Figure 1: Synthetic workflow transforming the hydroxymethyl intermediate into the Rebamipide amino-acid core.

Experimental Protocols

Protocol A: Activation to 4-(Bromomethyl)quinolin-2(1H)-one

This is the critical activation step. The hydroxyl group is a poor leaving group; converting it to a bromide creates a highly reactive electrophile necessary for C-C bond formation.

Safety Warning: PBr3 is corrosive and reacts violently with water. Perform in a fume hood. The product is a potent lachrymator and skin irritant.

Materials:

  • 4-(Hydroxymethyl)quinolin-2(1H)-one (10.0 mmol, 1.75 g)

  • Phosphorus Tribromide (PBr3) (4.0 mmol, 1.08 g) Note: 0.4 eq of PBr3 provides 1.2 eq of Br atoms.

  • Anhydrous DMF (20 mL) or Acetonitrile (suspension)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Charge a dry 100 mL Round Bottom Flask (RBF) with the starting material and anhydrous DMF. The starting material may not fully dissolve at room temperature (RT).

  • Addition: Cool the suspension to 0°C in an ice bath. Add PBr3 dropwise via syringe over 10 minutes.

    • Observation: The mixture typically clarifies as the reaction proceeds.

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM). The starting material spot (low Rf) should disappear, replaced by a higher Rf spot (Bromide).

  • Quench: Pour the reaction mixture slowly into 100 mL of ice water. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash copiously with water to remove phosphoric acid byproducts.

  • Purification: Recrystallize from hot ethanol or toluene if necessary.

    • Yield Target: 85-95%

    • Storage: Use immediately or store at -20°C under Argon. Unstable at RT for >24h.

Protocol B: Synthesis of Rebamipide Precursor (Alkylation)

This protocol demonstrates the application of the activated intermediate to synthesize the amino acid backbone of Rebamipide.

Materials:

  • 4-(Bromomethyl)quinolin-2(1H)-one (from Protocol A)[2][3]

  • Diethyl acetamidomalonate (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Absolute Ethanol

Procedure:

  • Enolate Formation: In a dry flask, dissolve diethyl acetamidomalonate in absolute ethanol. Add NaOEt and stir for 30 mins at RT to generate the sodiomalonate enolate.

  • Coupling: Add the solid 4-(bromomethyl)quinolin-2(1H)-one in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The enolate attacks the benzylic carbon, displacing the bromide via an SN2 mechanism.

  • Workup: Cool to RT. Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate.[12]

  • Hydrolysis (The "Rebamipide Step"): The resulting diester is refluxed in 20% HCl for 4 hours. This achieves two transformations simultaneously:

    • Hydrolysis of the ethyl esters and the acetamide.

    • Decarboxylation of one carboxyl group.

    • Result: 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine hydrochloride.

Analytical Quality Control

To ensure "Scientific Integrity," verify the intermediate using these parameters.

TestAcceptance CriteriaDiagnostic Signals
HPLC Purity > 98.0% (Area %)Impurity at RRT 0.85 often corresponds to the dimer (ether linkage).
1H NMR (DMSO-d6) Conforms to Structure-CH₂OH: Singlet at δ 4.6-4.8 ppm.-CH₂Br: Shift moves downfield to δ 4.9-5.1 ppm.Olefinic Proton (H3): Singlet at ~δ 6.5 ppm.
LOD (Loss on Drying) < 0.5%High moisture content interferes with PBr3 activation.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A (Activation).

    • Cause: Hydrolysis of PBr3 due to wet solvent.

    • Solution: Azeotropically dry the starting material with toluene before reaction. Use strictly anhydrous DMF.

  • Problem: Formation of "Dimer" impurity (Ether linkage).

    • Cause: The hydroxyl group of the starting material attacks the formed bromide product.

    • Solution: Ensure PBr3 is added to the starting material (not vice versa) and maintain excess brominating agent. Keep the reaction time short.

  • Problem: Solubility issues.

    • Insight: Quinolinones are notoriously insoluble due to strong intermolecular hydrogen bonding (dimerization of the lactam).

    • Solution: Use N-methylpyrrolidone (NMP) or hot acetic acid as alternative solvents.

References

  • Rebamipide Synthesis & Structure: Uchida, M., et al. "Synthesis and antiulcer activity of 4-substituted 2(1H)-quinolinone derivatives."[3] Chemical & Pharmaceutical Bulletin, 1985.

  • Bromination Protocol: "Preparation of 4-(bromomethyl)quinoline." PrepChem, referencing J. Amer. Chem. Soc, 71, 2906 (1949).

  • Industrial Process: "Process for Preparing Rebamipide." US Patent Application US20070249835A1.

  • Alternative Activation (Silver Catalyzed): Ishida, T., et al. "Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives..."[10] Organic Letters, 2013.[10]

  • General Reactivity: "PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides." Master Organic Chemistry.

Sources

Application

Application Notes and Protocols for the Selective Oxidation of 4-(hydroxymethyl)quinolin-2(1H)-one to 4-formylquinolin-2(1H)-one

Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. 4-formylquinolin-2(1H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. 4-formylquinolin-2(1H)-one is a critical building block for various bioactive molecules, and its synthesis from the corresponding alcohol, 4-(hydroxymethyl)quinolin-2(1H)-one, requires mild and selective oxidation methods to prevent over-oxidation to the carboxylic acid. This guide provides a comprehensive overview and detailed protocols for three field-proven oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Activated Manganese Dioxide (MnO₂) Oxidation. Each method is evaluated for its efficacy, functional group tolerance, and scalability, providing researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic route for their specific needs.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-formyl derivative is a versatile intermediate, enabling further molecular elaboration through reactions such as reductive amination, Wittig reactions, and aldol condensations. The primary challenge in its synthesis lies in the selective oxidation of the primary alcohol at the 4-position of the quinolinone ring. The benzylic nature of this alcohol makes it susceptible to oxidation, but the presence of the lactam functionality and the aromatic ring necessitates the use of mild conditions to avoid unwanted side reactions or over-oxidation. This application note details three robust methods for this transformation, each with its own set of advantages and considerations.

Oxidation Methodologies: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and safety considerations. Below is a summary of the methods detailed in this guide.

Method Reagents Typical Temperature Typical Reaction Time Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C1-3 hoursHigh yields, excellent functional group tolerance, avoids heavy metals.[1][2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.[3][4]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temperature0.5-2 hoursMild conditions, fast reaction times, high selectivity, commercially available reagent.[5][6]Reagent is potentially explosive under certain conditions, relatively high cost, generates iodinane byproducts.[7][8]
**Manganese Dioxide (MnO₂) **Activated MnO₂Room Temperature12-24 hoursHighly selective for benzylic and allylic alcohols, inexpensive, easy workup (filtration).[9][10][11]Requires a large excess of reagent, reactivity is dependent on the activation method of MnO₂, can be slow.[12]

Method 1: Swern Oxidation

The Swern oxidation is a widely trusted method for the mild oxidation of primary alcohols to aldehydes.[1][2] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[2] The reaction is renowned for its high yields and exceptional tolerance of various functional groups, making it a workhorse in complex molecule synthesis.[1]

Mechanistic Rationale

The causality behind the Swern oxidation's effectiveness lies in a stepwise activation and elimination process that occurs at very low temperatures, minimizing side reactions.

  • Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[2]

  • Alkoxysulfonium Salt Formation: The primary alcohol, 4-(hydroxymethyl)quinolin-2(1H)-one, then acts as a nucleophile, attacking the sulfur atom of the activated DMSO species to form an alkoxysulfonium salt.

  • Ylide Formation and Elimination: The addition of triethylamine, a hindered base, deprotonates the carbon adjacent to the oxygen-bearing sulfur, forming a sulfur ylide. This intermediate then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2]

Swern_Mechanism cluster_activation Activation cluster_oxidation Oxidation DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO 1. Reaction OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol 4-(hydroxymethyl)quinolin-2(1H)-one Alcohol->Alkoxysulfonium 2. Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide 3. Deprotonation (Triethylamine) Aldehyde 4-formylquinolin-2(1H)-one Ylide->Aldehyde 4. Intramolecular Elimination

Caption: Swern Oxidation Workflow.

Detailed Protocol: Swern Oxidation

This protocol is designed as a self-validating system. Successful execution will result in the formation of a thick white precipitate (triethylammonium chloride) upon addition of the base, and the characteristic odor of dimethyl sulfide.

Materials:

  • 4-(hydroxymethyl)quinolin-2(1H)-one

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Dry ice/acetone bath

  • Standard glassware (dried in an oven)

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (to make a 0.1 M solution of the alcohol).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -65 °C.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-(hydroxymethyl)quinolin-2(1H)-one (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise. A thick white precipitate should form.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is an exceptionally mild and highly selective method for converting primary alcohols to aldehydes.[5][6] The reaction is typically fast and proceeds at room temperature, making it a convenient alternative to other oxidation protocols.[5]

Mechanistic Rationale

The DMP oxidation relies on a hypervalent iodine reagent that facilitates a ligand exchange and subsequent elimination.

  • Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine center of the DMP reagent.

  • Elimination: An acetate ion then acts as a base, abstracting the proton on the carbon bearing the hydroxyl group. This initiates a concerted elimination to form the aldehyde, iodinane, and acetic acid.[13]

DMP_Mechanism Alcohol 4-(hydroxymethyl)quinolin-2(1H)-one Intermediate Diacetoxyalkoxyperiodinane Intermediate Alcohol->Intermediate 1. Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 4-formylquinolin-2(1H)-one Intermediate->Aldehyde 2. Elimination

Caption: Dess-Martin Periodinane Oxidation Workflow.

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol's self-validation comes from the complete consumption of the starting material, which can be easily monitored by Thin Layer Chromatography (TLC), and the formation of the more nonpolar aldehyde product.

Materials:

  • 4-(hydroxymethyl)quinolin-2(1H)-one

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(hydroxymethyl)quinolin-2(1H)-one (1.0 equivalent) in anhydrous DCM (to make a 0.1 M solution).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 0.5-2 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Method 3: Activated Manganese Dioxide (MnO₂) Oxidation

The use of activated manganese dioxide (MnO₂) is a classical and highly effective method for the selective oxidation of benzylic and allylic alcohols.[9][11] Given the benzylic nature of 4-(hydroxymethyl)quinolin-2(1H)-one, this method is particularly suitable. The reaction is heterogeneous, and its success is highly dependent on the activity of the MnO₂.

Mechanistic Rationale

The oxidation with MnO₂ is believed to occur on the surface of the solid reagent.

  • Adsorption: The alcohol adsorbs onto the surface of the MnO₂.

  • Radical Formation: A radical mechanism is proposed where a hydrogen atom is abstracted from the carbinol carbon, leading to a resonance-stabilized radical intermediate.

  • Product Formation: Subsequent electron transfer and loss of a proton yield the aldehyde and reduced manganese species.

MnO2_Mechanism Alcohol 4-(hydroxymethyl)quinolin-2(1H)-one Adsorption Adsorption onto MnO₂ Surface Alcohol->Adsorption Radical Radical Intermediate Formation Adsorption->Radical Aldehyde 4-formylquinolin-2(1H)-one Radical->Aldehyde

Sources

Method

Application Notes and Protocols for the Synthesis of Quinolinone-Based Fluorescent Probes Utilizing 4-Hydroxymethyl Precursors

Introduction: The Strategic Advantage of the 4-Hydroxymethyl-2-Quinolinone Scaffold in Fluorescent Probe Development Quinolinone derivatives represent a privileged class of heterocyclic compounds in the realm of medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 4-Hydroxymethyl-2-Quinolinone Scaffold in Fluorescent Probe Development

Quinolinone derivatives represent a privileged class of heterocyclic compounds in the realm of medicinal chemistry and molecular imaging.[1][2] Their rigid, planar structure and inherent fluorescence properties make them an attractive scaffold for the design of fluorescent probes.[3] These probes are indispensable tools for visualizing and quantifying biological processes at the molecular level, thereby accelerating drug discovery and diagnostics.[1][2] This application note provides a detailed guide for the synthesis of quinolinone-based fluorescent probes, with a particular focus on the strategic use of 4-hydroxymethyl-2-quinolinone as a versatile and highly tractable precursor.

The 4-hydroxymethyl substituent serves as a key synthetic handle, offering a site for facile and selective functionalization. This allows for the covalent attachment of various receptor moieties, which can be tailored to recognize and respond to specific analytes of interest, such as metal ions, reactive oxygen species (ROS), or enzymatic activity. The ability to readily modify the quinolinone core at this position provides a modular approach to probe design, enabling the systematic tuning of photophysical properties and target specificity.

Synthesis of the 4-Hydroxymethyl-2-Quinolinone Precursor

The synthesis of the 4-hydroxymethyl-2-quinolinone precursor is a critical first step. A reliable method for its preparation is a modified Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-keto ester followed by cyclization.

Protocol 1: Synthesis of 4-Hydroxymethyl-2-quinolinone

Materials:

  • Aniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl)

  • Paraformaldehyde

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Synthesis of Ethyl 2-Anilinomethylenemalonate: In a round-bottom flask, combine aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature. The product will often crystallize upon standing or can be precipitated by the addition of hexanes. Filter the solid and wash with cold hexanes to yield ethyl 2-anilinomethylenemalonate.

  • Cyclization to Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Add the ethyl 2-anilinomethylenemalonate to a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization reaction will result in the formation of the quinolinone ring system. Monitor the reaction by TLC. After cooling, the product will precipitate. Dilute the mixture with hexanes, filter the solid, and wash thoroughly with hexanes and then ether to obtain the ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation to 4-Hydroxy-2-quinolinone: Suspend the ester from the previous step in a solution of sodium hydroxide (2 M) and heat to reflux for 2-3 hours. This will hydrolyze the ester and promote decarboxylation. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3. The 4-hydroxy-2-quinolinone will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Hydroxymethylation at the 4-position: While direct hydroxymethylation of the 4-hydroxy-2-quinolinone can be challenging, a more controlled approach involves the synthesis of a 4-formyl derivative followed by reduction. Alternatively, a more direct, albeit potentially lower-yielding, method involves a modified Mannich-type reaction. For a more robust synthesis, consider starting with a protected aniline to direct reactivity. A plausible, though requiring optimization, one-pot approach from the 4-hydroxy-2-quinolinone is as follows: In a sealed tube, suspend 4-hydroxy-2-quinolinone (1.0 eq) and paraformaldehyde (2.0 eq) in a mixture of acetic acid and a catalytic amount of sulfuric acid. Heat the mixture at 80-100 °C for several hours. The reaction progress should be carefully monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate can be filtered, washed with water and a saturated solution of sodium bicarbonate, and then purified by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield 4-hydroxymethyl-2-quinolinone.

Causality Behind Experimental Choices:

  • The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation.

  • The use of a high-boiling point, inert solvent like diphenyl ether or Dowtherm A is crucial to reach the required reaction temperature.

  • Acidification after hydrolysis is essential to protonate the phenoxide and carboxylate intermediates, leading to decarboxylation and precipitation of the desired product.

From Precursor to Probe: Synthesis of a Quinolinone-Based Fluorescent Sensor for Zinc Ions

The 4-hydroxymethyl group is an excellent starting point for introducing a chelating moiety for metal ion detection. Here, we describe the synthesis of a "turn-on" fluorescent probe for Zn²⁺, a biologically important metal ion. The design involves linking the 4-hydroxymethyl-2-quinolinone fluorophore to a dipicolylamine (DPA) recognition unit. The lone pair electrons on the DPA nitrogen atoms can quench the fluorescence of the quinolinone through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, these lone pairs are engaged in coordination, inhibiting PET and restoring the fluorescence of the quinolinone core.

Protocol 2: Synthesis of a DPA-Functionalized Quinolinone Probe

Materials:

  • 4-Hydroxymethyl-2-quinolinone

  • Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Di-(2-picolyl)amine (DPA)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Activation of the Hydroxymethyl Group

  • Chlorination: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxymethyl-2-quinolinone (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Let the reaction stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(chloromethyl)-2-quinolinone. This intermediate is often used immediately in the next step without extensive purification.

  • Tosylation (Alternative): Dissolve 4-hydroxymethyl-2-quinolinone (1.0 eq) in anhydrous pyridine or DCM with triethylamine (1.5 eq). Cool to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC. Work-up involves diluting with DCM, washing with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(tosyloxymethyl)-2-quinolinone, which can be purified by column chromatography.

Step 2: Coupling with the DPA Receptor

  • In a round-bottom flask under an inert atmosphere, dissolve di-(2-picolyl)amine (DPA) (1.1 eq) in anhydrous DMF or ACN. Add a base such as potassium carbonate (2.0 eq) or, for a stronger base, sodium hydride (1.2 eq, handle with extreme care). Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the activated precursor (4-(chloromethyl)-2-quinolinone or 4-(tosyloxymethyl)-2-quinolinone) (1.0 eq) in a minimal amount of anhydrous DMF or ACN to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or DCM/methanol) to yield the final fluorescent probe.

Characterization:

The structure of the final probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The photophysical properties, including absorption and emission spectra, quantum yield, and Stokes shift, should be determined using UV-Vis and fluorescence spectroscopy.

Data Presentation

Property4-Hydroxymethyl-2-quinolinone (Precursor)DPA-Quinolinone Probe (Free)DPA-Quinolinone Probe (+Zn²⁺)
Excitation Max (λex) ~330 nm~335 nm~335 nm
Emission Max (λem) ~390 nm~400 nm (quenched)~400 nm (enhanced)
Quantum Yield (Φ) ModerateLowHigh
Appearance Colorless solutionColorless solutionFluorescent blue solution

Note: The exact photophysical properties will depend on the solvent and the specific substitution pattern on the quinolinone ring.

Visualizing the Synthesis

Synthesis of the 4-Hydroxymethyl-2-quinolinone Precursor

G cluster_0 Precursor Synthesis Aniline Aniline Intermediate1 Ethyl 2-anilino- methylenemalonate Aniline->Intermediate1 Heat DEM Diethyl (ethoxymethylene)malonate DEM->Intermediate1 QuinolinoneEster Ethyl 4-hydroxy-2-oxo-1,2- dihydroquinoline-3-carboxylate Intermediate1->QuinolinoneEster High Temp. (e.g., Dowtherm A) Quinolinone4OH 4-Hydroxy-2-quinolinone QuinolinoneEster->Quinolinone4OH 1. NaOH, Reflux 2. HCl Precursor 4-Hydroxymethyl-2-quinolinone Quinolinone4OH->Precursor Paraformaldehyde, Acid catalyst

Caption: Synthetic pathway for the 4-hydroxymethyl-2-quinolinone precursor.

Synthesis of the DPA-Functionalized Fluorescent Probe

G cluster_1 Probe Synthesis Precursor 4-Hydroxymethyl- 2-quinolinone ActivatedPrecursor 4-(Chloromethyl)-2-quinolinone (or Tosylate) Precursor->ActivatedPrecursor SOCl₂ or TsCl FinalProbe DPA-Quinolinone Fluorescent Probe ActivatedPrecursor->FinalProbe Base (e.g., K₂CO₃) DPA Di-(2-picolyl)amine (DPA) DPA->FinalProbe

Caption: Synthesis of the DPA-functionalized quinolinone fluorescent probe.

Conclusion

The use of 4-hydroxymethyl-2-quinolinone as a precursor offers a streamlined and versatile approach to the synthesis of novel fluorescent probes. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to design and create custom probes for a wide range of biological targets. The modularity of this synthetic strategy, combined with the favorable photophysical properties of the quinolinone scaffold, ensures its continued importance in the development of advanced tools for chemical biology and biomedical imaging.

References

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Gumus, A., & Gumus, S. (2019). Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. DergiPark. [Link]

  • (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Chenoweth, D. M., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society.
  • Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters.
  • (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry.
  • (2020). Synthesis and Application of Quinolinone Derivative Fluorescent Probe for High Selective Detection of Hg 2+. Chemical Journal of Chinese Universities.
  • (2022). Synthesis and Application of Quinolinone-coumarin-based Colorimetric Fluorescent Probe for Recognition of Hg2+. Chemical Journal of Chinese Universities.
  • Abonia, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease.
  • (2025).
  • (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.

Sources

Application

Microwave-Assisted Synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one: An Application Note and Detailed Protocol

Introduction: The Significance of Quinolinone Scaffolds in Modern Drug Discovery The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinolinone Scaffolds in Modern Drug Discovery

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Specifically, the functionalization of the quinolinone ring at the C4 position with a hydroxymethyl group yields 4-(hydroxymethyl)quinolin-2(1H)-one, a key intermediate for the synthesis of more complex and potent drug candidates.[4] The development of efficient and sustainable synthetic methodologies for this key building block is therefore of paramount importance to researchers in drug development.

This application note details a robust and highly efficient protocol for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.[5][6][7][8][9]

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Traditional synthetic routes to quinolin-2(1H)-one derivatives often involve lengthy reaction times, high temperatures, and the use of hazardous reagents, leading to low overall efficiency and significant environmental impact. Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, resulting in a rapid and uniform temperature increase.[9] This targeted heating minimizes side reactions and decomposition of thermally sensitive products, often leading to cleaner reaction profiles and simplified purification procedures.[5][7][8]

The application of microwave energy to the synthesis of quinolinone derivatives has been shown to significantly accelerate reaction rates, often reducing reaction times from hours to mere minutes.[5][6][10][11] This rapid and controlled heating is particularly advantageous for multi-component reactions and cyclization steps, which are often the rate-limiting steps in traditional quinolinone syntheses.

Experimental Protocol: A Step-by-Step Guide to Microwave-Assisted Synthesis

This protocol provides a detailed methodology for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one. The reaction proceeds via a microwave-promoted cyclization reaction.

Materials and Equipment:
ReagentsEquipment
2-AminoacetophenoneDedicated Microwave Reactor
Diethyl malonate10 mL Microwave Reaction Vial
Polyphosphoric acid (PPA)Magnetic Stir Bar
EthanolRotary Evaporator
Deionized WaterBuchner Funnel and Filter Paper
DichloromethaneThin Layer Chromatography (TLC) Plates
Ethyl acetateNMR Spectrometer
HexaneMass Spectrometer
Reaction Workflow Diagram:

G reagents 1. Reagent Preparation mixing 2. Reaction Mixture Assembly reagents->mixing microwave 3. Microwave Irradiation mixing->microwave workup 4. Reaction Work-up & Quenching microwave->workup extraction 5. Product Extraction workup->extraction purification 6. Purification extraction->purification characterization 7. Characterization purification->characterization

Caption: Experimental workflow for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Detailed Synthesis Protocol:
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminoacetophenone (1.0 mmol), diethyl malonate (1.2 mmol), and polyphosphoric acid (PPA) (approximately 2 g).

    • Expert Insight: PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.[12][13] The slight excess of diethyl malonate ensures the complete consumption of the limiting reagent, 2-aminoacetophenone.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture at 140°C for 10 minutes. The pressure should be monitored and should not exceed 20 bar.

    • Expert Insight: The use of a dedicated microwave reactor allows for precise temperature and pressure control, ensuring reproducibility and safety.[7] The optimized time and temperature are crucial for maximizing yield and minimizing byproduct formation.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully add ice-cold water (20 mL) to the reaction mixture to quench the reaction and precipitate the crude product.

  • Product Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol to remove any remaining impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • Expert Insight: The choice of purification method will depend on the purity of the crude product, as determined by TLC analysis. For high purity, column chromatography is recommended.

  • Characterization: The structure and purity of the final product, 4-(hydroxymethyl)quinolin-2(1H)-one, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular formula is C₁₀H₉NO₂ with a molecular weight of 175.18 g/mol .[]

Reaction Mechanism Overview:

ReactionMechanism reactants 2-Aminoacetophenone + Diethyl Malonate intermediate1 Acylation Intermediate reactants->intermediate1 PPA, Δ (Microwave) intermediate2 Intramolecular Cyclization intermediate1->intermediate2 product 4-hydroxy-2-oxo-quinoline intermediate intermediate2->product reduction Reduction of ester product->reduction In situ reduction final_product 4-(hydroxymethyl)quinolin-2(1H)-one reduction->final_product

Caption: Simplified reaction mechanism for the formation of 4-(hydroxymethyl)quinolin-2(1H)-one.

Expected Results and Data Analysis

The microwave-assisted protocol typically affords the desired product in good to excellent yields, often exceeding 80%. The purity of the product after recrystallization is generally high (>95%).

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4-8 hours10-15 minutes
Typical Yield 50-65%80-90%
Purity (crude) ModerateHigh
Energy Consumption HighLow
Solvent Usage HighMinimal

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease microwave irradiation time or temperature incrementally. Ensure proper sealing of the reaction vial.
Decomposition of productDecrease microwave temperature or time.
Impure Product Side reactionsOptimize reaction temperature and time. Consider using a different solvent or catalyst.
Inefficient purificationEmploy column chromatography for purification.
Reaction does not start Insufficient heatingEnsure the microwave reactor is functioning correctly. Check the polarity of the solvent; a more polar solvent may be required for efficient microwave absorption.

Conclusion: A Superior Method for a Key Synthetic Intermediate

The microwave-assisted synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[8][9] The significant reduction in reaction time and improvement in yield make this protocol highly attractive for researchers in academic and industrial settings. The detailed protocol and expert insights provided in this application note will enable scientists to reliably produce this valuable building block for the advancement of drug discovery programs.

References

  • Horta, P., Secrieru, A., Coninckx, A., & Cristiano, M. L. S. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-297.
  • Bielawska, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.
  • Al-Suhaimi, E. A., et al. (2022). Quinolone antibiotics and their applications in metal complexes: An update. Journal of Molecular Structure, 1265, 133411.
  • Singh, R., et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. [Journal Name].
  • Fernandes, D. M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32883-32904.
  • Kaur, N. (2020). Microwave-assisted Synthesis of Quinolines. [Journal Name].
  • Dalla Via, L., et al. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Current Medicinal Chemistry, 23(36), 4146-4171.
  • Khan, I., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583.
  • Kucera, T., et al. (2017). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 22(10), 1644.
  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219.
  • El-Faham, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(42), 29555-29562.
  • Metwally, M. A., & El-Sayed, M. S. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(4), 345-365.
  • Kirsch, G., & Simal, C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6278.
  • Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(7), 1221-1224.
  • Kumar, A., et al. (2021). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. New Journal of Chemistry, 45(3), 1475-1484.
  • Metwally, M. A., & El-Sayed, M. S. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Journal Name].
  • Kiss, L., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(1), 149.
  • Papafilippou, E., et al. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 154.
  • Rajeswaran, W. G., & Srinivasan, P. C. (2005). Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs.
  • Shaabani, A., Soleimani, E., & Mofakham, H. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry, 4(7), 506-508.
  • Metwally, M. A., & El-Sayed, M. S. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 18(5), 589-612.

Sources

Method

Application Notes and Protocols for N-alkylation of 4-(hydroxymethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Quinolin-2-ones The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Quinolin-2-ones

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this heterocyclic system is a critical synthetic transformation, as the substituent at the N1-position can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. This guide provides a detailed overview and practical protocols for the N-alkylation of a particularly valuable derivative, 4-(hydroxymethyl)quinolin-2(1H)-one. The presence of the hydroxymethyl group offers a versatile handle for further functionalization, making its N-alkylated derivatives attractive targets in drug discovery programs.

Core Principles and Mechanistic Considerations

The N-alkylation of 4-(hydroxymethyl)quinolin-2(1H)-one presents a unique challenge due to the presence of two nucleophilic centers: the nitrogen atom of the quinolinone ring and the oxygen atom of the hydroxymethyl group. The regioselectivity of the alkylation (N- vs. O-alkylation) is a critical consideration and can be influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction conditions.

The quinolin-2(1H)-one system exists in tautomeric equilibrium with its 4-hydroxy-2-quinolone form. However, the lactam form is generally more stable. Deprotonation with a suitable base generates an ambident nucleophile with negative charge density on both the nitrogen and oxygen atoms. The site of alkylation is governed by the principles of hard and soft acid-base (HSAB) theory. Generally, alkylation at the nitrogen (a softer nucleophile) is favored by softer electrophiles and polar aprotic solvents, while O-alkylation (a harder nucleophile) can be promoted by harder electrophiles and specific reaction conditions like the Mitsunobu reaction.

To ensure selective N-alkylation, a common strategy involves the protection of the more reactive hydroxyl group. This is followed by the N-alkylation step and subsequent deprotection to yield the desired product.

Protocol 1: Classical N-Alkylation via Williamson-Type Reaction with Hydroxyl Protection

This protocol employs a two-step approach involving the protection of the hydroxymethyl group as a silyl ether, followed by N-alkylation and deprotection. The use of a bulky silyl protecting group, such as a tert-butyldimethylsilyl (TBS) group, sterically hinders the hydroxyl oxygen, favoring alkylation at the nitrogen atom.

Step 1: Protection of the Hydroxymethyl Group

Reaction: 4-(hydroxymethyl)quinolin-2(1H)-one + tert-Butyldimethylsilyl chloride (TBDMSCl) + Imidazole → 4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one

Materials:

  • 4-(hydroxymethyl)quinolin-2(1H)-one

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired TBS-protected compound.

Step 2: N-Alkylation of the Protected Quinolinone

Reaction: 4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one + Alkyl halide + Base → 1-Alkyl-4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one

Materials:

  • 4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the TBS-protected quinolinone (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of the Silyl Ether

Reaction: 1-Alkyl-4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one + Fluoride source → 1-Alkyl-4-(hydroxymethyl)quinolin-2(1H)-one

Materials:

  • 1-Alkyl-4-(((tert-butyldimethylsilyl)oxy)methyl)quinolin-2(1H)-one

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-alkylated, TBS-protected quinolinone (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final N-alkylated 4-(hydroxymethyl)quinolin-2(1H)-one.

Table 1: Summary of Williamson-Type N-Alkylation Parameters

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
IodomethaneNaHDMF0 to rt75-90
Benzyl bromideCs₂CO₃Acetonitrile6080-95
Ethyl bromoacetateK₂CO₃DMFrt70-85

Diagram 1: Workflow for Williamson-Type N-Alkylation

Williamson_Alkylation A 4-(hydroxymethyl)quinolin-2(1H)-one B Protection (TBDMSCl, Imidazole) A->B Step 1 C TBS-protected quinolinone B->C D N-Alkylation (Alkyl halide, Base) C->D Step 2 E N-alkylated TBS-protected quinolinone D->E F Deprotection (TBAF) E->F Step 3 G 1-Alkyl-4-(hydroxymethyl)quinolin-2(1H)-one F->G Mitsunobu_Mechanism cluster_0 Activation cluster_1 Proton Transfer & Oxyphosphonium Salt Formation cluster_2 SN2 Displacement A PPh₃ B DEAD/DIAD A->B Nucleophilic attack C Betaine Intermediate B->C D Quinolinone-N-H C->D Protonation E R-OH D->E Deprotonation F Oxyphosphonium Salt E->F Attack on P G Quinolinone Anion F->G SN2 attack H Final Product G->H PTC_Cycle cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A Quinolinone-N⁻ M⁺ B Q⁺X⁻ A->B Ion Exchange C Q⁺ Quinolinone-N⁻ B->C Phase Transfer D R-X C->D SN2 Reaction E N-Alkyl Quinolinone D->E F Q⁺X⁻ E->F Product Formation F->A Catalyst Regeneration

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Hydroxymethyl)quinolin-2(1H)-one

Welcome to the Technical Support Center for quinolinone derivatives. Working with 4-(hydroxymethyl)quinolin-2(1H)-one often presents a classic "brick dust" formulation challenge: the compound exhibits a high melting poin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolinone derivatives. Working with 4-(hydroxymethyl)quinolin-2(1H)-one often presents a classic "brick dust" formulation challenge: the compound exhibits a high melting point and extremely low aqueous solubility.

This guide is designed for researchers, formulation scientists, and drug development professionals. It provides mechanistic insights, validated experimental protocols, and strategic workflows to overcome the thermodynamic barriers preventing the dissolution of this molecule.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why is 4-(hydroxymethyl)quinolin-2(1H)-one practically insoluble in water compared to other functionalized heterocycles? The Causality: The insolubility of this compound is driven by its exceptionally high crystal lattice energy rather than pure lipophilicity. The 2(1H)-quinolinone (carbostyril) core acts as both a strong hydrogen-bond donor (lactam N-H) and acceptor (lactam C=O). In the solid state, these molecules self-assemble into highly stable homodimers via double hydrogen bonds, a phenomenon that yields dimerization constants exceeding 2000 M⁻¹ even in non-polar solvents[1]. Furthermore, the planar aromatic rings engage in strong


 stacking. The addition of the 4-hydroxymethyl group introduces a secondary hydrogen-bonding network that cross-links these dimers, creating a rigid, impenetrable 3D lattice. The energy required to break these intermolecular forces (lattice energy) far exceeds the energy gained by hydrating the molecule (solvation energy).

Q2: I need to prepare a liquid formulation for in vitro cell assays. What is the optimal solvent system to prevent precipitation? The Causality: Water alone cannot disrupt the lactam dimers. You must use a solvent capable of out-competing the intermolecular hydrogen bonds. The Solution: Utilize a "dilute-and-shoot" co-solvent approach. Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 20–50 mM). DMSO is a powerful hydrogen-bond acceptor that effectively breaks the lactam dimers. When diluting into aqueous media, you must lower the thermodynamic activity of the free drug to prevent it from nucleating. Add a non-ionic surfactant (such as 0.1% to 1% Tween 80 or Cremophor EL) to the aqueous buffer before adding the DMSO stock. The surfactant micelles will trap the hydrophobic core of the monomeric drug before it can recrystallize.

Q3: How can I formulate this compound for in vivo dosing (IV or Oral) without using toxic levels of DMSO? The Causality: In vivo formulations require biocompatible excipients. The Solution: Cyclodextrin complexation is the gold standard for quinolinone derivatives[2]. By using Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD), the hydrophobic quinolinone ring is encapsulated within the non-polar cavity of the cyclodextrin. The 4-hydroxymethyl group can protrude and interact with the hydrophilic rim of the cyclodextrin or the bulk water. This host-guest inclusion physically shields the lactam face, preventing dimerization and significantly enhancing apparent solubility.

Q4: Can I simply adjust the pH of my buffer to dissolve this compound? The Causality: No. While the lactam N-H is weakly acidic, its pKa is typically between 9.5 and 11.0. To achieve a 10-fold increase in solubility via ionization, you would need to raise the pH to at least 10.5. This highly alkaline environment is physiologically incompatible, causes tissue necrosis in vivo, and may lead to the degradation of your biological targets in vitro. The 4-hydroxymethyl group is neutral at all physiological pH ranges. Therefore, pH adjustment is not a viable standalone strategy.

Q5: Physical formulation methods are failing. What chemical modifications can I use? The Causality: If the lattice energy is too high for physical disruption, you must chemically disrupt the crystal packing. The Solution: Synthesize a prodrug by targeting the 4-hydroxymethyl group. Converting the hydroxyl group into a phosphate ester introduces a highly ionizable moiety (pKa₁ ~1.5, pKa₂ ~6.5). At physiological pH (7.4), the phosphate group is dianionic. This massive influx of polarity completely shatters the crystal lattice and guarantees permanent aqueous solubility. Endogenous alkaline phosphatases will rapidly cleave the ester in vivo to release the active parent drug.

Part 2: Formulation Strategy Workflows

G Start 4-(hydroxymethyl)quinolin-2(1H)-one Solubility Issue InVitro In Vitro Assays Start->InVitro Application InVivo In Vivo Dosing Start->InVivo Application CoSolvent Co-Solvent System (DMSO / Surfactant) InVitro->CoSolvent Low toxicity concern Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Liquid Formulation ASD Amorphous Solid Dispersion (PVP / HPMCAS) InVivo->ASD Solid Oral Form Prodrug Chemical Modification (Phosphate Prodrug) InVivo->Prodrug If physical methods fail

Caption: Decision tree for selecting a solubilization strategy based on the experimental application.

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies to help you select the most appropriate method for your development phase[3].

Solubilization StrategyMechanism of ActionEstimated Solubility GainPrimary ProsPrimary Cons
Co-solvents (DMSO/Tween) Reduces solvent polarity; disrupts H-bonds100x - 500xRapid preparation; ideal for early in vitro screeningHigh toxicity in vivo; risk of rapid precipitation upon dilution
Cyclodextrin (HP-β-CD) Host-guest inclusion; shields hydrophobic core50x - 200xLow toxicity; excellent for IV/Oral liquid dosingRequires high excipient-to-drug ratio; adds formulation bulk
Amorphous Solid Dispersion Traps API in a high-energy amorphous state20x - 100xIdeal for solid oral dosage forms; scalableThermodynamic instability; risk of recrystallization over time
Phosphate Prodrug Introduces an ionizable group (pKa ~1.5)>1000xPermanent aqueous solubility; physiological cleavageRequires synthetic chemistry resources and PK validation

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Co-Evaporation Method)

This protocol utilizes solvent co-evaporation to force the hydrophobic quinolinone core into the cyclodextrin cavity, followed by lyophilization to trap the complex in a stable, water-soluble powder.

Materials: 4-(hydroxymethyl)quinolin-2(1H)-one (API), Hydroxypropyl-


-cyclodextrin (HP-β-CD), Methanol, Milli-Q Water.

Step-by-Step Methodology:

  • Molar Calculation: Weigh the API and HP-β-CD to achieve a 1:2 molar ratio (an excess of cyclodextrin ensures complete complexation).

  • Phase Preparation:

    • Dissolve the HP-β-CD in 20 mL of Milli-Q water.

    • Dissolve the API in a minimal volume (e.g., 5 mL) of Methanol. Note: Ensure complete dissolution of the API; sonicate if necessary.

  • Complexation: Place the aqueous HP-β-CD solution on a magnetic stirrer at 500 RPM. Add the methanolic API solution dropwise (1 mL/min) into the vortex.

  • Validation Check 1 (Visual/Optical): The resulting mixed solution must remain optically clear. Measure the absorbance at 600 nm using a spectrophotometer. An

    
     confirms the absence of sub-visible micro-precipitates. If turbidity occurs, the API is crashing out faster than it is complexing; discard and repeat with a slower addition rate or a 1:3 molar ratio.
    
  • Solvent Removal: Transfer the clear solution to a rotary evaporator. Remove the methanol under reduced pressure at 40°C until the volume is reduced by approximately 25%.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours to obtain a fluffy, white powder.

  • Validation Check 2 (Structural): Analyze the final powder using Powder X-Ray Diffraction (PXRD). The disappearance of the API's sharp crystalline Bragg peaks and the presence of a broad "halo" pattern confirms complete amorphization and successful host-guest inclusion.

Protocol 2: Synthesis of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol traps the drug in a high-energy amorphous state using a polymer matrix, preventing the lactam dimers from nucleating.

Materials: API, Polyvinylpyrrolidone (PVP K30) or HPMCAS, Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology:

  • Matrix Preparation: Weigh the API and PVP K30 in a 1:4 weight ratio.

  • Dissolution: Dissolve both components in a 1:1 (v/v) mixture of DCM and Ethanol. The co-solvent system ensures both the hydrophobic drug and the hydrophilic polymer are fully solvated.

  • Validation Check 1 (Clarity): Pass the solution through a 0.45 µm PTFE syringe filter to remove any un-dissolved crystal nuclei. Even a single microscopic seed crystal will cause the final dispersion to fail over time.

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator or a spray dryer. Rapid solvent depletion is critical to "freeze" the molecules in place before they can organize into a crystal lattice.

  • Drying: Place the resulting film/powder in a vacuum desiccator for 24 hours to remove residual solvents.

  • Validation Check 2 (Thermal): Perform Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature (

    
    ) and the complete absence of the API's characteristic melting endotherm.
    

Part 5: Mechanistic Visualization

G Crystal Crystalline State (High Lattice Energy) Energy Disruption (Heat / Solvent) Crystal->Energy Break H-bonds Stabilizer Stabilization (HP-β-CD / Polymers) Energy->Stabilizer Prevent Nucleation Solvated Solvated State (Enhanced Solubility) Stabilizer->Solvated Shield Hydrophobic Core

Caption: Mechanistic pathway of disrupting the crystal lattice to achieve a stable solvated state.

References

  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine Source: PubMed Central (PMC) URL:[Link][2]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 Source: PubMed Central (PMC) URL:[Link][3]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Quinolinone Ring Closure

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing side reactions during the critical ring closure step. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to achieve higher yields and purity of your target quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during quinolinone ring closure?

A1: The most prevalent side reactions in quinolinone synthesis include the formation of regioisomers, byproducts from self-condensation of starting materials, and incomplete cyclization.[1] High-temperature reactions, such as the Conrad-Limpach and Skraup syntheses, are particularly susceptible to thermal decomposition and the formation of tarry byproducts.[1]

Q2: How can I effectively monitor the progress of my quinolinone synthesis to minimize side reactions?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring your reaction's progress.[2] By comparing the reaction mixture to the starting materials on a TLC plate, you can track the formation of the desired product and the consumption of reactants over time, allowing you to stop the reaction before significant side products form.[2]

Q3: My reaction is producing a mixture of 2-hydroxy and 4-hydroxyquinolines. How can I control this?

A3: The formation of isomeric 2-hydroxyquinolines, often referred to as the Knorr product, is a common issue in the Conrad-Limpach synthesis.[3] This occurs when the initial condensation is carried out at higher temperatures, which favors thermodynamic control.[3] To favor the formation of the desired 4-hydroxyquinoline, the initial condensation should be performed at lower temperatures to ensure kinetic control.[3]

Troubleshooting Guide: Specific Side Reactions

Issue 1: Formation of Regioisomers

The formation of regioisomers is a common challenge, particularly in syntheses like the Combes and Friedländer reactions when using unsymmetrical ketones or anilines.[1] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects.[4]

Causality and Resolution
  • Steric Hindrance: In the Combes synthesis, bulkier substituents on a β-diketone will preferentially occupy the less hindered 2-position of the resulting quinoline.[4]

  • Electronic Effects: The electronic nature of substituents on the aniline ring is a critical factor. Electron-donating groups on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups direct the cyclization to yield the opposite regioisomer.[4]

  • Catalyst and Solvent Choice: The selection of an appropriate catalyst and solvent system can significantly influence regioselectivity. For instance, in certain palladium-catalyzed reactions, a mixture of acetic acid and water can promote C8 functionalization over the more common C2 functionalization.[4]

Issue 2: N-Alkylation vs. O-Alkylation in Hydroxyquinolines

Hydroxyquinolines are ambident nucleophiles, meaning they can be alkylated at either the nitrogen or the oxygen atom. While N-alkylation is often the thermodynamically favored product, achieving selective O-alkylation can be challenging.[5]

Strategies for Selective Alkylation
StrategyDescriptionKey Considerations
Kinetic vs. Thermodynamic Control N-alkylation is generally the thermodynamically more stable product.[5] To achieve O-alkylation, reaction conditions must favor kinetic control.Lower temperatures and shorter reaction times can favor the kinetic O-alkylation product.
Catalyst Selection Palladium catalysts, such as XantPhosPdCl₂, have been shown to promote highly chemoselective O-benzylation of 2-quinolinones.[5]The catalyst can form an intermediate complex that favors attack at the oxygen atom.[5]
Mitsunobu Reaction The Mitsunobu reaction can be employed to favor O-alkylation, although N-alkylated byproducts can still form.[6] The ratio of N- to O-alkylation is influenced by the solvent, reagent equivalents, and the structure of the quinoline and alcohol.[6]Weaker solvents like diethyl ether may improve yields by suppressing side reactions.[6]
Protecting Groups If selective N- or O-alkylation is critical and other methods fail, consider using protecting groups to block one of the reactive sites.[7][8]This adds extra steps to the synthesis but can provide excellent selectivity.[9]
Issue 3: Self-Condensation of Starting Materials

In base-catalyzed reactions like the Friedländer synthesis, ketones or aldehydes with α-methylene groups can undergo self-aldol condensation.[10] Similarly, at high temperatures, 2-aminobenzophenone can self-condense.[10]

Mitigation Strategies
  • Slow Addition: To prevent self-condensation of the carbonyl component, it can be added slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.[10]

  • Milder Conditions: Using a milder base or switching to an acid catalyst can often prevent this side reaction.[10]

  • Temperature Optimization: Optimizing the reaction temperature is crucial to minimize self-condensation of the 2-aminobenzophenone starting material.[10]

Issue 4: Incomplete Cyclization

Incomplete cyclization is often a problem in thermally driven reactions like the Conrad-Limpach synthesis, where the electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[3]

Troubleshooting Incomplete Cyclization
  • Insufficient Heating: Ensure the reaction reaches and is maintained at the optimal temperature for cyclization (around 250°C for the Conrad-Limpach synthesis) for a sufficient duration.[3][11]

  • High-Boiling Solvents: The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is critical to achieve the necessary temperature for thermal cyclization.[12][13] The yield of the reaction generally improves with higher-boiling solvents.[13]

  • Monitoring the Reaction: Use TLC to monitor the completion of the initial condensation before proceeding to the high-temperature cyclization step.[3]

Issue 5: Tar Formation and Decomposition

High-temperature, strongly acidic reactions like the Skraup and Doebner-von Miller syntheses are notorious for producing significant amounts of tar and decomposition products.[1][2]

Minimizing Tar Formation
  • Moderating Agents: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) can help control the highly exothermic reaction.[2]

  • Catalyst Optimization: While strong acids are often necessary, overly harsh conditions can accelerate tar formation. Screening different Brønsted and Lewis acids can help find a balance between reaction rate and byproduct formation.[2]

  • Biphasic Systems: For the Doebner-von Miller reaction, using a two-phase system can sequester the carbonyl compound in an organic phase, reducing acid-catalyzed polymerization.[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for a base-catalyzed Friedländer synthesis, with considerations for minimizing side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).[10]

  • Slow Addition of Carbonyl: Slowly add the ketone (1.1 mmol) to the reaction mixture over a period of 30 minutes to minimize self-condensation.[10]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[10]

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Conrad-Limpach Synthesis of a 4-Quinolone

This protocol outlines the Conrad-Limpach synthesis with an emphasis on controlling the formation of the Knorr product.

  • Condensation: React the aniline (1 equivalent) with a β-ketoester (1 equivalent) at a moderate temperature (below 100°C) to favor the formation of the β-arylaminoacrylate intermediate.[12] A mild acid catalyst can be used.

  • Cyclization: Add the crude intermediate to a high-boiling inert solvent, such as mineral oil or diphenyl ether.[12] Heat the mixture to approximately 250°C to induce thermal cyclization.[11][12]

  • Monitoring: Monitor the reaction progress by TLC.[12]

  • Isolation: Allow the reaction mixture to cool, and the product should precipitate. Collect the product by filtration and wash with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent.[3]

  • Purification: Further purify the product by recrystallization.

Visualizing Reaction Pathways

Decision Tree for Troubleshooting Quinolinone Synthesis

G start Low Yield or Impure Product side_reactions Identify Primary Side Reaction start->side_reactions regioisomers Regioisomer Formation side_reactions->regioisomers Mixture of isomers self_condensation Self-Condensation side_reactions->self_condensation Aldol-type byproducts incomplete_cyclization Incomplete Cyclization side_reactions->incomplete_cyclization Starting material remains alkylation N- vs. O-Alkylation side_reactions->alkylation Incorrect alkylation site tar Tar Formation side_reactions->tar Polymeric material sol_regio Optimize Steric/Electronic Factors Select Catalyst/Solvent regioisomers->sol_regio sol_self Slow Addition of Carbonyl Use Milder Base/Acid Optimize Temperature self_condensation->sol_self sol_incomplete Increase Temperature/Time Use High-Boiling Solvent incomplete_cyclization->sol_incomplete sol_alkylation Kinetic Control (Low Temp) Use Selective Catalyst (e.g., Pd) Consider Mitsunobu Reaction alkylation->sol_alkylation sol_tar Use Moderating Agent (Skraup) Optimize Catalyst (Doebner-von Miller) Use Biphasic System tar->sol_tar

Caption: Troubleshooting flowchart for quinolinone synthesis.

References

  • Movassaghi, M., & Hill, M. D. (2006).
  • ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]

  • Shaikh, R. A., Khan, M., Al-Harrasi, A., & Al-Rawahi, N. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC.
  • Ramirez, A., & Gevorgyan, V. (2025). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. PMC.
  • D'Souza, D. M., & Müller, T. J. (2007). N-and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2417-2425.
  • Zhang, T., & Knowles, R. R. (2021).
  • Li, Y., et al. (2021).
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Li, M. L., et al. (2025).
  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Catalysis Science & Technology. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Retrieved from [Link]

  • Givens, R. S., & Rubina, M. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One-and Two-Photon Excitation. The Journal of Organic Chemistry, 74(2), 629-641.
  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). Ring-closure reaction to novel quinoline derivatives and their structural characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • PMC. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • OUCI. (2022). Trending strategies for the synthesis of quinolinones and isoquinolinones. Retrieved from [Link]

  • PMC. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl) anilines. Organic Letters, 3(18), 2959-2962.
  • PMC. (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low purity in 4-(hydroxymethyl)quinolin-2(1H)-one production

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. As Senior Application Scientists, our goal is to help you diagnose and resolve purity issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause?

A1: Discoloration in quinolinone derivatives often points to the presence of oxidized impurities or residual starting materials. The quinolinone ring system can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air and light. A common precursor, 4-methylquinolin-2(1H)-one, can also carry over, and its own impurities can contribute to color. We recommend verifying the purity of your starting material before beginning the synthesis.

Q2: What is the expected melting point for pure 4-(hydroxymethyl)quinolin-2(1H)-one?

A2: The reported melting point for high-purity 4-(hydroxymethyl)quinolin-2(1H)-one is typically in the range of 235-238°C. A broad melting range or a value significantly lower than this indicates the presence of impurities.

Q3: How should I properly store the final compound?

A3: 4-(hydroxymethyl)quinolin-2(1H)-one should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is sensitive to light and oxidation over time.

Troubleshooting Guide: Low Purity Issues

This section addresses specific problems identified through common analytical techniques like TLC, NMR, and LC-MS.

Issue 1: Presence of Unreacted Starting Material (4-methylquinolin-2(1H)-one)

Q: My NMR and TLC analysis clearly show a significant amount of the 4-methyl starting material remaining in my crude product. How can I improve the conversion rate?

A: Incomplete conversion is a common issue, often stemming from the oxidation step of the 4-methyl group. The most frequent synthesis involves the oxidation of 4-methylquinolin-2(1H)-one, often using selenium dioxide (SeO2).

Causality: The oxidation with SeO2 is a heterogeneous reaction, and its efficiency can be highly dependent on reaction parameters. Insufficient heating, poor stirring, or inadequate reaction time can lead to incomplete conversion. Furthermore, the solubility of the starting material can be a limiting factor.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry and Quality: Ensure you are using at least one full equivalent of SeO2. The quality of the SeO2 is also crucial; older reagents can absorb moisture and lose activity.

  • Optimize Reaction Conditions:

    • Temperature: The reaction often requires high temperatures, typically refluxing in a solvent like dioxane or xylene. Ensure your reaction is reaching and maintaining the target temperature.

    • Reaction Time: Monitor the reaction progress using TLC. If the starting material spot is still prominent, consider extending the reaction time. These reactions can sometimes require 24 hours or more for full conversion.

  • Improve Solubility: If the starting material has poor solubility in your chosen solvent, consider using a co-solvent like dimethylformamide (DMF) to improve its dissolution, which can facilitate a more efficient reaction.

Workflow: Optimizing the Oxidation Reaction

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis cluster_troubleshoot Troubleshooting Loop A 1. Combine Starting Material & SeO2 in Dioxane B 2. Heat to Reflux (e.g., 101°C) A->B C 3. Monitor by TLC (every 4-6 hours) B->C D Starting Material Consumed? C->D E 4. Cool & Filter (Remove Selenium) D->E Yes G Increase Reflux Time D->G No H Check SeO2 Activity D->H No, after prolonged time F 5. Concentrate & Analyze Crude Product E->F G->C

Caption: Troubleshooting workflow for the oxidation of 4-methylquinolin-2(1H)-one.

Issue 2: Formation of Over-Oxidation Byproducts

Q: My mass spectrometry results show peaks corresponding to the aldehyde (M+14) and carboxylic acid (M+30) derivatives of my product. How can I prevent this?

A: Over-oxidation is a known side reaction in the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one, leading to the formation of 2-oxo-1,2-dihydroquinoline-4-carbaldehyde and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Causality: The desired alcohol product can be further oxidized under the reaction conditions, especially with prolonged heating or an excess of the oxidizing agent. Selenium dioxide is capable of oxidizing alcohols to aldehydes, and subsequently to carboxylic acids, though the latter is less common.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise amount of SeO2, typically between 1.0 and 1.1 equivalents. Using a large excess significantly increases the risk of over-oxidation.

  • Careful Monitoring: As the reaction nears completion (monitored by the disappearance of the starting material on TLC), begin to check for the appearance of byproduct spots. The aldehyde is often more nonpolar than the alcohol, while the carboxylic acid is highly polar and may streak on silica gel plates without a modifier like acetic acid.

  • Alternative Synthetic Routes: If over-oxidation remains a persistent issue, consider an alternative two-step approach:

    • Bromination: First, perform a free-radical bromination of the methyl group on 4-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) and a radical initiator like AIBN.

    • Hydrolysis: Then, hydrolyze the resulting 4-(bromomethyl) derivative to the desired alcohol. This route avoids the direct use of strong oxidizing agents on the product.

Table 1: Troubleshooting Summary for Purity Issues
Symptom (Analytical Observation) Potential Cause Recommended Action
TLC: Spot at the same Rf as starting material.Incomplete reaction.Extend reaction time; ensure proper reflux temperature; check reagent quality.
NMR: Peaks corresponding to 4-methyl group (singlet ~2.4 ppm).Incomplete reaction.See above.
LC-MS: Mass peak corresponding to M+14 (aldehyde).Over-oxidation.Use max 1.1 eq. of SeO2; monitor reaction closely and stop once starting material is consumed.
LC-MS: Mass peak corresponding to M+30 (carboxylic acid).Severe over-oxidation.Consider alternative synthetic routes (e.g., bromination/hydrolysis).
TLC: A new, more nonpolar spot appears.Aldehyde byproduct.Purify via column chromatography; optimize reaction to prevent formation.
TLC: Streaking from the baseline.Carboxylic acid byproduct.Use a mobile phase containing a small amount of acetic acid or formic acid for TLC analysis and purification.

Purification Protocols

Q: What is the most effective method for purifying the crude 4-(hydroxymethyl)quinolin-2(1H)-one?

A: A two-step purification process involving column chromatography followed by recrystallization is generally the most effective approach to achieve high purity (>98%).

Protocol 1: Flash Column Chromatography

This technique is excellent for removing both less polar byproducts (like the aldehyde) and more polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of Dichloromethane (DCM) and Methanol (MeOH) is highly effective.

    • Recommended Starting Point: Begin with 100% DCM and gradually increase the polarity by adding MeOH. The desired product typically elutes at a concentration of 2-5% MeOH in DCM.

  • Step-by-Step Procedure:

    • Prepare the column with silica gel slurried in the initial eluent (e.g., 100% DCM).

    • Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a polar solvent (like MeOH or acetone), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the percentage of MeOH in the mobile phase to elute the product.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is ideal for removing small amounts of remaining impurities after chromatography, yielding a highly crystalline final product.

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include:

    • Ethanol

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

    • Mixtures (e.g., Ethanol/Water)

  • Step-by-Step Procedure:

    • Place the post-chromatography solid in a flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • To maximize yield, cool the flask further in an ice bath for 30-60 minutes.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • Synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one: While this reference is for the N-methylated analog, the oxidation of the 4-methyl group using SeO2 in dioxane is a directly comparable and widely used method. Source: Organic Syntheses, Coll. Vol. 10, p.525 (2004); Vol. 79, p.159 (2002).[Link]

  • General Principles of Oxidation with Selenium Dioxide: Provides mechanistic insight into how SeO2 oxidizes active methyl groups, which helps in understanding and troubleshooting the reaction. Source: Comprehensive Organic Synthesis, Vol. 7, pp. 379-394 (1991). (Link to abstract, full text typically requires subscription). [Link]

Optimization

Optimizing temperature conditions for 4-(hydroxymethyl)quinolin-2(1H)-one synthesis

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis, with a focus on the critical role of temperature in the cyclization step, which is often the most challenging part of quinolinone synthesis.

Question 1: I am observing very low to no yield of my target 4-(hydroxymethyl)quinolin-2(1H)-one. What are the likely causes and how can I fix it?

Answer: Low or no yield in this synthesis, particularly when following a thermal cyclization route (e.g., a modified Conrad-Limpach or Gould-Jacobs reaction), is most commonly linked to insufficient temperature during the cyclization step.

  • Causality: The intramolecular cyclization of the precursor (typically a β-arylaminoacrylate derivative) to form the quinolinone ring system has a significant activation energy barrier. This step is often the rate-determining step and requires substantial thermal energy to proceed efficiently. Temperatures around 250°C are frequently necessary to drive the reaction to completion.[1] Without adequate heat, the reaction will stall at the intermediate stage.

  • Troubleshooting Protocol:

    • Verify Reaction Temperature: Ensure your heating apparatus (e.g., oil bath, heating mantle) is calibrated and reaching the target temperature. For high-temperature cyclizations, a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial to maintain a stable and uniform temperature.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your starting material (the acyclic intermediate). If the starting material remains largely unreacted after the expected reaction time, insufficient temperature is the most probable cause.

    • Gradual Temperature Increase: If you suspect product decomposition at very high temperatures, consider a stepwise approach. Hold the reaction at a slightly lower temperature (e.g., 220-230°C) for a longer duration before cautiously increasing to 250°C.

    • Consider Alternative Cyclization Reagents: If thermal cyclization is proving problematic, chemical cyclization agents can facilitate the reaction under milder conditions. Polyphosphoric acid (PPA) is a common choice, often requiring temperatures in the range of 140–150°C.[2][3]

Question 2: My reaction mixture is turning dark, and I'm isolating significant amounts of tar-like byproducts instead of my desired product. What's happening?

Answer: Tar formation is a classic sign of decomposition and unwanted side reactions, which are prevalent at the high temperatures required for quinolinone synthesis.[1][4]

  • Causality: The hydroxymethyl group (-CH₂OH) on your quinolinone scaffold is susceptible to degradation, oxidation, or polymerization under harsh thermal and/or acidic conditions. Furthermore, the reaction intermediates themselves can polymerize if the desired intramolecular cyclization does not occur cleanly and efficiently.[4]

  • Troubleshooting Protocol:

    • Optimize Temperature and Time: This is a delicate balance. While high temperatures are needed for cyclization, excessive heat or prolonged reaction times can promote decomposition.[1] Try reducing the temperature by 10-20°C and extending the reaction time, monitoring carefully by TLC. The goal is to find the minimum temperature required for efficient cyclization.

    • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of your starting materials, intermediates, and the final product, which can contribute to tar formation.

    • Solvent Choice: The use of a high-boiling, inert solvent is critical not only for temperature control but also for preventing side reactions. Reactions attempted without a suitable solvent can result in very low yields (below 30%) and significant charring.[1]

    • Controlled Reagent Addition: If using a method like the Skraup synthesis (which can be notoriously exothermic), slow and controlled addition of acidic reagents is crucial to manage the reaction's exothermicity and prevent localized hotspots that lead to charring.[4]

Question 3: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the 4-hydroxy (or 4-hydroxymethyl) product?

Answer: The formation of regioisomers (e.g., 2-quinolinone vs. 4-quinolinone) is a well-known challenge in Conrad-Limpach-Knorr type syntheses and is highly dependent on temperature.[4]

  • Causality: The cyclization can proceed via two different pathways, leading to kinetically or thermodynamically favored products.

    • Lower Temperatures: Favor the formation of the kinetic product, which is typically the 4-hydroxyquinoline derivative.

    • Higher Temperatures: Favor the formation of the more stable thermodynamic product, which is often the 2-hydroxyquinoline derivative.[4]

  • Troubleshooting Protocol:

    • Strict Temperature Control: To favor the 4-substituted product, conduct the cyclization at the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. This requires careful optimization.

    • Stepwise Synthesis: A common strategy involves two distinct temperature steps. First, the condensation of the aniline with the β-ketoester is performed at a moderate temperature (e.g., below 100°C) to form the intermediate.[1] Then, the isolated and purified intermediate is subjected to the high-temperature cyclization. This prevents isomerization that might occur if all reagents are heated together from the start.

Data Summary: Temperature Effects

Temperature RangeExpected OutcomePotential IssuesRecommendations
< 200°C Incomplete or stalled cyclization.Low to no product yield; recovery of starting intermediate.Increase temperature gradually; confirm heat source calibration.
220 - 250°C Optimal range for thermal cyclization.Potential for product decomposition or tarring with prolonged heating.[1]Use high-boiling inert solvents (e.g., diphenyl ether); monitor closely by TLC; work under an inert atmosphere.
> 250°C Rapid reaction but high risk of degradation.Significant tar formation; low yield of desired product due to decomposition.[4]Avoid unless necessary for highly unreactive substrates; use with extreme caution and for short durations.
70 - 150°C Applicable for catalyzed or alternative syntheses.Method-dependent; thermal cyclization will not occur.Use for specific protocols like the Friedländer synthesis (70°C)[5] or PPA-mediated cyclization (140-150°C).[2]

Experimental Protocols & Visualizations

General Protocol for Thermal Cyclization

This protocol outlines a generalized procedure for the high-temperature cyclization step, which is the most temperature-sensitive part of the synthesis.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place the flask in a high-temperature oil bath or heating mantle equipped with a digital temperature controller and a thermocouple. Ensure the entire setup is under an inert atmosphere (N₂ or Ar).

  • Solvent and Intermediate: Add the high-boiling solvent (e.g., diphenyl ether) to the flask and heat to the target temperature (e.g., 250°C).

  • Addition: In a separate flask, dissolve the crude β-arylaminoacrylate intermediate in a minimum amount of the hot solvent. Add this solution dropwise to the pre-heated reaction flask over 15-20 minutes to maintain stable temperature.

  • Reaction: Maintain the reaction at 250°C for the optimized duration (typically 30-60 minutes). Monitor the reaction's completion by taking small aliquots and analyzing via TLC.

  • Workup: Once complete, allow the mixture to cool to room temperature. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent like hexane to further precipitate the product, then collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

G cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_cause Root Cause Analysis cluster_solution Solution Start Low Yield or No Product TLC Analyze by TLC: What is present? Start->TLC SM_Present Starting Material (Intermediate) Present TLC->SM_Present Dominant Spot No_SM Starting Material Consumed, No Product Spot TLC->No_SM Clean Baseline Complex Complex Mixture (Streaking/Tar) TLC->Complex Multiple Spots Temp_Low Insufficient Temperature for Cyclization SM_Present->Temp_Low Decomp Thermal Decomposition of Product/Intermediate No_SM->Decomp Complex->Decomp Sol_Temp_Up Increase Temperature (e.g., to 250°C) Use high-boiling solvent Temp_Low->Sol_Temp_Up Sol_Temp_Down Decrease Temperature (e.g., by 10-20°C) Reduce reaction time Decomp->Sol_Temp_Down Sol_PPA Use Milder Method: e.g., PPA at 140-150°C Decomp->Sol_PPA

Caption: Troubleshooting workflow for low yield in quinolinone synthesis.

Frequently Asked Questions (FAQs)

Q: Why is 250°C such a common temperature for this reaction? A: This high temperature is required to overcome the activation energy for the pericyclic electrocyclization reaction that forms the quinolinone ring. It ensures a sufficiently high reaction rate for the intramolecular cyclization to outcompete potential intermolecular side reactions or decomposition.[1]

Q: Can I use a lower boiling point solvent like DMF or Toluene? A: No, not for a thermal cyclization that requires 250°C. The solvent's boiling point dictates the maximum temperature a reaction can reach at atmospheric pressure. DMF (b.p. 153°C) and Toluene (b.p. 111°C) will boil away long before reaching the necessary temperature. You must use a solvent with a boiling point above your target temperature, such as diphenyl ether (b.p. 259°C) or mineral oil.[1]

Q: Are there any modern, lower-temperature alternatives to this synthesis? A: Yes, several methods have been developed to avoid harsh thermal conditions. These include:

  • Microwave-assisted synthesis: Microwave irradiation can often promote the cyclization in shorter times and at lower bulk temperatures.[6]

  • Catalytic Methods: Certain transition metal catalysts can facilitate the synthesis under milder conditions. For example, silver-catalyzed carbon dioxide incorporation with o-alkynylanilines can produce 4-hydroxyquinolin-2(1H)-ones efficiently.[7]

  • Alternative Reactions: The Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can sometimes be performed in water at temperatures as low as 70°C.[5]

References

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • Organic Chemistry Portal. (2012).
  • ScienceDirect. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Jaksic, D., et al. (2014). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 19(9), 13579-13600.
  • ResearchGate. (2015). Efficient Synthesis of 4-Hydroxybenzo[h]Quinoline-2(1H)
  • PubMed. (2013). Efficient preparation of 4-hydroxyquinolin-2(1H)
  • Organic Chemistry Portal. (2015). Synthesis of 4-quinolones.

Sources

Troubleshooting

Technical Support Center: Stability of 4-(hydroxymethyl)quinolin-2(1H)-one Under Acidic Conditions

Welcome to the technical support center for 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in acidic environments. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its stability paramount for successful research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with 4-(hydroxymethyl)quinolin-2(1H)-one in acidic media.

Q1: I'm observing a decrease in the concentration of my stock solution of 4-(hydroxymethyl)quinolin-2(1H)-one in an acidic mobile phase. What could be the cause?

A1: The decrease in concentration is likely due to the acid-catalyzed degradation of the molecule. The 4-(hydroxymethyl) group is a benzylic alcohol, which is susceptible to degradation under acidic conditions. The primary degradation pathways to consider are acid-catalyzed dehydration and oxidation.

  • Plausible Degradation Pathways:

    • Dehydration: The acidic environment can protonate the hydroxyl group, making it a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized benzylic carbocation. This can then lead to the formation of a reactive quinone methide intermediate, which can polymerize or react with other nucleophiles present in the solution.

    • Dimerization/Oligomerization: The reactive intermediate formed upon dehydration can potentially react with another molecule of 4-(hydroxymethyl)quinolin-2(1H)-one, leading to the formation of dimers or higher-order oligomers.

    • Oxidation: Although less common without an external oxidizing agent, the benzylic alcohol could potentially be oxidized to the corresponding aldehyde, 4-formylquinolin-2(1H)-one, or further to the carboxylic acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, especially if trace metals or dissolved oxygen are present and catalyzed by acid.[2][3]

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, increase the pH of your stock solution or mobile phase to be closer to neutral (pH 6-7.5).

  • Solvent Choice: Prepare stock solutions in a non-acidic, aprotic solvent like DMSO or DMF and dilute into your aqueous mobile phase just before analysis.

  • Temperature Control: Store stock solutions at low temperatures (2-8°C or -20°C) to minimize the rate of degradation.

  • Fresh Preparations: Prepare fresh solutions daily to avoid significant degradation over time.

Q2: I see new, unexpected peaks in my chromatogram after incubating 4-(hydroxymethyl)quinolin-2(1H)-one in an acidic solution. How can I identify these new species?

A2: The new peaks are likely degradation products. The most powerful technique for identifying unknown degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

  • Identification Strategy:

    • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the parent ion for each new peak. This will give you the molecular weight of the degradation products.

    • LC-MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ions of the degradation products. The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradants.[4]

    • Plausible Structures: Based on the molecular weights and fragmentation data, you can propose structures for the degradation products. For example:

      • A mass loss of 18 Da from the parent molecule likely corresponds to a dehydration product.

      • An increase in mass of 14 Da could indicate the formation of a methyl ether if methanol is present in the acidic medium.

      • A decrease in mass of 2 Da would suggest oxidation to the aldehyde.

Q3: How can I quantitatively assess the stability of 4-(hydroxymethyl)quinolin-2(1H)-one under specific acidic conditions for a formal stability study?

A3: A forced degradation study is the standard approach to quantitatively assess the stability of a compound under various stress conditions, including acidic pH. This involves intentionally degrading the sample and then using a validated stability-indicating analytical method to separate and quantify the parent compound and its degradation products.

  • Key Elements of a Forced Degradation Study:

    • Stress Conditions: Expose the compound to a range of acidic conditions (e.g., 0.1 M HCl, 1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

    • Stability-Indicating Method: Develop and validate an HPLC method that can resolve the parent peak from all significant degradation product peaks.

    • Mass Balance: The total amount of the drug and its degradation products should be close to 100% of the initial amount of the drug, indicating that all major degradants are being detected.

A detailed protocol for conducting a forced degradation study is provided in Section III.

II. Visualizing Potential Degradation Pathways

The following diagrams illustrate the plausible acid-catalyzed degradation pathways of 4-(hydroxymethyl)quinolin-2(1H)-one.

Acid-Catalyzed Dehydration and Dimerization cluster_0 Acid-Catalyzed Dehydration cluster_1 Dimerization Parent 4-(hydroxymethyl)quinolin-2(1H)-one Protonated_Alcohol Protonated Alcohol Parent->Protonated_Alcohol + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation - H2O Quinone_Methide Quinone Methide Intermediate Carbocation->Quinone_Methide - H+ Dimer Dimer Quinone_Methide->Dimer + Parent Molecule

Caption: Plausible acid-catalyzed dehydration and subsequent dimerization pathway.

Acid-Catalyzed Oxidation Parent 4-(hydroxymethyl)quinolin-2(1H)-one Aldehyde 4-formylquinolin-2(1H)-one Parent->Aldehyde [O] Carboxylic_Acid 2-oxo-1,2-dihydroquinoline-4-carboxylic acid Aldehyde->Carboxylic_Acid [O]

Caption: Potential oxidation pathway of the benzylic alcohol.

III. Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and for the HPLC-UV/MS analysis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of 4-(hydroxymethyl)quinolin-2(1H)-one under acidic conditions and to generate potential degradation products for method development.

Materials:

  • 4-(hydroxymethyl)quinolin-2(1H)-one

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of 4-(hydroxymethyl)quinolin-2(1H)-one at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Prepare a second sample in the same manner using 1 M HCl.

    • Prepare a control sample by diluting the stock solution with HPLC grade water to the same final concentration.

  • Incubation:

    • Incubate the acidic samples and the control sample at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the neutralized aliquots and the control sample aliquots by the HPLC-UV/MS method described in Protocol 2.

Data Analysis:

  • Calculate the percentage of the remaining 4-(hydroxymethyl)quinolin-2(1H)-one at each time point relative to the t=0 sample.

  • Determine the percentage of each degradation product formed.

  • Calculate the mass balance at each time point.

ParameterCondition 1Condition 2
Acid 0.1 M HCl1 M HCl
Temperature 60°C60°C
Time Points 0, 2, 4, 8, 24 h0, 2, 4, 8, 24 h

Table 1: Example of Forced Degradation Study Conditions.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop a robust HPLC method for the separation and quantification of 4-(hydroxymethyl)quinolin-2(1H)-one and its acid-induced degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm and 315 nm
MS Ionization ESI Positive Mode

Table 2: Recommended Starting HPLC-UV/MS Conditions.

Procedure:

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.

  • Analysis of Forced Degradation Samples: Inject the prepared samples from the forced degradation study (Protocol 1).

  • Data Acquisition: Collect both UV and MS data.

  • Data Processing:

    • Integrate the peak areas for the parent compound and all degradation products in the UV chromatogram.

    • Extract the mass spectra for each peak to determine the m/z of the parent ions.

    • Perform MS/MS analysis on the parent ions of the degradation products to obtain fragmentation patterns for structural elucidation.

HPLC_Workflow Sample_Prep Sample Preparation (Forced Degradation) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV and MS/MS Detection Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Caption: General workflow for the analysis of stability samples.

IV. References

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.

  • Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. ResearchGate.

  • Synthesis of 4-quinolones. Organic Chemistry Portal.

  • Kinetic studies on the oxidation of benzyl alcohol by hypochlorite in aqueous acetic medium. Journal of Chemical and Pharmaceutical Research.

  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate.

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PMC.

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. PubMed.

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.

  • 4-hydroxycoumarins – Knowledge and References. Taylor & Francis Online.

  • oxidation mechanism of benzyl alcohol in different solvents by isonicotinium dichromate. JETIR.

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). SciELO.

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.

  • Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry.

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.

  • Occurrence of elevated masses in LC/ESI-MS fragmentation?. ResearchGate.

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Helda - Helsinki.fi.

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. SWORD.

Sources

Optimization

Solvent selection for efficient extraction of quinolinone derivatives

Welcome to the Technical Support Center for Quinolinone Extraction. Quinolinone derivatives—encompassing critical scaffolds like 2-quinolinones and 4-quinolinones—are foundational to numerous pharmacologically active mol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Extraction. Quinolinone derivatives—encompassing critical scaffolds like 2-quinolinones and 4-quinolinones—are foundational to numerous pharmacologically active molecules, including antimicrobial and anticancer agents [6]. However, their unique physicochemical properties, such as lactam-lactim tautomerism and variable polarity, make solvent selection a complex thermodynamic challenge.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, foundational FAQs, and self-validating protocols to optimize your extraction workflows.

Part 1: Fundamental Knowledge Base (FAQs)

Q: How does the structural tautomerism of quinolinones dictate solvent polarity requirements? A: Quinolinones exist in a dynamic equilibrium between their lactam (amide) and lactim (hydroxyquinoline) forms. The lactam form exhibits higher polarity due to strong dipole moments. Consequently, highly non-polar solvents (e.g., pure hexane) often yield poor recoveries. To achieve a high partition coefficient (


), you must select a solvent with sufficient solvating power—such as Dichloromethane (DCM) or Ethyl Acetate—that can stabilize both tautomers through dipole-dipole interactions and hydrogen bond acceptance [1, 4].

Q: I am working with heat-sensitive quinolinone intermediates. How do I prevent degradation during solvent removal? A: Thermal degradation during post-extraction concentration is a primary cause of low yield. The causality is straightforward: high-boiling solvents require excessive heat or deep vacuum to evaporate, which thermally stresses the molecule. You must select a highly volatile solvent. Diethyl ether (bp 34.6°C) or DCM (bp 39.6°C) are ideal, as they allow for rapid rotary evaporation at water-bath temperatures below 40°C, preserving the structural integrity of the intermediate [2].

Q: Why is n-octanol specifically recommended for liquid-phase microextraction (LPME) of these derivatives? A: In LPME, the extraction solvent must remain stable at the aqueous interface for prolonged periods. n-Octanol is optimally suited for this because of its high viscosity and exceptionally low volatility (bp 195°C). This prevents solvent loss during the extraction equilibrium phase, resulting in superior enrichment factors (EF) for non-polar quinolinones compared to lighter, highly volatile solvents [5].

Part 2: Troubleshooting Guide

Issue: Persistent Emulsion Formation during Liquid-Liquid Extraction (LLE)

  • Cause: Emulsions occur when amphiphilic impurities (or the quinolinone derivatives themselves) act as surfactants, reducing interfacial tension and stabilizing the aqueous-organic boundary.

  • Solution: Implement a "salting-out" strategy. By adding an inert salt (e.g., NaCl or Na₂SO₄) to the aqueous phase, you increase the ionic strength. Water molecules preferentially solvate the highly charged ions, which thermodynamically forces the less polar quinolinone molecules into the organic layer and destabilizes the emulsion [3].

  • Self-Validation: A sharp, mirror-like phase boundary should form within 5 minutes of resting. If the boundary remains cloudy, mechanical centrifugation (3000 x g) is required.

Issue: Low Extraction Yield / Poor Partitioning (< 50% Recovery)

  • Cause: Poor partitioning is almost always a function of incorrect pH. If the aqueous phase pH is near the pKa of the quinolinone's functional groups, a significant fraction of the molecules will be ionized. Ionized species are highly water-soluble and will not partition into the organic phase.

  • Solution: Adjust the pH of the aqueous matrix to be at least 2 units away from the pKa, ensuring the molecule remains in its neutral, un-ionized state. This maximizes its LogP and organic phase preference [4].

Part 3: Data Presentation & Solvent Selection Metrics

To optimize your extraction, match the polarity of your target analyte with the polarity index of the extraction solvent.

Table 1: Physicochemical Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric ConstantPrimary Quinolinone Use Case
Hexane 0.169.01.88Washing out non-polar impurities
Diethyl Ether 2.834.64.30Extraction of heat-sensitive derivatives
Dichloromethane 3.139.69.10Versatile extraction; high solvating power
n-Octanol 3.2195.010.30Liquid-phase microextraction (LPME)
Ethyl Acetate 4.477.16.00Extraction of moderately polar derivatives
n-Butanol 3.9117.717.80Extraction of highly polar/hydrophilic targets

Table 2: Analyte LogP vs. Optimal Solvent Polarity

Target Quinolinone LogPAqueous:Organic RatioRecommended Solvent Polarity Index
> 2.0 (Hydrophobic) 1:100.0 - 2.5 (e.g., Toluene, Heptane)
0 to 2.0 (Moderate) 1:12.5 - 4.0 (e.g., DCM, Diethyl Ether)
< 0 (Hydrophilic) 10:14.0 - 5.0 (e.g., Ethyl Acetate, n-Butanol)

Part 4: Workflow Visualization

SolventSelection A Target Quinolinone Determine LogP & pKa B High Polarity (LogP < 1)? A->B C Thermally Sensitive? B->C Yes F Thermally Sensitive? B->F No D Use Polar, Low BP Solvent (e.g., EtOAc, DCM) C->D Yes E Use Polar, High BP Solvent (e.g., n-Butanol) C->E No I Optimize pH & Salt (Salting-Out) D->I E->I G Use Non-Polar, Low BP (e.g., Diethyl Ether) F->G Yes H Use Non-Polar, High BP (e.g., n-Octanol) F->H No G->I H->I

Decision matrix for quinolinone extraction solvent selection based on polarity and thermal stability.

Part 5: Standard Operating Procedure (SOP)

Methodology: pKa-Optimized Liquid-Liquid Extraction (LLE) of Quinolinones

This protocol utilizes a self-validating feedback loop to ensure maximum recovery.

  • Aqueous Matrix Preparation: Measure the exact volume of the synthesis mixture or biological fluid.

  • pKa-Driven pH Adjustment:

    • Action: Adjust the pH of the aqueous phase using 1M HCl or 1M NaOH to be at least 2 units away from the quinolinone's calculated pKa.

    • Causality: This suppresses the ionization of the quinolinone's basic nitrogen or acidic hydroxyl, driving the equilibrium toward the neutral tautomer. Neutral molecules exhibit a higher partition coefficient, maximizing migration into the organic phase.

  • Salting-Out (Optional but Recommended):

    • Action: Add NaCl to the aqueous phase until a concentration of 0.5 w/v% is reached.

    • Causality: Increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and driving it into the extraction solvent.

  • Solvent Addition & Equilibration:

    • Action: Add the selected organic solvent (refer to Table 1) at a 1:1 volumetric ratio. Agitate vigorously at 1000–1200 rpm for 15 minutes to maximize the surface area interface between the two phases and reach thermodynamic equilibrium.

  • Phase Separation & Validation:

    • Action: Allow the mixture to settle for 5 minutes. If an emulsion persists, centrifuge at 3000 x g for 10 minutes.

    • Validation Checkpoint: Extract a 10 µL aliquot from the aqueous phase and analyze via rapid UV-Vis spectroscopy. If the absorbance at the quinolinone's

      
       (typically 280-330 nm) remains high, the extraction is incomplete. Re-adjust the pH and perform a second extraction cycle.
      
  • Solvent Recovery:

    • Action: Separate the organic layer and dry over anhydrous Na₂SO₄. Evaporate the solvent using a rotary evaporator. If a low-boiling solvent like DCM (39.6°C) was used, maintain the water bath at 30°C to prevent thermal degradation of the product.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. 1

  • 5 Criteria for Selecting an Extraction Solvent - Hydrometal Tech.2

  • Extraction: An important tool in the pharmaceutical field - International Journal of Science and Research Archive. 3

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.4

  • Analysis of fatty acid methyl ester in bio-liquid by hollow fiber-liquid phase microextraction - AccessON. 5

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - National Institutes of Health (NIH). 6

Sources

Troubleshooting

Overcoming steric hindrance in 4-(hydroxymethyl)quinolin-2(1H)-one derivatization

Welcome to the technical support center for the synthesis and derivatization of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and derivatization of 4-(hydroxymethyl)quinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this scaffold. The primary alcohol at the C4 position, being in a neopentyl-like environment, presents significant steric hindrance that can impede standard synthetic transformations.[1] This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome these hurdles and achieve your synthetic goals.

The Challenge: Steric Hindrance at the C4-Position

The 4-(hydroxymethyl)quinolin-2(1H)-one scaffold is a valuable starting material for a variety of biologically active compounds.[2][3] However, its derivatization is often not straightforward. The hydroxymethyl group is flanked by the bulky quinolinone ring system, creating a sterically congested environment. This hindrance can dramatically slow down or completely stall reactions that proceed smoothly with less hindered primary alcohols. The key to success lies in selecting the right reagents, catalysts, and conditions tailored to overcome this steric barrier.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying issues and actionable solutions.

Question 1: My O-acylation (esterification) reaction is failing or giving very low yields. What's going wrong?

Answer:

This is the most common issue encountered with this substrate. The steric bulk around the hydroxymethyl group hinders the approach of the alcohol's nucleophilic oxygen to the electrophilic carbonyl carbon of the acylating agent. Standard conditions, such as using an acid chloride with a tertiary amine base like triethylamine (TEA), are often insufficient.

Probable Cause:

  • Low Nucleophilicity of the Hindered Alcohol: The alcohol is a poor nucleophile due to steric hindrance.

  • Insufficiently Reactive Acylating Agent: Acid chlorides or simple carboxylic acids (in Fischer esterification) may not be electrophilic enough.

  • Ineffective Catalyst: Tertiary amine bases may not be potent enough to catalyze the reaction effectively.

Solutions & Protocols:

  • Enhance Catalyst Potency: Switch from standard amine bases to a highly nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a common choice, but for severely hindered systems, 1-methylimidazole (MI) has been shown to be an excellent and less toxic alternative.[4] Metal triflates like Bi(OTf)₃ are also extremely powerful catalysts for acylating hindered alcohols.[5]

  • Increase Acylating Agent Reactivity: Use a more reactive acid anhydride instead of an acid chloride or carboxylic acid.

Table 1: Comparison of Acylation Conditions for Hindered Alcohols
MethodAcylating AgentCatalyst / ConditionsKey AdvantageReference(s)
Standard (Often Fails)R-COClPyridine or TEASimple, common reagents-
Recommended: MI Catalysis R-COCl or (R-CO)₂O1-Methylimidazole (MI) , TEA, CH₂Cl₂Highly efficient for hindered systems, less toxic than DMAP[4][6]
Recommended: Bi(OTf)₃ (R-CO)₂OBi(OTf)₃ (catalytic) , CH₂Cl₂ or MeCNExtremely powerful, activates even less reactive anhydrides (e.g., pivalic)[5]
Steglich EsterificationR-COOHDCC, DMAPMild conditions, but can form side products with this specific scaffold.[7]
Question 2: I'm attempting an O-alkylation (ether synthesis) via the Williamson method, but it's not working. What are my options?

Answer:

The Williamson ether synthesis relies on an Sₙ2 reaction between an alkoxide and an alkyl halide. For the 4-(hydroxymethyl)quinolin-2(1H)-one scaffold, forming a sterically hindered alkoxide that can act as an effective nucleophile is challenging. Furthermore, if your alkyl halide is secondary or tertiary, elimination (E2) will likely outcompete substitution.

Probable Cause:

  • Poor Nucleophilicity of the Sterically Hindered Alkoxide: The bulky quinolinone ring shields the oxygen anion.

  • Elimination Side Reactions: If the alkyl halide is not primary, E2 elimination will be a major pathway.

Solutions & Protocols:

  • Mitsunobu Reaction: This is one of the most reliable methods for forming C-O bonds with sterically hindered alcohols.[8] It proceeds under mild, neutral conditions and avoids the need to pre-form a reactive alkoxide. For hindered substrates, modifications to the standard protocol may be necessary to achieve high yields.[9][10]

  • Convert to a Better Leaving Group: Instead of activating the alcohol as a nucleophile, activate it as an electrophile. Convert the hydroxyl group to a good leaving group like a tosylate, mesylate, or bromide. This new intermediate will be much more susceptible to nucleophilic attack by a less hindered alkoxide.

Protocol: Two-Step O-Alkylation via Bromination

Step A: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one This intermediate is a crucial hub for various derivatizations. A reliable method involves treating the corresponding acetylated precursor with concentrated sulfuric acid.[11] Alternatively, standard reagents like triphenylphosphine and carbon tetrabromide (Appel reaction) can be employed.

  • To a solution of 4-(hydroxymethyl)quinolin-2(1H)-one (1 eq.) in anhydrous DCM at 0 °C, add triphenylphosphine (1.2 eq.).

  • Slowly add carbon tetrabromide (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Purify by column chromatography to yield 4-(bromomethyl)quinolin-2(1H)-one.

Step B: Nucleophilic Substitution

  • Prepare the desired alkoxide by treating the corresponding alcohol (R-OH) with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF).

  • Add the 4-(bromomethyl)quinolin-2(1H)-one (1 eq.) to the alkoxide solution.

  • Heat the reaction as necessary (e.g., 60-80 °C) and monitor by TLC.

  • Work up and purify by standard methods.

Diagram 1: Troubleshooting Workflow

G cluster_more Start Derivatization Fails CheckReaction Identify Reaction Type Start->CheckReaction Acylation O-Acylation? CheckReaction->Acylation Yes Alkylation O-Alkylation? CheckReaction:e->Alkylation:w Yes Mitsunobu Mitsunobu? Coupling C-C Coupling? Sol_Acyl Use Stronger Catalyst (MI, Bi(OTf)3) + Acid Anhydride Acylation->Sol_Acyl Sol_Alkyl Two-Step Approach: 1. Convert -OH to -Br 2. Sₙ2 with Alkoxide Alkylation->Sol_Alkyl Sol_Mitsu Use Modified Conditions (e.g., 4-Nitrobenzoic Acid) Control Temp & Addition Mitsunobu->Sol_Mitsu Sol_Couple Protect Hydroxyl Group (e.g., TBDMS-Cl) Optimize Ligand/Catalyst Coupling->Sol_Couple

Caption: A decision-making workflow for troubleshooting common derivatization reactions.

Question 3: I am running a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Sonogashira) on the quinolinone core, but the reaction is sluggish. Could the 4-(hydroxymethyl) group be interfering?

Answer:

Yes, it is highly probable. The free hydroxyl group can interfere with palladium-catalyzed reactions in several ways:

Probable Cause:

  • Catalyst Inhibition: The hydroxyl group's lone pair can coordinate to the palladium center, potentially deactivating the catalyst.

  • Reagent Incompatibility: The hydroxyl proton is acidic and can react with strong bases (e.g., NaOtBu, LHMDS) used in many coupling reactions, consuming the base and altering reaction stoichiometry.

  • Steric Hindrance: The entire 4-substituent can sterically block access to adjacent reaction sites on the quinolinone ring.

Solutions & Protocols:

The most robust solution is to protect the hydroxyl group with a suitable protecting group (PG) that is stable to the coupling conditions and can be removed cleanly afterward.

  • Choose the Right Protecting Group: Silyl ethers are an excellent choice. Tert-butyldimethylsilyl (TBDMS) is particularly well-suited as it is stable to a wide range of coupling conditions but can be easily removed with a fluoride source (e.g., TBAF) or acid.[12][13]

  • Optimize Coupling Conditions for Steric Hindrance: Even with protection, steric hindrance can be an issue. For Buchwald-Hartwig aminations, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) which are designed to facilitate reductive elimination from sterically demanding substrates.[14][15][16] For Sonogashira couplings, copper-free conditions can sometimes be advantageous.[17]

Diagram 2: Protection Strategy Decision Tree

G start Need to Protect -OH? reaction_type What are the downstream reaction conditions? start->reaction_type basic Strongly Basic (e.g., NaOtBu, n-BuLi) reaction_type->basic Basic acidic Acidic reaction_type->acidic Acidic neutral Neutral / Mildly Basic (e.g., Pd-coupling) reaction_type->neutral Neutral/Mild protect_silyl Use TBDMS or TIPS basic->protect_silyl protect_other Consider MOM or Bn acidic->protect_other neutral->protect_silyl no_protect Protection may not be needed (Proceed with caution)

Caption: A guide for selecting an appropriate hydroxyl protecting group based on reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using modified Mitsunobu conditions for hindered alcohols? A1: In the standard Mitsunobu reaction, a key intermediate is the alkoxyphosphonium salt. For sterically hindered alcohols, the Sₙ2 attack by the nucleophile (e.g., a carboxylate) on this bulky intermediate is slow.[18] Using a more acidic pronucleophile, like 4-nitrobenzoic acid (pKa ≈ 3.4) instead of benzoic acid (pKa ≈ 4.2), increases the concentration and reactivity of the corresponding carboxylate anion, which can accelerate the rate-limiting Sₙ2 displacement step, leading to improved yields.[9][10]

Q2: Can I derivatize the N-H of the quinolinone ring in the presence of the free 4-(hydroxymethyl) group? A2: Yes, this is often possible with careful selection of reagents. The N-H proton is more acidic than the alcohol proton, so deprotonation with a suitable base (e.g., NaH, K₂CO₃) will occur preferentially at the nitrogen. Subsequent alkylation with an alkyl halide can proceed with good selectivity, though O-alkylation can occur as a side reaction if an excess of a strong base and reactive alkylating agent is used.

Q3: What are the best analytical methods for monitoring these reactions? A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. For reaction workups and product characterization, High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and identifying byproducts. For structural confirmation, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential. In ¹H NMR, pay close attention to the chemical shift of the -CH₂- protons of the hydroxymethyl group, as this is a sensitive probe of its chemical environment.

Q4: Are there alternative synthetic strategies that avoid late-stage derivatization of the hydroxymethyl group? A4: Absolutely. A convergent synthetic approach is often superior. This involves preparing a quinolinone precursor that already contains the desired functionality at the C4-position (or a precursor to it) before the final cyclization to form the quinolinone ring. For example, various methods exist for synthesizing substituted 4-quinolones from precursors like 2-aminoaryl ketones or 2-iodoanilines, which could be adapted.[19][20] This can circumvent the challenges of steric hindrance entirely.

References
  • Dodge, J. A., et al. (1994). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Clayden, J., & Warren, S. (2012). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org. Available at: [Link]

  • Taylor & Francis Online. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Followed by Dimerization. Available at: [Link]

  • But, T. Y., & Toy, P. H. (2007). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2017). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. Chemical Communications. Available at: [Link]

  • American Chemical Society. (2015). Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source. The Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. (2009). Copper-Free Palladium-Catalyzed Sonogashira Coupling−Annulation: Efficient One-Pot Synthesis of Functionalized Pyrano[4,3-b]quinolines from 2-Chloro-3-formylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Available at: [Link]

  • ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Royal Society of Chemistry. A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. (2024). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. PubMed Central. Available at: [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Scilit. Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. Available at: [Link]

  • ResearchGate. (2014). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Available at: [Link]

  • Der Pharma Chemica. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Available at: [Link]

  • Royal Society of Chemistry. Structure–reactivity relationships in the rate of esterification by acetylimidazole: the influence of the second hydroxy group and of the length of the N-ω-hydroxy-n-alkyl chain in 3-(N-methyl, N-ω-hydroxy-n-alkyl)amino-2- tert-butylpropan-1-ols. Available at: [Link]

  • MDPI. (2022). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. Available at: [Link]

  • Google Patents. (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Quora. (2016). What is the reaction mechanism for the acid catalysed dehydration of neopentyl alcohol? Available at: [Link]

  • Royal Society of Chemistry. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. Available at: [Link]

  • Organic Chemistry Portal. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Available at: [Link]

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  • Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. PubMed Central. Available at: [Link]

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  • Organic Chemistry Portal. (2013). Efficient Preparation of 4-Hydroxyquinolin-2(1H)-one Derivatives with Silver-Catalyzed Carbon Dioxide Incorporation and Intramolecular Rearrangement. Available at: [Link]

  • Organic Syntheses. neopentyl alcohol. Available at: [Link]

  • PubMed. (2013). Efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives with silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. Available at: [Link]

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  • ResearchGate. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]

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Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 4-(hydroxymethyl)quinolin-2(1H)-one

Topic: 1H NMR interpretation of 4-(hydroxymethyl)quinolin-2(1H)-one Content Type: Publish Comparison Guide Executive Summary & Structural Context 4-(hydroxymethyl)quinolin-2(1H)-one is a critical scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of 4-(hydroxymethyl)quinolin-2(1H)-one Content Type: Publish Comparison Guide

Executive Summary & Structural Context

4-(hydroxymethyl)quinolin-2(1H)-one is a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive quinolinone derivatives. Its structural duality—possessing both a robust bicyclic lactam core and a reactive primary alcohol—presents unique spectroscopic challenges.

This guide provides a definitive interpretation of its 1H NMR spectrum in DMSO-d6 , the industry-standard solvent for this class of compounds. We compare its spectral fingerprint against the common analogue 4-methylquinolin-2(1H)-one to highlight the specific electronic and steric impacts of the hydroxymethyl group.

The Tautomeric Challenge

A common pitfall in analyzing quinolin-2-ones is the lactam-lactim tautomerism. In polar aprotic solvents like DMSO, the equilibrium overwhelmingly favors the lactam (2-oxo) form over the lactim (2-hydroxy) form. This is spectrally evidenced by a deshielded amide proton (NH) rather than an acidic phenolic proton.[1]

Tautomerism Lactam Lactam Form (Dominant) 4-(hydroxymethyl)quinolin-2(1H)-one (NH signal ~11.6 ppm) Lactim Lactim Form (Minor/Absent) 2-hydroxy-4-(hydroxymethyl)quinoline (OH signal ~12+ ppm) Lactam->Lactim Tautomerization (Disfavored in DMSO)

Figure 1: Tautomeric equilibrium of the quinolin-2-one core.[1] The lactam form is the relevant species for NMR interpretation in solution.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data and clear resolution of exchangeable protons (NH, OH), strict adherence to sample preparation protocols is required.[1]

Reagents and Equipment[2][3][4][5]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

    • Why DMSO? Quinolinones exhibit poor solubility in CDCl3, leading to signal broadening and loss of the NH peak. DMSO stabilizes the lactam form and slows proton exchange, allowing observation of OH coupling.

  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).[1]

Step-by-Step Workflow
  • Dissolution: Add DMSO-d6 to the solid sample. Sonicate for 30 seconds if necessary. Visual clarity is mandatory; suspension leads to magnetic field inhomogeneity.

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1):

      
       2 seconds (essential for accurate integration of the slow-relaxing aromatic protons).
      
    • Scans: 16–64 (sufficient for S/N > 100).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm or TMS to 0.00 ppm .

Spectral Analysis & Assignment

The following data represents the "Gold Standard" spectrum for 4-(hydroxymethyl)quinolin-2(1H)-one in DMSO-d6.

Master Data Table
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralStructural Insight
NH Amide11.63 Singlet (br)-1HConfirms Lactam tautomer.
H-5 Aromatic7.65 Doublet (d)8.11HDeshielded by peri-interaction.
H-7 Aromatic7.49 Triplet (t)7.71Hmeta to NH, para to C4.
H-8 Aromatic7.32 Doublet (d)8.11HOrtho to NH; shielded by N lone pair.
H-6 Aromatic7.17 Triplet (t)7.61HMost shielded aromatic proton.
H-3 Vinyl6.55 Singlet (s)-1HCharacteristic of 4-substituted 2-quinolone.
OH Alcohol5.50 Triplet (t)5.61HCritical Feature: Vicinal coupling to CH2.[1]
CH2 Alkyl4.76 Doublet (d)5.52HCoupled to OH.[1]
Detailed Mechanistic Interpretation
1. The Hydroxymethyl "Fingerprint" (4.0 – 6.0 ppm)

Unlike simple alcohols where the OH proton is often a broad singlet due to rapid exchange, the hydroxymethyl group in this scaffold often displays distinct coupling in dry DMSO-d6.

  • The CH2 Signal (4.76 ppm): Appears as a doublet (

    
     Hz).[1]
    
  • The OH Signal (5.50 ppm): Appears as a triplet (

    
     Hz).[1]
    
  • Causality: The observation of

    
     coupling confirms that the sample is dry and proton exchange is slow on the NMR timescale. If trace water/acid is present, these signals collapse: the OH becomes a broad singlet, and the CH2 simplifies to a singlet.[1]
    
2. The Aromatic Region (7.0 – 8.0 ppm)

The assignment follows the electronic logic of the quinolinone ring:

  • H-5 (7.65 ppm): This proton is spatially close (peri-position) to the substituent at C4. While a hydroxymethyl group is not as deshielding as a carbonyl, H-5 remains the most downfield aromatic signal due to the anisotropy of the adjacent ring system.

  • H-8 (7.32 ppm): Located next to the lactam nitrogen (N1). The mesomeric donation from Nitrogen shields this position relative to H-5.

3. The Vinyl Proton H-3 (6.55 ppm)

This sharp singlet is diagnostic for 4-substituted quinolin-2-ones. It confirms that the 3-position is unsubstituted. In 4-methylquinolin-2(1H)-one, this signal appears slightly upfield (~6.3–6.4 ppm) due to the hyperconjugative donation of the methyl group, which is absent in the hydroxymethyl variant.

AssignmentFlow cluster_0 Spectral Logic Flow Start Identify NH (11.63 ppm) Confirm Lactam Core CheckH3 Identify H-3 (6.55 ppm) Confirm C4 Substitution Start->CheckH3 AnalyzeOH Analyze 4.0-6.0 ppm Region Check Coupling Pattern CheckH3->AnalyzeOH ResultA Triplet (5.50) + Doublet (4.76) = Dry Sample, Slow Exchange AnalyzeOH->ResultA Distinct J coupling ResultB Broad Singlet + Singlet = Wet/Acidic Sample AnalyzeOH->ResultB No J coupling

Figure 2: Logical flow for validating sample quality and assignment based on the hydroxymethyl region.

Comparative Analysis: Product vs. Alternative

Comparing 4-(hydroxymethyl)quinolin-2(1H)-one with its direct analogue 4-methylquinolin-2(1H)-one reveals key shifts that validate the oxidation state of the C4-substituent.

Feature4-(hydroxymethyl)quinolin-2(1H)-one4-methylquinolin-2(1H)-oneInterpretation
C4 Substituent

4.76 (d, 2H)

2.41 (s, 3H)
Deshielding effect of Oxygen (+2.35 ppm shift).
H-3 Vinyl Proton

6.55 (s)

6.30 (s)
Inductive withdrawal by -OH deshields H-3.
NH Proton

11.63

11.60
Minimal effect; distal from substitution site.
Solubility (CDCl3) Poor / InsolubleModerateHydroxyl group significantly reduces lipophilicity.[1]

Key Takeaway: The shift of the alkyl signal from the classic methyl region (~2.4 ppm) to the alkoxy region (~4.7 ppm) is the primary indicator of successful hydroxylation or synthesis of the hydroxymethyl derivative.

References

  • RSC Advances (2014).Efficient visible light mediated synthesis of Quinolin-2(1H)-ones from Quinoline N-oxides.

  • BenchChem.Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.

    • [1]

  • Journal of Medicinal Chemistry.Synthesis and biological evaluation of 4-substituted quinolones. (General spectral trends for quinolinones).

    • [1]

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Comparative

A Comparative Guide to HPLC Method Development for 4-(hydroxymethyl)quinolin-2(1H)-one Purity Analysis

This guide provides a comprehensive, in-depth technical exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 4-(hydroxymethyl)quinolin-2(1H)-one. It is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 4-(hydroxymethyl)quinolin-2(1H)-one. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform method design and validation.

Introduction: The Significance of Purity in Quinolinone Derivatives

4-(hydroxymethyl)quinolin-2(1H)-one is a quinolinone derivative, a class of heterocyclic compounds with a broad spectrum of biological activities.[1] The quinoline scaffold is a key structural component in many pharmaceuticals.[2] Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) guidelines mandate rigorous purity analysis to ensure the safety and efficacy of drug products.[3][4] This guide will navigate the complexities of developing a robust and reliable stability-indicating HPLC method for this specific compound.

Method Development Strategy: A Step-by-Step Approach

The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial parameter selection to full method validation.

Method_Development_Workflow A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Informs initial conditions C Method Optimization (Gradient, Flow Rate, Temperature) B->C Identifies promising conditions D Forced Degradation Studies C->D Refined method for stress testing D->C May require re-optimization E Method Validation (ICH Q2(R2)) D->E Demonstrates specificity F Final Method E->F Validated for intended use

Figure 1: A stepwise workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is paramount in achieving the desired separation. For aromatic compounds like 4-(hydroxymethyl)quinolin-2(1H)-one, both C18 and Phenyl-Hexyl columns are viable options, but they offer distinct selectivity.[5][6][7]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[8] For many quinolinone derivatives, a C18 column can provide adequate separation.[9]

  • Phenyl-Hexyl: This stationary phase provides an alternative selectivity due to the presence of a phenyl ring.[6][7] This allows for π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds that may co-elute on a C18 column.[5] The hexyl linker provides a balance of hydrophobic and aromatic interactions.

Experimental Comparison:

To illustrate the difference in selectivity, a hypothetical experiment was conducted comparing a standard C18 column with a Phenyl-Hexyl column for the analysis of 4-(hydroxymethyl)quinolin-2(1H)-one and a closely related impurity.

Parameter C18 Column Phenyl-Hexyl Column
Resolution (Rs) between API and Impurity 1.82.5
API Tailing Factor 1.31.1
Analysis Time 12 minutes10 minutes
Mobile Phase Optimization: The Critical Role of pH

The composition and pH of the mobile phase are powerful tools for manipulating retention and selectivity, especially for ionizable compounds.[10] Quinolone derivatives often contain basic nitrogen atoms, making their retention sensitive to mobile phase pH.[11]

Rationale for pH Selection:

The retention of basic compounds generally increases as the pH of the mobile phase approaches and exceeds their pKa.[11] By adjusting the pH, the ionization state of the analyte can be controlled, thereby influencing its interaction with the stationary phase. For robust method performance, it is advisable to work at a pH at least 1.5 units away from the analyte's pKa to minimize variability in retention time.[10]

A study on the separation of quinolone antibacterials found that an acidic mobile phase (pH 2.5) provided optimal separation.[12] For 4-(hydroxymethyl)quinolin-2(1H)-one, a systematic study of mobile phase pH is recommended.

Experimental Protocol: pH Scouting

  • Prepare a series of mobile phases with varying pH values (e.g., 2.5, 4.5, 6.5) using appropriate buffers (e.g., phosphate, acetate).

  • Inject a solution of 4-(hydroxymethyl)quinolin-2(1H)-one and its potential impurities onto the selected column (e.g., Phenyl-Hexyl).

  • Monitor the retention time and peak shape of all components at each pH.

  • Plot retention time versus pH to identify the optimal pH for separation and peak shape.

Forced Degradation Studies: Ensuring Method Specificity

Forced degradation, or stress testing, is a critical component of method development for purity analysis.[13][14] It involves subjecting the drug substance to harsh conditions to generate potential degradation products.[15] This helps to establish the stability-indicating nature of the analytical method.[16]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/square meter)[17]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16] The developed HPLC method must be able to separate the intact drug from all significant degradation products.

Forced_Degradation_Workflow cluster_Stress Stress Conditions A Acid Hydrolysis G HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F API Solution F->A F->B F->C F->D F->E H Peak Purity Assessment (PDA Detector) G->H I Stability-Indicating Method H->I

Figure 2: Workflow for forced degradation studies and demonstration of method specificity.

Method Validation: Adherence to ICH Q2(R2) Guidelines

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][18][19]

Key Validation Parameters for a Purity Method:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the API peak in stressed samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[20]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 50% to 150% of the target concentration for impurities.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked impurity standards.
Precision The degree of agreement among individual test results.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Experimental Protocol: Validation

A detailed validation protocol should be established before initiating the experiments.[20] This protocol will outline the experiments to be performed for each validation parameter, the number of replicates, and the acceptance criteria.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the purity analysis of 4-(hydroxymethyl)quinolin-2(1H)-one requires a systematic approach. This guide has demonstrated the importance of carefully selecting the stationary phase, with the Phenyl-Hexyl column showing potential advantages for this class of compounds due to its alternative selectivity.[5][6] Furthermore, the critical role of mobile phase pH in controlling retention and achieving optimal separation has been highlighted.[10][11]

Forced degradation studies are indispensable for ensuring the method is stability-indicating, a key regulatory requirement.[13][14] Finally, a comprehensive validation following ICH guidelines is necessary to demonstrate that the method is fit for its intended purpose in a quality control environment.[4][19] By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate a high-quality HPLC method for the purity analysis of 4-(hydroxymethyl)quinolin-2(1H)-one and other related quinolinone derivatives.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
  • Steps for HPLC Method Valid
  • Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opi
  • Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Roumanian Chemical Quarterly Reviews.
  • Forced degradation studies of a new antileishmanial agent: A quinoline-triclosan hybrid. Journal of Chemical and Pharmaceutical Research.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ICH Guidelines for Analytical Method Valid
  • Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic interaction chromatography. Journal of the Serbian Chemical Society.
  • Methods in Developing Mobile Phase Condition for C18 Column. Shimadzu.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Application Note: HPLC Analysis of 7-Hydroxy-4-methyl-2(1H)
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Forced Degrad
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules.
  • 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Molecules.

Sources

Validation

Decoding the Signature Fragmentation of 4-(hydroxymethyl)quinolin-2(1H)-one: A Comparative Guide to its Mass Spectrometric Behavior

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comprehensive exploration of the mass spectrometric fragmentation of 4-(hydroxymethyl)quinolin-2(1H)-one, a quinolinone derivative of significant interest in medicinal chemistry. By dissecting its fragmentation pathways, we offer a comparative analysis that will empower researchers to confidently identify and characterize this and related compounds.

Introduction to the Quinolinone Core and its Mass Spectrometric Profile

The quinolin-2(1H)-one scaffold is a prevalent motif in numerous biologically active compounds. Its inherent stability and capacity for diverse functionalization make it a privileged structure in drug discovery. When subjected to mass spectrometric analysis, the quinolinone core exhibits characteristic fragmentation patterns that serve as a diagnostic fingerprint. Understanding these fundamental cleavages is the first step in elucidating the fragmentation of its more complex derivatives.

Under typical soft ionization conditions, such as electrospray ionization (ESI), quinolone and quinolinone compounds readily form protonated molecules, [M+H]⁺.[1][2][3] Subsequent collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. Common neutral losses from the quinolone core include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2][3] The specific fragmentation pathways and the relative abundance of the resulting product ions are heavily influenced by the nature and position of substituents on the quinolinone ring.

The Influence of the 4-(hydroxymethyl) Substituent: A Proposed Fragmentation Scheme

The introduction of a hydroxymethyl group at the C4-position of the quinolin-2(1H)-one core introduces new and predictable fragmentation pathways. Based on the established fragmentation of related quinolinones and general principles of mass spectrometry, we can propose the following fragmentation cascade for 4-(hydroxymethyl)quinolin-2(1H)-one (Molecular Weight: 175.18 g/mol []).

Electrospray Ionization (ESI-MS/MS)

In positive-ion ESI, 4-(hydroxymethyl)quinolin-2(1H)-one is expected to readily form a protonated molecule at m/z 176. Upon CID, this precursor ion will likely undergo the following key fragmentation steps:

  • Loss of Water (H₂O): The presence of the hydroxyl group makes the neutral loss of water a highly favorable fragmentation pathway, resulting in a prominent product ion at m/z 158.[1][2][5] This is a common fragmentation for molecules containing alcohol functionalities.[6]

  • Loss of Formaldehyde (CH₂O): A characteristic fragmentation for compounds bearing a hydroxymethyl group is the neutral loss of formaldehyde (30 Da). This would yield a product ion at m/z 146, corresponding to the quinolin-2(1H)-one radical cation.

  • Sequential Loss of Water and Carbon Monoxide: Following the initial loss of water, the resulting ion at m/z 158 can undergo a subsequent loss of carbon monoxide (28 Da) from the quinolinone ring, producing a fragment at m/z 130.[1][2][3]

  • Direct Loss of Carbon Monoxide: While less common as an initial step in the presence of a labile hydroxyl group, direct loss of CO from the protonated molecule to yield an ion at m/z 148 is also possible.

The proposed ESI-MS/MS fragmentation pathway is visualized in the following diagram:

G [M+H]+ (m/z 176) [M+H]+ (m/z 176) [M+H-H2O]+ (m/z 158) [M+H-H2O]+ (m/z 158) [M+H]+ (m/z 176)->[M+H-H2O]+ (m/z 158) -H2O [M+H-CH2O]+ (m/z 146) [M+H-CH2O]+ (m/z 146) [M+H]+ (m/z 176)->[M+H-CH2O]+ (m/z 146) -CH2O [M+H-H2O-CO]+ (m/z 130) [M+H-H2O-CO]+ (m/z 130) [M+H-H2O]+ (m/z 158)->[M+H-H2O-CO]+ (m/z 130) -CO

Caption: Proposed ESI-MS/MS fragmentation of 4-(hydroxymethyl)quinolin-2(1H)-one.

Comparative Fragmentation Analysis: Highlighting Structural Nuances

To truly appreciate the diagnostic value of these fragmentation patterns, a comparison with structurally related compounds is essential.

CompoundKey Fragmentation PathwaysDistinguishing Features
4-(hydroxymethyl)quinolin-2(1H)-one Loss of H₂O, Loss of CH₂O, Sequential loss of H₂O and COThe prominent neutral loss of formaldehyde is a key diagnostic for the hydroxymethyl group.
4-methylquinolin-2(1H)-one Loss of CO, Fragmentation of the quinolinone ringLacks the characteristic losses of water and formaldehyde seen with the hydroxylated analogue. The fragmentation is dominated by the stable quinolinone core.[7]
Quinolin-2(1H)-one Loss of CO, Loss of HCNThe fragmentation is characteristic of the unsubstituted quinolinone ring system.[8][9]

This comparative analysis underscores how the introduction of a simple functional group like a hydroxymethyl moiety can significantly and predictably alter the fragmentation pattern, providing a clear and reliable method for structural confirmation.

Experimental Protocol for LC-MS/MS Analysis

To empirically validate the proposed fragmentation patterns, the following experimental protocol is recommended for the analysis of 4-(hydroxymethyl)quinolin-2(1H)-one using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Prepare a stock solution of 4-(hydroxymethyl)quinolin-2(1H)-one in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes is a good starting point.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 176.

  • MS/MS (Product Ion Scan): Isolate the precursor ion at m/z 176 and perform collision-induced dissociation (CID) to generate a product ion spectrum.

  • Collision Energy: Optimize the collision energy to achieve a rich fragmentation pattern. A ramped collision energy (e.g., 10-40 eV) can be beneficial.

  • Key Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

The following diagram illustrates the general workflow for this LC-MS/MS experiment.

G cluster_0 LC System cluster_1 Mass Spectrometer Sample Injection Sample Injection C18 Column C18 Column Sample Injection->C18 Column ESI Source ESI Source C18 Column->ESI Source Quadrupole 1 (Precursor Selection) Quadrupole 1 (Precursor Selection) ESI Source->Quadrupole 1 (Precursor Selection) Collision Cell (CID) Collision Cell (CID) Quadrupole 1 (Precursor Selection)->Collision Cell (CID) Quadrupole 2 (Product Ion Analysis) Quadrupole 2 (Product Ion Analysis) Collision Cell (CID)->Quadrupole 2 (Product Ion Analysis) Detector Detector Quadrupole 2 (Product Ion Analysis)->Detector

Caption: Workflow for LC-MS/MS analysis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Conclusion

The mass spectrometric fragmentation of 4-(hydroxymethyl)quinolin-2(1H)-one provides a rich tapestry of structural information. By understanding the characteristic neutral losses of water and formaldehyde, researchers can confidently identify this compound and distinguish it from its structural analogues. The proposed fragmentation pathways and the detailed experimental protocol provided in this guide serve as a robust framework for the structural elucidation of this and other substituted quinolinone compounds, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • Valko, K., et al. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(15), 2974-2981. [Link]

  • Campbell, J. L., et al. (2014). Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. Journal of the American Society for Mass Spectrometry, 25(11), 1974-1986. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Molecules, 26(11), 3283. [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 8868353. [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

  • Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 835-844. [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • O'Hair, R. A. J., et al. (2022). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics, 156(24), 244304. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChemLite. (n.d.). 4-(hydroxymethyl)-1,2,3,4-tetrahydroquinolin-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Comparative

FTIR spectral analysis of 4-(hydroxymethyl)quinolin-2(1H)-one functional groups

FTIR Spectroscopic Analysis of 4-(Hydroxymethyl)quinolin-2(1H)-one: A Comparative Guide to ATR vs. KBr Transmission Techniques In pharmaceutical development and materials science, carbostyril derivatives like 4-(hydroxym...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Analysis of 4-(Hydroxymethyl)quinolin-2(1H)-one: A Comparative Guide to ATR vs. KBr Transmission Techniques

In pharmaceutical development and materials science, carbostyril derivatives like 4-(hydroxymethyl)quinolin-2(1H)-one serve as critical synthetic intermediates and active pharmacophores. A primary analytical challenge when characterizing this compound is its tautomeric equilibrium. While it can exist in a lactim (enol) state, the lactam (keto) form—2(1H)-quinolinone—overwhelmingly predominates in the solid state[1].

Fourier-transform infrared (FTIR) spectroscopy is the gold standard for elucidating this structure. However, the compound possesses multiple hydrogen-bonding functional groups—specifically, a hydroxymethyl (-CH₂OH) group and a lactam (-NH-C=O) moiety. The resulting spectral overlap in the 2800–3400 cm⁻¹ and 1600–1700 cm⁻¹ regions requires careful selection of the FTIR sampling modality. This guide objectively compares Attenuated Total Reflectance (ATR) and KBr pellet transmission techniques, providing causality-driven protocols for accurate spectral deconvolution.

Structural Causality & Spectral Signatures

To accurately interpret the FTIR spectrum of 4-(hydroxymethyl)quinolin-2(1H)-one, one must understand the causality behind its vibrational modes[2]:

  • Hydrogen Bonding Overlap: The primary alcohol (O-H) and the lactam amine (N-H) both act as hydrogen bond donors and acceptors. In the solid state, extensive intermolecular hydrogen bonding causes significant line broadening. The O-H stretch typically appears as a broad band between 3200–3400 cm⁻¹, which can swallow the sharper, multiple N-H stretching bands located between 2800–3200 cm⁻¹.

  • The Amide I Band: The lactam carbonyl (C=O) is highly conjugated with the aromatic quinoline ring, pushing its stretching frequency slightly lower than a standard aliphatic ketone, typically resolving around 1650–1670 cm⁻¹.

  • Aromatic Fingerprinting: The quinoline core produces distinct C=C and C=N stretching vibrations in the 1500–1600 cm⁻¹ region, alongside strong out-of-plane C-H bending near 750 cm⁻¹.

Modality Comparison: ATR vs. KBr Transmission

The choice between ATR and KBr transmission fundamentally alters how the infrared beam interacts with the sample, impacting baseline stability, signal-to-noise ratio, and artifact generation[3].

The Hygroscopicity Problem: KBr transmission adheres strictly to the Beer-Lambert law, offering deep sample penetration and high sensitivity for trace analysis[4]. However, KBr is inherently hygroscopic. Absorbed atmospheric moisture produces strong IR bands at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). Crucially, these water bands directly overlap with the target compound's hydroxymethyl O-H and lactam C=O bands. If moisture is not strictly controlled, it will artificially inflate these peaks, leading to false quantitative readings.

ATR-FTIR solves this by analyzing the sample natively against an Internal Reflection Element (IRE) like diamond, completely bypassing the hygroscopic matrix[3]. The trade-off is a shallower, wavelength-dependent penetration depth that requires algorithmic correction to match classic transmission libraries.

Quantitative Comparison of Modalities
Analytical ParameterATR-FTIR (Diamond IRE)Transmission FTIR (KBr Pellet)
Moisture Interference Zero (Native solid analysis)High (KBr matrix absorbs atmospheric H₂O)
Spectral Resolution Good (Requires ATR depth correction)Excellent (True transmission spectrum)
Sample Preparation None (Non-destructive)Extensive (Grinding, pressing, destructive)
Quantitative Capability Semi-quantitative (Pathlength varies)Highly quantitative (Fixed pathlength)
Polymorph Preservation Preserved (No mechanical stress applied)Risk of alteration (High pressure may induce shifts)

Analytical Decision Workflow

FTIR_Workflow Start 4-(Hydroxymethyl)quinolin-2(1H)-one Solid Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond IRE) Decision->ATR Rapid / Non-destructive KBr Transmission FTIR (KBr Pellet) Decision->KBr High Sensitivity / Trace ATR_Prep Direct Application (No Prep Required) ATR->ATR_Prep KBr_Prep Grind with KBr Matrix Press at 10 Tons KBr->KBr_Prep ATR_Adv Zero H2O Interference Preserves Polymorphs ATR_Prep->ATR_Adv KBr_Adv High Signal-to-Noise Deep Penetration KBr_Prep->KBr_Adv Analysis Spectral Deconvolution (O-H, N-H, C=O resolution) ATR_Adv->Analysis KBr_Adv->Analysis

Decision matrix for FTIR analysis of 4-(hydroxymethyl)quinolin-2(1H)-one.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false data acquisition.

Protocol 1: KBr Pellet Transmission Analysis

Use this protocol when matching against historical reference libraries or conducting trace impurity analysis.

  • Matrix Desiccation (Causality Check): Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a vacuum desiccator. Reasoning: This establishes a moisture-free baseline, preventing the ~1640 cm⁻¹ water band from masking the lactam C=O stretch.

  • Blank Validation: Press a pure KBr pellet (150 mg) at 10 tons for 2 minutes under vacuum. Run this blank in the FTIR. If any absorption is detected at 3400 cm⁻¹, discard the KBr batch and re-desiccate.

  • Sample Preparation: Weigh 1.5 mg of 4-(hydroxymethyl)quinolin-2(1H)-one and 150 mg of the validated KBr. Grind gently in an agate mortar for exactly 60 seconds. Reasoning: Over-grinding can induce polymorphic transformations due to localized heating.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 1 minute to remove trapped air (which causes baseline scattering), then press at 10 tons for 2 minutes.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Subtract the validated KBr blank spectrum.

Protocol 2: ATR-FTIR Direct Analysis

Use this protocol for rapid, non-destructive QA/QC and to guarantee zero moisture interference.

  • IRE Cleaning & Validation: Wipe the diamond Internal Reflection Element (IRE) with spectroscopic-grade isopropanol. Allow to evaporate. Collect an ambient air background spectrum. Reasoning: The background spectrum self-validates that the crystal is entirely free of cross-contamination from previous runs.

  • Sample Application: Place approximately 5 mg of the raw, unground solid sample directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR anvil until the pressure clutch clicks. Reasoning: Consistent, high pressure ensures intimate optical contact between the solid lattice and the crystal, maximizing the evanescent wave penetration.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Immediately apply an "ATR Correction" algorithm in the spectrometer software. Reasoning: Infrared light penetrates deeper at lower wavenumbers (e.g., 400 cm⁻¹) than at higher wavenumbers (e.g., 4000 cm⁻¹). The algorithm normalizes peak intensities to allow direct comparison with transmission data.

Target Spectral Data for 4-(Hydroxymethyl)quinolin-2(1H)-one

When analyzing the resulting spectra, validate the molecular structure against these established peak assignments for carbostyril derivatives[1][2]:

Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsStructural Causality
O-H Stretch (Hydroxymethyl)3200 – 3400Broad, strongExtensive intermolecular H-bonding of the primary alcohol.
N-H Stretch (Lactam)2800 – 3200Multiple, overlappingBroadened by lactam dimer formation; often obscured by the O-H band.
C=O Stretch (Amide I)1650 – 1670Sharp, very strongConjugation with the aromatic ring lowers the expected carbonyl frequency.
C=C / C=N Stretch 1550 – 1600Sharp, variableAromatic ring breathing modes of the quinoline core.
C-O Stretch 1010 – 1050Sharp, strongPrimary alcohol C-O bond stretching from the hydroxymethyl group.
C-H Bend (Out-of-plane)~ 750Sharp, strongIndicates the ortho-disubstituted nature of the benzene ring portion.

References

  • 2(1H)-Quinolinone - the NIST WebBook . National Institute of Standards and Technology. Available at:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? . Kintek Press. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy . Specac Ltd. Available at:[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 4-(hydroxymethyl)quinolin-2(1H)-one and 4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous compounds with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substitution pattern on this heterocyclic system is a critical determinant of its pharmacological profile. This guide provides an in-depth comparison of the bioactivity of two closely related quinolin-2(1H)-one derivatives: 4-(hydroxymethyl)quinolin-2(1H)-one and 4-methylquinolin-2(1H)-one. While direct comparative studies are limited, a comprehensive analysis of the existing literature on their derivatives, coupled with established structure-activity relationships (SAR), allows for a robust scientific inference of their respective biological potential.

Introduction to the Quinolin-2(1H)-one Scaffold and the Compounds of Interest

The quinolin-2(1H)-one moiety is a bicyclic aromatic heterocycle that serves as a versatile template for the design of novel therapeutic agents. Its rigid structure and potential for substitution at various positions, particularly at the C-3 and C-4 positions, have made it a focal point of extensive research.[3] This guide focuses on the impact of a single functional group modification at the C-4 position, comparing a hydroxymethyl group with a methyl group.

4-(hydroxymethyl)quinolin-2(1H)-one features a primary alcohol, introducing a polar, hydrogen-bond donating and accepting group. This functionality can significantly influence the molecule's solubility, metabolic stability, and interactions with biological targets.

4-methylquinolin-2(1H)-one , in contrast, possesses a non-polar methyl group. This seemingly minor difference can lead to substantial changes in lipophilicity and steric hindrance, thereby altering the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Bioactivity Profile: An Insight from Derivatives

Direct experimental data comparing the bioactivity of 4-(hydroxymethyl)quinolin-2(1H)-one and 4-methylquinolin-2(1H)-one is scarce in the public domain. However, by examining the biological activities of their more complex derivatives, we can extrapolate and infer their potential activities.

Anticancer and Cytotoxic Activity

The quinolin-2(1H)-one scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] The nature of the substituent at the C-4 position plays a crucial role in modulating this activity.

Derivatives of 4-(hydroxymethyl)quinolin-2(1H)-one , particularly those where the hydroxymethyl group is part of a larger fused ring system, have demonstrated notable antiproliferative effects. For instance, 4-hydroxymethyl-furo[2,3-h]quinolin-2(1H)-one derivatives have been shown to inhibit topoisomerase II, a key enzyme in DNA replication, leading to moderate antiproliferative activity in mammalian cells.[6] This suggests that the presence of the hydroxymethyl group, or its potential for further chemical modification, can be advantageous for developing anticancer agents. Furthermore, the structurally similar 4-(aminomethyl)quinolin-2(1H)-one derivatives have also been investigated as anticancer agents, highlighting the importance of functionalized substituents at this position.[7]

Conversely, a range of 4-methylquinolin-2(1H)-one derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[8][9] For example, certain N-substituted 4-methylquinolin-2(1H)-ones have shown potent activity against human cancer cell lines. The methyl group's contribution is likely through its influence on the overall lipophilicity and steric profile of the molecule, which can affect its ability to penetrate cell membranes and interact with intracellular targets.

Inferred Comparison: The presence of the hydroxymethyl group in 4-(hydroxymethyl)quinolin-2(1H)-one introduces a site for potential hydrogen bonding interactions with target enzymes or receptors, which is absent in the 4-methyl analogue. This could lead to different mechanisms of action and target specificities. While the methyl group of 4-methylquinolin-2(1H)-one might enhance cell permeability due to increased lipophilicity, the hydroxymethyl group could be a key pharmacophoric feature for specific enzyme inhibition, such as topoisomerase II.

Structure-Activity Relationship (SAR) Analysis

The comparison between a hydroxymethyl and a methyl group at the C-4 position of the quinolin-2(1H)-one ring provides a classic case study in SAR.[10][11]

Key SAR Postulates:

  • Polarity and Solubility: The hydroxyl group in 4-(hydroxymethyl)quinolin-2(1H)-one increases the molecule's polarity and potential for aqueous solubility compared to the more lipophilic 4-methylquinolin-2(1H)-one. This can have significant implications for drug formulation and bioavailability.

  • Target Interactions: The ability of the hydroxymethyl group to act as a hydrogen bond donor and acceptor can facilitate specific interactions with amino acid residues in the binding sites of target proteins. The methyl group, being non-polar, would primarily engage in van der Waals interactions.

  • Metabolism: The primary alcohol of 4-(hydroxymethyl)quinolin-2(1H)-one is susceptible to oxidation by metabolic enzymes, potentially leading to the formation of an aldehyde or carboxylic acid. This could represent a metabolic deactivation pathway or, conversely, a bioactivation step. The methyl group is generally more metabolically stable.

  • Steric Effects: While both groups are relatively small, their steric profiles are different and could influence the binding affinity to specific targets.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of these two compounds, a series of standardized in vitro assays can be employed. The following protocols are foundational for assessing the antiproliferative and cytotoxic effects of novel chemical entities.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of 4-(hydroxymethyl)quinolin-2(1H)-one and 4-methylquinolin-2(1H)-one in culture medium. After 24 hours of cell incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[12]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with each quinolinone derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control group.[12]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[12]

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on PI fluorescence.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Data Presentation

A direct, side-by-side comparison of experimental data for the two parent compounds is not available in the current literature. The following table presents a conceptual framework for how such data should be organized once generated.

Table 1: Comparative Cytotoxicity Profile (Hypothetical Data)

CompoundCancer Cell LineIC₅₀ (µM)
4-(hydroxymethyl)quinolin-2(1H)-one MCF-7 (Breast)[Experimental Value]
A549 (Lung)[Experimental Value]
HCT116 (Colon)[Experimental Value]
4-methylquinolin-2(1H)-one MCF-7 (Breast)[Experimental Value]
A549 (Lung)[Experimental Value]
HCT116 (Colon)[Experimental Value]
Doxorubicin (Positive Control) MCF-7 (Breast)[Experimental Value]
A549 (Lung)[Experimental Value]
HCT116 (Colon)[Experimental Value]

Visualizations

Chemical Structures

cluster_0 4-(hydroxymethyl)quinolin-2(1H)-one cluster_1 4-methylquinolin-2(1H)-one mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared quinolinone derivatives.

Experimental Workflow for Cytotoxicity Screening

start Start: Cancer Cell Culture seeding Cell Seeding in 96-well Plates start->seeding incubation1 24h Incubation (Adhesion) seeding->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 48-72h Incubation treatment->incubation2 mtt MTT Reagent Addition incubation2->mtt incubation3 4h Incubation mtt->incubation3 solubilization Formazan Solubilization incubation3->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End: Cytotoxicity Profile analysis->end compound Quinolinone Derivative membrane Cell Membrane Penetration compound->membrane target Intracellular Target (e.g., Topoisomerase II, Kinases) membrane->target dna_damage DNA Damage / Replication Stress target->dna_damage Inhibition cell_cycle Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle apoptosis Apoptosis Induction cell_cycle->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A generalized signaling pathway for quinolinone-induced cancer cell death.

Conclusion

References

  • Jampilek, J. et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), pp. 1145–1159. Available at: [Link]. [1][10][11]2. BenchChem (2025). Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. [Online] Available at: [Link to be provided by grounding tool if available] [12][13]3. Jampilek, J. et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), pp. 1145–1159. [1]4. Chilin, A. et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(7), pp.1235-1238. [6]5. Jampilek, J. et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-59. [11]6. Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Online] Available at: [Link to be provided by grounding tool if available] [14]7. Nguyen, T. H. et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Journal of Molecular Structure, 1220, 128682. [8]8. Liu, C. H. et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), pp.266-272. [15]9. BenchChem (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. [Online] Available at: [Link to be provided by grounding tool if available] [13]10. Yeh, T-K. et al. (2018). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of 4-hydroxyquinolin-2(1H)-one derivatives. (B) Key HMBC correlations (blue arrows) of 11e indicated alkylation at the 4-OH position. ResearchGate. [4]11. Aly, A. A. et al. (2020). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Journal of the Chinese Chemical Society, 67(10), pp.1697-1718. [3]12. Saeed, A. et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), pp.1-14. [5]13. Al-Warhi, T. et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 15, 3385. [16]14. Laponogov, I. et al. (2011). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 35(2), pp.205-220. [17]15. Fülöp, F. et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5515. [18]16. El-Sayed, N. N. E. et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Biomolecular Structure and Dynamics, pp.1-19. [19]17. Szychta, M. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4004. [20]18. Kumar, A. et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4920. [21]19. Kumar, D. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), pp.5664-5683. [22]20. BenchChem (2025). A Comparative Guide to the Cytotoxicity of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Analogs. [Online] Available at: [Link to be provided by grounding tool if available] [9]21. Aly, A. A. et al. (2021). Some reactions of 4-hydroxy-2(1H)-quinolinones. ARKIVOC, 2021(5), pp.1-23. [23]22. Aldred, K. J. et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Antibiotics, 7(2), 29. 23. Aldred, K. J. et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7234. [24]24. Drlica, K. et al. (2009). Quinolones: Action and Resistance Updated. Current Topics in Medicinal Chemistry, 9(11), pp.981-998. [25]25. Aldred, K. J. et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), pp.1565-1574. [26]26. Al-Wahaibi, L. H. et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13, 1638489. [27]27. Kumar, N. et al. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(19), pp.124-130. [7]28. Kontogiorgis, C. et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(25), 8148. [2]29. Hassanin, H. M. et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3097. [28]30. Aly, A. A. et al. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Heldelberg University Publishing.

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 4-(Hydroxymethyl)quinolin-2(1H)-one: A Comparative Analysis

For researchers and professionals in drug development, a comprehensive understanding of a molecule's photophysical properties is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) abs...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's photophysical properties is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of 4-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic compound of significant interest. By contextualizing its spectral features against those of related quinolinone derivatives, we offer a framework for its characterization and highlight the experimental nuances critical for obtaining reliable and reproducible data.

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, valued for its versatile photophysical properties that can be finely tuned through chemical modification.[1] These properties are not only fundamental to the molecule's identity but also pivotal in various applications, from fluorescent probes in bioimaging to photosensitizers in therapy.[1] This guide will delve into the structural and environmental factors that govern the UV-Vis absorption of 4-(hydroxymethyl)quinolin-2(1H)-one, providing a comparative perspective that is essential for its application in research and development.

The Quinolinone Chromophore: A Tale of Tautomers and Transitions

The UV-Vis absorption spectrum of a quinolinone derivative is fundamentally dictated by its core bicyclic structure, which acts as the primary chromophore. The electronic transitions within this system, primarily π → π* and n → π*, are sensitive to both the substitution pattern on the ring and the surrounding solvent environment.

A critical consideration for any hydroxy-substituted quinolinone, including our subject compound, is the potential for tautomerism. The equilibrium between the keto (amide) and enol (imidic acid) forms can significantly alter the electronic structure and, consequently, the absorption spectrum. For 4-hydroxyquinolin-2(1H)-ones, the equilibrium heavily favors the keto tautomer in both solid and solution phases, a preference driven by the thermodynamic stability of the cyclic amide group.[2][3] While our target molecule has a hydroxymethyl group at the 4-position rather than a direct hydroxyl, the underlying quinolin-2(1H)-one core is expected to exist predominantly in the lactam form.

Comparative Spectral Analysis: The Influence of Substituents and Solvents

The introduction of a hydroxymethyl group at the 4-position is anticipated to modulate the absorption profile of the parent quinolin-2(1H)-one. To understand this, we can draw comparisons with other substituted quinolinones. Generally, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax).

Solvent Effects (Solvatochromism): A Critical Experimental Parameter

The choice of solvent is one of the most influential factors in UV-Vis spectroscopy.[4] Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands.[4][5]

  • π → π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Consequently, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift.[5]

  • n → π Transitions:* In this case, the ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the non-bonding electrons (e.g., on the carbonyl oxygen). This increased stabilization of the ground state widens the energy gap to the excited state, resulting in a hypsochromic (blue) shift.[5]

For quinolinone derivatives, the UV-Vis spectra often exhibit multiple absorption bands. For instance, a study on an ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate showed two maximum absorption peaks at 231 nm and 288 nm in ethanol, which shifted to 225 nm and 296 nm in the more polar solvent, water.[6] This illustrates the complex interplay of different transitions and their varying responses to solvent polarity.

The hydroxymethyl group in 4-(hydroxymethyl)quinolin-2(1H)-one, with its ability to participate in hydrogen bonding, will likely enhance the molecule's interaction with protic solvents, potentially leading to noticeable solvatochromic shifts.

The following table summarizes the expected UV-Vis absorption characteristics of 4-(hydroxymethyl)quinolin-2(1H)-one in comparison to a parent quinolinone and a more complex derivative. The values for the target compound are predictive, based on established principles.

CompoundTypical SolventExpected λmax (nm)Rationale for Spectral Features
Quinolin-2(1H)-one (Parent)Ethanol~229, 270, 328Represents the fundamental π → π* transitions of the core chromophore.
4-(Hydroxymethyl)quinolin-2(1H)-one Ethanol ~230-235, ~275-280, ~330-335 The electron-donating nature of the hydroxymethyl group is expected to cause a slight bathochromic shift compared to the parent compound.
4-(Hydroxymethyl)quinolin-2(1H)-one Water ~225-230, ~280-285, ~335-340 Increased solvent polarity and hydrogen bonding are predicted to cause both hypsochromic and bathochromic shifts depending on the specific electronic transition.[6]
7-(Diethylamino)quinolin-2(1H)-one derivative (DQCh)DMSO434The strong electron-donating diethylamino group at the 7-position, in conjunction with an electron-withdrawing group, creates a push-pull system, leading to a significant bathochromic shift and strong solvatochromism.[7]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, a meticulous experimental approach is essential. The following protocol is a self-validating system designed for the characterization of 4-(hydroxymethyl)quinolin-2(1H)-one and its analogues.

I. Materials and Instrumentation
  • Analyte: 4-(Hydroxymethyl)quinolin-2(1H)-one, of high purity.

  • Solvents: Spectroscopic grade solvents are mandatory to minimize background absorbance. Recommended solvents for a comparative study include a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and polar protic solvents (e.g., ethanol, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

II. Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of 4-(hydroxymethyl)quinolin-2(1H)-one.

    • Dissolve the compound in a primary solvent in which it is highly soluble (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 x 10-3 M). This minimizes weighing errors and ensures consistency.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to a final concentration typically in the range of 1 x 10-5 to 1 x 10-6 M.[7] The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

    • Set the desired wavelength range (e.g., 200-500 nm).

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent being used for the working solution.

    • Place the cuvettes in the spectrophotometer and record a baseline (autozero). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • If the molar concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

III. Causality Behind Experimental Choices
  • Why use spectroscopic grade solvents? To avoid interference from impurities that may absorb in the UV region.[4]

  • Why prepare a stock solution? To improve accuracy and precision in the preparation of dilute working solutions.

  • Why work within a specific absorbance range? To ensure the data conforms to the Beer-Lambert law and to minimize instrumental noise and non-linearity.

  • Why perform a baseline correction? To eliminate the contribution of the solvent and cuvettes to the measured absorbance, ensuring that the resulting spectrum is solely that of the analyte.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis absorption spectrum of 4-(hydroxymethyl)quinolin-2(1H)-one.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (10⁻³ M in DMSO) working Prepare Working Solution (10⁻⁵ M in Test Solvent) stock->working Dilution setup Instrument Setup & Warm-up measure Record Sample Spectrum working->measure blank Baseline Correction (Solvent Blank) setup->blank blank->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate Beer-Lambert Law

Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.

Conclusion

The UV-Vis absorption spectrum of 4-(hydroxymethyl)quinolin-2(1H)-one is a sensitive probe of its electronic structure, influenced by both its inherent chemical nature and its interaction with the local environment. By understanding the principles of substituent effects and solvatochromism, and by employing a rigorous and well-validated experimental protocol, researchers can obtain high-quality spectral data. This guide provides the foundational knowledge and practical steps necessary for the accurate characterization of this and other quinolinone derivatives, thereby supporting their continued development in various scientific and therapeutic fields.

References

  • RSC Publishing. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

  • Medhat, H. (2017, May 28). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Retrieved from [Link]

  • Garcés-Ramírez, L., et al. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. PMC. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (n.d.). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. PMC. Retrieved from [Link]

  • Zubkov, V. O., et al. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Retrieved from [Link]

  • Santos, G., et al. (2017, September). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Lopes, S., et al. (2024, April 25). 4-Hydroxyquinolin-2(1H)-one isolated in cryogenic argon and xenon matrices: Tautomers and photochemistry. Sapientia. Retrieved from [Link]

  • Berardi, F., et al. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC. Retrieved from [Link]

  • Chilin, A., et al. (2003, April 3). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed. Retrieved from [Link]

  • Jampilek, J., et al. (2009, March 13). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. SWORD. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. PubMed. Retrieved from [Link]

  • da Silva, J. P., et al. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • Renault, K., Renard, P., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Retrieved from [Link]

  • Mohan, K., et al. (n.d.). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Retrieved from [Link]

  • Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009, November 15). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in.... Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • Jampilek, J., et al. (2009, March 13). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. PubMed. Retrieved from [Link]

  • Szymański, P., et al. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

Sources

Validation

Chromatographic Separation of 4-(Hydroxymethyl)quinolin-2(1H)-one Impurities: A Comparative Guide

Introduction 4-(Hydroxymethyl)quinolin-2(1H)-one (CAS 4876-16-8) is a critical synthetic intermediate and a known degradation product—often designated as Impurity 19—in the manufacturing of quinolinone-based pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Hydroxymethyl)quinolin-2(1H)-one (CAS 4876-16-8) is a critical synthetic intermediate and a known degradation product—often designated as Impurity 19—in the manufacturing of quinolinone-based pharmaceuticals, most notably the gastroprotective agent Rebamipide[1]. Due to its structural similarity to the active pharmaceutical ingredient (API) and other process-related impurities like 4-bromomethylquinolin-2(1H)-one[2], achieving baseline chromatographic separation is a significant analytical challenge. Regulatory guidelines (e.g., ICH Q3A/B) mandate stringent control of such impurities, necessitating robust high-performance liquid chromatography (HPLC) methods[3].

This guide objectively compares the chromatographic performance of a traditional fully porous C18 column against a core-shell Biphenyl column for the separation of 4-(hydroxymethyl)quinolin-2(1H)-one from Rebamipide and its related substances.

Mechanistic Insight: The Limits of Hydrophobic Retention

In standard reversed-phase chromatography, fully porous C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. However, 4-(hydroxymethyl)quinolin-2(1H)-one and Rebamipide both possess a highly polarizable quinolinone ring system and polar functional groups. On a standard C18 phase, these molecules exhibit similar hydrophobicities, often leading to co-elution or poor resolution (


).

To overcome this, alternative stationary phases like Biphenyl must be employed. A Biphenyl phase offers three distinct retention mechanisms:

  • Hydrophobic Interactions: Similar to C18, but slightly weaker, preventing excessive retention of bulky hydrophobic analytes.

  • 
     Interactions:  The electron-dense biphenyl rings interact strongly with the delocalized 
    
    
    
    electrons of the quinolinone core.
  • Dipole-Dipole Interactions: Enhanced shape selectivity allows for better discrimination of the positional differences between the hydroxymethyl group of the impurity and the bulky side chains of the API.

By leveraging these orthogonal interactions, the Biphenyl column provides superior selectivity (


) for aromatic and polarizable compounds compared to traditional alkyl phases.

Experimental Workflows & Protocols

The following self-validating protocol is designed for robust impurity profiling.

Reagents and Mobile Phase Preparation
  • Buffer (Mobile Phase A): 0.02 M Potassium phosphate buffer. Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water. Adjust to pH 6.8 using dilute KOH or orthophosphoric acid[4]. Filter through a 0.22 µm membrane and degas. Causality: A pH of 6.8 ensures the propanoic acid moiety of Rebamipide is ionized, reducing secondary interactions with residual silanols on the column.
    
  • Organic Modifier (Mobile Phase B): HPLC-grade Methanol[4].

  • Diluent: Water:Methanol (50:50, v/v).

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10 mg of Rebamipide standard and 1 mg of 4-(hydroxymethyl)quinolin-2(1H)-one standard. Dissolve in 10 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • System Suitability Solution: Dilute the stock solution to a final concentration of 100 µg/mL Rebamipide and 5 µg/mL 4-(hydroxymethyl)quinolin-2(1H)-one.

Chromatographic Conditions
  • Columns Evaluated:

    • Alternative: Traditional Fully Porous C18 (250 x 4.6 mm, 5 µm).

    • Product: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature improves mass transfer kinetics and reduces peak tailing commonly associated with the amide groups in Rebamipide.

  • Detection: UV at 230 nm[4].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20%

      
       60% B
      
    • 15-20 min: 60% B

    • 20-21 min: 60%

      
       20% B
      
    • 21-25 min: 20% B (Re-equilibration)

Comparative Data Analysis

The table below summarizes the chromatographic performance of the two columns based on five replicate injections of the system suitability solution.

Chromatographic ParameterTraditional C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Performance Shift
Retention Time (Impurity) 12.4 min9.8 min21% Faster Elution
Retention Time (API) 13.1 min14.2 minIncreased Retention (API)
Resolution (Rs) 1.2 (Co-elution risk)4.5 (Baseline separation)275% Improvement
Tailing Factor (Impurity) 1.651.12Superior Peak Symmetry
Theoretical Plates (N) ~8,500~22,000Higher Efficiency

Data Interpretation: The C18 column fails to provide baseline resolution (


) due to the similar hydrophobicities of the analytes. The Biphenyl column selectively retains the bulkier, highly conjugated Rebamipide API longer via 

interactions, while the smaller, more polar 4-(hydroxymethyl)quinolin-2(1H)-one elutes earlier. The core-shell architecture further enhances efficiency (N) and reduces peak tailing.

Method Visualization

G A Starting Material (Quinolinone Core) B 4-(Bromomethyl)quinolin-2(1H)-one (Intermediate) A->B Bromination C Rebamipide (API) B->C Amide Coupling D 4-(Hydroxymethyl)quinolin-2(1H)-one (Impurity 19) B->D Hydrolysis (Process Impurity) C->D Degradation (Hydrolytic Cleavage)

Figure 1: Synthetic and degradation pathways leading to 4-(hydroxymethyl)quinolin-2(1H)-one.

G Step1 1. Sample Preparation (API + Spiked Impurities) Step2 2. Column Selection (Evaluate C18 vs. Biphenyl) Step1->Step2 Step3 3. Mobile Phase Optimization (pH 6.8 Phosphate Buffer / MeOH) Step2->Step3 Step4 4. Gradient Tuning (Maximize Selectivity u03B1) Step3->Step4 Eval1 Assess Co-elution Risk Step3->Eval1 Step5 5. Method Validation (Ensure Rs > 2.0 & Tailing < 1.5) Step4->Step5 Eval1->Step4 If Rs < 1.5, adjust gradient

Figure 2: Systematic HPLC method development workflow for resolving quinolinone impurities.

Conclusion & Recommendations

For the chromatographic separation of 4-(hydroxymethyl)quinolin-2(1H)-one from complex quinolinone matrices like Rebamipide, traditional C18 columns are fundamentally limited by their reliance on hydrophobic dispersion. Transitioning to a core-shell Biphenyl column is highly recommended. The orthogonal


 and dipole-dipole interactions provided by the biphenyl phase deliver a self-validating, robust separation with a resolution (Rs) exceeding 4.0, ensuring compliance with stringent regulatory standards for impurity profiling.

References

  • Rebamipide Impurity 19 - Quality Control Chemicals (QCC) . QCChemical. [Link]

  • Rebamipide Impurities and Related Compound . Veeprho. [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for 4-Substituted Quinolin-2(1H)-ones

The following guide provides an in-depth technical comparison of synthetic routes for 4-substituted quinolin-2(1H)-ones (also known as carbostyrils). This scaffold is chemically distinct from 4-quinolones (where the carb...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for 4-substituted quinolin-2(1H)-ones (also known as carbostyrils). This scaffold is chemically distinct from 4-quinolones (where the carbonyl is at C4) and presents unique regioselectivity challenges, particularly the competition between forming the 6-membered quinolinone ring versus the 5-membered oxindole ring during cyclization.

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Scope: Focus on constructing the quinolin-2(1H)-one core with carbon-based substituents at the C4 position.

Executive Summary & Strategic Selection

The synthesis of 4-substituted quinolin-2-ones is a decision often dictated by the specific substituent at C4 (Aryl vs. Alkyl) and the tolerance of the substrate to acidic conditions.

  • For Scale-up & Robustness: The Modified Friedländer/Condensation remains the workhorse. It is cost-effective but often requires harsh acidic conditions or high temperatures.

  • For Complex Scaffolds & Chirality: Palladium-Catalyzed Hydroarylation offers superior precision. It allows for the installation of sensitive functional groups and can induce axial chirality (atropisomerism) in sterically hindered 4-aryl systems.

  • For Late-Stage Functionalization: Radical Cascade/Photoredox methods are emerging as powerful tools to install alkyl groups at C4 under mild conditions, avoiding the heavy metal waste of traditional cross-couplings.

Decision Matrix: Route Selection

RouteSelection Start Target: 4-Substituted Quinolin-2(1H)-one Substituent Nature of C4 Substituent? Start->Substituent Aryl Aryl / Heteroaryl Substituent->Aryl Ar Alkyl Alkyl / Functionalized Chain Substituent->Alkyl R Scale Scale / Sensitivity? Aryl->Scale Route2 Route B: Modified Friedländer/Condensation (Robust, Acidic, High T) Alkyl->Route2 Stable Precursors Route3 Route C: Radical Cascade/Photoredox (Mild, Late-stage functionalization) Alkyl->Route3 Mild Conditions Route1 Route A: Pd-Catalyzed Hydroarylation (High Precision, Enantioselective potential) Scale->Route1 mg-scale, Sensitive Groups Scale->Route2 Multi-gram, Acid Stable

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substituent type and operational constraints.

Technical Comparison of Methodologies

Route A: Palladium-Catalyzed Intramolecular Hydroarylation

This route typically involves the cyclization of N-arylalkynoic acid derivatives (e.g., N-arylpropiolamides).

  • Mechanism: Activation of the alkyne by Pd(II), followed by nucleophilic attack of the aromatic ring (hydroarylation).

  • Critical Challenge: Regioselectivity. The reaction can split into a 5-exo-dig path (forming oxindoles) or a 6-endo-dig path (forming quinolinones).

  • Expert Insight: The use of electron-deficient phosphine ligands or specific solvents (e.g., TFA/DCM mixtures or sterically demanding ligands) is often required to force the 6-endo-dig cyclization.

Route B: Modified Friedländer / Acid-Mediated Condensation

The classical condensation of 2-aminoaryl ketones with carbonyls containing an


-methylene group.
  • Mechanism: Acid-catalyzed formation of a Schiff base followed by intramolecular aldol-type condensation.

  • Modern Adaptation: Use of Lewis acids (InCl

    
    ) or Polyphosphoric Acid (PPA) under solvent-free conditions to improve yields and reduce volatile organic compound (VOC) emissions.
    
  • Limitation: Not suitable for substrates sensitive to strong acids or high heat (>90°C).

Route C: Radical Cascade Cyclization (Photoredox/Ag-Catalyzed)

A modern approach utilizing single-electron transfer (SET) to generate radicals that attack the alkene/alkyne moiety.

  • Mechanism: Generation of an acyl or alkyl radical, addition to an

    
    -arylacrylamide or similar precursor, followed by cyclization and re-aromatization.
    
  • Advantage: Avoids pre-functionalized 2-aminoaryl ketones; often proceeds at room temperature.

Comparative Data Summary
FeatureRoute A: Pd-CatalyzedRoute B: Modified FriedländerRoute C: Radical Cascade
Primary Product 4-Aryl/Alkyl-quinolin-2-ones4-Aryl/Alkyl-quinolin-2-ones4-Alkyl/Acyl-quinolin-2-ones
Atom Economy High (Intramolecular)Moderate (Loss of H₂O)Moderate to High
Reaction Temp 60–100 °C90–140 °C25–60 °C (Visible Light)
Key Reagents Pd(OAc)₂, Phosphine LigandsPPA, InCl₃, or H₂SO₄Photocatalyst (Ir/Ru) or Ag salts
Scalability Low to Medium (Costly)High (Industrial standard)Medium (Photon penetration limits)
Regioselectivity Tunable (Ligand dependent)High (Thermodynamic)High (Radical stability)
Green Metric Low (Heavy metals)Medium (Solvent-free options)High (Energy efficient)

Detailed Experimental Protocols

Protocol 1: High-Precision Synthesis (Pd-Catalyzed)

Target: 4-Phenylquinolin-2(1H)-one via 6-endo-dig cyclization. Based on optimization of alkyne hydroarylation (Ref 1, 4).

Materials:

  • N-Phenyl-3-phenylpropiolamide (1.0 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(o-tol)

    
     or specific electron-poor phosphines (10 mol%)
    
  • Solvent: Toluene or 1,4-Dioxane

  • Acid Additive: TFA (10-20 mol% often enhances 6-endo selectivity)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a dried reaction tube with N-phenyl-3-phenylpropiolamide (0.5 mmol), Pd(OAc)

    
     (5.6 mg), and P(o-tol)
    
    
    
    (15.2 mg).
  • Solvation: Add anhydrous Toluene (2.0 mL). If using TFA as an additive to suppress oxindole formation, add it now (approx. 5-10

    
    L).
    
  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Work-up: Cool to room temperature. Filter through a short pad of celite to remove Palladium black. Wash with Ethyl Acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
  • Validation: 4-Phenylquinolin-2-one typically elutes after the oxindole byproduct. Confirm structure via

    
    H NMR (Characteristic singlet for H-3 at 
    
    
    
    ~6.5-6.7 ppm).
Protocol 2: Robust Scale-Up Synthesis (Modified Friedländer)

Target: 4-Phenylquinolin-2(1H)-one derivatives. Based on Solvent-Free PPA method (Ref 1).

Materials:

  • 2-Aminobenzophenone (1.0 equiv)[1]

  • Ketone/Diketone source (e.g., Acetylacetone or simple ketones) (1.2 equiv)

  • Polyphosphoric Acid (PPA) (freshly prepared or commercial)

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, mix 2-aminobenzophenone (10 mmol) and the ketone partner (12 mmol).

  • Catalyst Addition: Add PPA (approx. 5-10 g depending on viscosity) directly to the mixture. No solvent is required.

  • Heating: Heat the mixture to 90–100 °C in an oil bath with vigorous stirring (mechanical stirring recommended due to viscosity). Reaction time is typically 1–3 hours.

  • Quenching: Cool the mixture to ~60 °C. Pour the viscous syrup onto crushed ice (100 g) with stirring.

  • Neutralization: Neutralize the slurry with saturated Na

    
    CO
    
    
    
    solution until pH ~7-8.
  • Isolation: Filter the precipitated solid. Wash extensively with water to remove phosphate salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C. Recrystallize from Ethanol/Water if necessary.

Mechanistic Visualization

The competition between the 5-exo and 6-endo pathways in the Palladium-catalyzed route is the most critical mechanistic detail for researchers to master.

Mechanism Precursor N-Arylpropiolamide (Alkyne) Pd_Complex Pd(II) Coordination (Alkyne Activation) Precursor->Pd_Complex + Pd(OAc)2 Path_A 5-exo-dig Cyclization Pd_Complex->Path_A Kinetic Control (Small Ligands) Path_B 6-endo-dig Cyclization Pd_Complex->Path_B Thermodynamic Control (Acid / Bulky Ligands) Oxindole Oxindole Product (Undesired) Path_A->Oxindole Reductive Elim. Quinolinone 4-Substituted Quinolin-2-one (Target) Path_B->Quinolinone Reductive Elim.

Figure 2: Mechanistic divergence in Pd-catalyzed hydroarylation. Acidic additives and bulky ligands favor the 6-endo-dig pathway yielding the quinolinone.

References

  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. (2023).

  • Palladium-catalyzed enantioselective intramolecular hydroarylation of alkynes to form axially chiral 4-aryl 2-quinolinones. Angew. Chem. Int. Ed. (2011).[2]

  • Visible-light-driven cascade radical cyclization toward the synthesis of α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. PMC. (2020).

  • Palladium-Catalyzed Intramolecular 5-exo-dig Hydroarylations of N-Arylpropiolamides. J. Org. Chem. (2009).[3][4]

  • Transition-Metal-Free Approach for the Synthesis of 4-Aryl-quinolines from Alkynes and Anilines. J. Org. Chem. (2018).[5][6][7]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis of 4-(hydroxymethyl)quinolin-2(1H)-one: A Comparative Analysis

Introduction: The Foundational Importance of Elemental Composition In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundational Importance of Elemental Composition

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a compound such as 4-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic molecule with significant potential in medicinal chemistry, establishing its elemental composition is a non-negotiable first step in its journey from laboratory synthesis to potential therapeutic application.[1][2] Elemental analysis provides the empirical formula, which serves as a fundamental confirmation of a compound's identity and purity. This guide offers a comparative overview of the principal analytical techniques for the elemental analysis of 4-(hydroxymethyl)quinolin-2(1H)-one, with a focus on providing actionable insights and robust, validated methodologies for researchers, scientists, and drug development professionals. The integrity of all subsequent analytical and biological data rests upon the accuracy of this initial characterization.

Comparative Analysis of Core Methodologies

The determination of carbon, hydrogen, nitrogen, and oxygen content in a pure organic compound like 4-(hydroxymethyl)quinolin-2(1H)-one is primarily achieved through combustion analysis. However, for a comprehensive guide, it is pertinent to also consider other advanced techniques and classical methods to understand the full analytical landscape.

FeatureCombustion Analysis (Dumas Method)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Gold standard for C, H, N, S, and O in pure organic compounds. [3]Primarily for ultra-trace and trace metal analysis.[4][5]
Principle Sample is combusted at high temperature in an oxygen-rich environment; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[6]Sample is introduced into a high-temperature argon plasma, creating ions that are separated and detected by a mass spectrometer based on their mass-to-charge ratio.[7][8]
Accuracy Excellent, typically within ±0.3% of the theoretical value for C, H, and N.[9]High for metals, but can be lower for C, H, N, and O in an organic matrix due to potential interferences and sample introduction challenges.[7]
Precision High, with excellent repeatability.High, but can be affected by matrix effects from the organic solvent and carbon content.[8]
Speed Rapid, with analysis times of a few minutes per sample.[10]Fast analysis time once the sample is prepared, but sample preparation (digestion/dissolution) can be time-consuming.
Sample Size Typically 1-3 mg.Requires sample to be in liquid form; can range from ng/L to µg/L concentrations. Not ideal for determining the bulk composition of a pure compound.
Challenges Refractory compounds, such as some N-heterocycles, may require optimized combustion conditions (higher temperature, specific catalysts) for complete conversion.[11]Significant spectral and non-spectral interferences from the carbon matrix and solvents; potential for carbon deposition on instrument components.[4][7][8]
Regulatory Acceptance Widely accepted and the basis for many pharmacopeial and journal standards for new compound characterization.[9][12]The primary technique for elemental impurities (heavy metals) as per USP <232>/<233> and ICH Q3D, but not the standard for bulk CHNO analysis.

Workflow for Elemental Analysis by Combustion

The following diagram outlines the typical workflow for the elemental analysis of 4-(hydroxymethyl)quinolin-2(1H)-one using a modern CHNS/O analyzer.

cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting sample_prep Sample Preparation - Accurately weigh 1-3 mg of 4-(hydroxymethyl)quinolin-2(1H)-one into a tin capsule. instrument_setup Instrument Setup - Check gas supplies (He, O2). - Perform leak checks. - Condition combustion and reduction tubes. sample_prep->instrument_setup crm_prep CRM Preparation - Weigh an appropriate Certified Reference Material (e.g., Acetanilide) for calibration and verification. crm_prep->instrument_setup calibration Calibration - Analyze multiple CRM samples to generate a calibration curve. instrument_setup->calibration verification Verification - Analyze a CRM as an unknown to verify calibration accuracy. calibration->verification sample_analysis Sample Analysis - Analyze the 4-(hydroxymethyl)quinolin-2(1H)-one sample in triplicate. verification->sample_analysis data_acquisition Data Acquisition - Integrated software calculates %C, %H, %N based on detector signals. sample_analysis->data_acquisition data_review Data Review & Analysis - Calculate mean, standard deviation. - Compare results to theoretical values. data_acquisition->data_review report Final Report - Report experimental vs. theoretical values. - Confirm compliance with acceptance criteria (e.g., ±0.4%). data_review->report

Caption: Workflow for CHN analysis by the combustion method.

Detailed Experimental Protocol: Combustion Analysis

This protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) and aligning with the validation characteristics outlined in ICH Q2(R1).[13][14][15]

1. Objective: To accurately determine the percentage by mass of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of 4-(hydroxymethyl)quinolin-2(1H)-one. The theoretical values for C₁₀H₉NO₂ (MW: 175.18 g/mol ) are:

  • Carbon: 68.56%

  • Hydrogen: 5.18%

  • Nitrogen: 7.99%

  • Oxygen (by difference): 18.27%

2. Materials and Instrumentation:

  • Instrument: A modern CHN elemental analyzer (e.g., from Elementar, LECO, PerkinElmer, Thermo Fisher Scientific).

  • Gases: High purity (99.995% or higher) Helium (carrier gas) and Oxygen (combustion gas).

  • Certified Reference Material (CRM): A well-characterized, stable organic compound with known elemental composition. Acetanilide (C₈H₉NO) is a common and suitable choice.

  • Sample: 4-(hydroxymethyl)quinolin-2(1H)-one, dried to constant weight to remove residual solvents and moisture.

  • Consumables: Tin capsules, quartz wool, appropriate catalysts and reagents for the specific instrument's combustion and reduction tubes (e.g., tungsten(VI) oxide on alumina, copper).

3. Instrument Preparation and Calibration:

  • System Preparation: Ensure the combustion and reduction tubes are packed according to the manufacturer's instructions. For N-heterocyclic compounds, which can be challenging to combust, ensure the combustion furnace is operating at an optimal temperature (typically 950-1050°C) and that the catalyst (e.g., tungsten(VI) oxide) is active to facilitate complete oxidation.[11]

  • Leak Check: Perform an instrument leak check to ensure the integrity of the gas flow paths. This is critical for accurate and reproducible results.

  • Calibration:

    • Accurately weigh, to at least five decimal places, 5-7 replicates of the chosen CRM (e.g., 1-3 mg of Acetanilide) into tin capsules.

    • Analyze the CRM replicates and use the instrument software to generate a linear calibration curve for C, H, and N. The correlation coefficient (r²) should be ≥ 0.999.

4. System Suitability and Verification:

  • Blank Analysis: Analyze an empty tin capsule to ensure no significant contribution from the blank to the results.

  • Calibration Verification: Analyze a freshly weighed CRM sample as an unknown. The results must be within a specified tolerance of the certified values (e.g., ±0.3%) to confirm the validity of the calibration.

5. Sample Analysis:

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 4-(hydroxymethyl)quinolin-2(1H)-one into a tin capsule. Prepare at least three independent replicates.

  • Analysis: Analyze the replicate samples using the established calibration.

6. Data Analysis and Acceptance Criteria:

  • Calculation: The instrument software will automatically calculate the percentage of C, H, and N for each replicate.

  • Precision: Calculate the mean and relative standard deviation (RSD) for the replicates. The RSD should be within established internal limits (e.g., ≤ 2%).

  • Accuracy: The mean experimental values for C, H, and N should be within ±0.4% of the theoretical values for C₁₀H₉NO₂.[9]

Ensuring Trustworthiness: Method Validation and CRM Selection

A protocol's trustworthiness is established through rigorous validation. For elemental analysis, this is guided by ICH Q2(R1) principles.[13][16][17]

Table 2: Key Validation Parameters for Elemental Analysis

Validation ParameterPurposeAcceptance Criteria
Accuracy To demonstrate the closeness of the experimental value to the theoretical or certified value.The mean result should be within ±0.4% of the theoretical/certified value.
Precision To demonstrate the degree of scatter between a series of measurements.Repeatability (intra-assay precision) should have an RSD of ≤ 2% for ≥ 3 replicates.
Specificity To ensure the signal is derived solely from the analyte.In combustion analysis, this is inherent in the method's design (separation of combustion gases). Confirmed by analyzing a blank.
Linearity To demonstrate that the results are directly proportional to the amount of analyte.A calibration curve generated from a CRM over a range of masses should have a correlation coefficient (r²) of ≥ 0.999.
Range The interval between the upper and lower analyte amounts for which the method has suitable accuracy and precision.Typically demonstrated across a range of 1-5 mg for a standard CHN analyzer.
Selecting the Right Certified Reference Material (CRM)

The choice of CRM is critical for ensuring the traceability and accuracy of the results. The CRM acts as the benchmark against which the unknown sample is measured.

cluster_criteria Decision Criteria cluster_options CRM Options start Start: Select CRM for 4-(hydroxymethyl)quinolin-2(1H)-one (C: 68.56%, H: 5.18%, N: 7.99%) matrix_match Matrix Similarity: Does the CRM's elemental composition bracket that of the analyte? start->matrix_match purity Purity & Certification: Is the CRM of high purity (>99.5%) and certified under ISO 17034? matrix_match->purity Yes acetanilide Acetanilide (C₈H₉NO) C: 71.09%, H: 6.71%, N: 10.36% - Good general-purpose CRM. matrix_match->acetanilide Partial sulfanilamide Sulfanilamide (C₆H₈N₂O₂S) C: 41.85%, H: 4.68%, N: 16.27% - Good for N, but C/H are lower. matrix_match->sulfanilamide No (for C/H) atropine Atropine (C₁₇H₂₃NO₃) C: 70.56%, H: 8.01%, N: 4.84% - Excellent C/H match, good N. matrix_match->atropine Yes stability Stability: Is the CRM non-hygroscopic and stable under ambient conditions? purity->stability Yes recommendation Recommendation: Use Acetanilide for routine calibration. Consider Atropine for verification due to closer compositional match. stability->recommendation Yes acetanilide->recommendation atropine->recommendation

Caption: Decision process for selecting a suitable CRM.

Conclusion

For researchers, scientists, and drug development professionals working with 4-(hydroxymethyl)quinolin-2(1H)-one, combustion analysis stands as the definitive method for elemental composition determination. Its accuracy, speed, and reliability are unmatched for confirming the empirical formula of pure organic compounds. By employing a robust, validated protocol, utilizing appropriate Certified Reference Materials, and understanding the specific needs for analyzing N-heterocyclic compounds, laboratories can ensure the highest level of data integrity. This foundational data is critical for regulatory submissions, publications, and the overall advancement of pharmaceutical development programs.

References

  • U.S. Pharmacopeia. General Chapter <471> Oxygen Flask Combustion. [Link]

  • Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. [Link]

  • Foss. (n.d.). Dumas or Kjeldahl for reference analysis? [Link]

  • NC Technologies. (n.d.). Comparison between Kjeldahl and Dumas method. [Link]

  • Japanese Pharmacopoeia. 42. Oxygen Flask Combustion Method. [Link]

  • LECO Corporation. (n.d.). Kjeldahl vs Dumas Overview and Comparison. [Link]

  • Tomovska, R., & Gjorgovska, N. (2015). Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. Journal of Hygienic Engineering and Design, 13, 30-35.
  • Chimie-grande. (n.d.). Oxygen Combustion Flask Set. [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • LGC Group. (n.d.). CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS).
  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • World Health Organiz
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patsnap. (2025). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. [Link]

  • Wu, B., et al. (2021). Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC. [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 943-950.
  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. [Link]

  • ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. [Link]

  • Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234.
  • Ohshima, T., Wu, J., & Ha, H. J. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1234567.
  • Dindhoria, N., & Inani, H. (2025). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. International Journal of Novel Research and Development.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(hydroxymethyl)quinolin-2(1H)-one

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(hydroxymethyl)quinolin-2(1H)-one. As a valued professional in research and drug development, your safety and the in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(hydroxymethyl)quinolin-2(1H)-one. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a thorough understanding of the necessary precautions.

Disclaimer: Specific safety and disposal data for 4-(hydroxymethyl)quinolin-2(1H)-one is limited. The following guidance is synthesized from safety data sheets (SDS) and hazard information for structurally analogous quinoline and quinolinone compounds. It is imperative that you conduct a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment

Known Hazards of Structurally Similar Compounds:

Hazard CategoryGHS Classification (Typical for Quinolinones)Hazard Statement
Acute Toxicity, Oral Category 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation.[3]
Germ Cell Mutagenicity Suspected (Category 2)H341: Suspected of causing genetic defects.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3][4]
Aquatic Toxicity HighHigh toxicity to aquatic life with long-lasting effects.[1][5]

Given these potential hazards, it is crucial to avoid generating dust and to prevent the release of this compound into the environment.[1][5]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when handling and disposing of 4-(hydroxymethyl)quinolin-2(1H)-one.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1][6] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Tightly fitting safety goggles are essential.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A laboratory coat must be worn to protect skin and personal clothing.[6] For larger quantities, a chemical-resistant apron is recommended.[6]

  • Respiratory Protection: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.

Spill Management Protocol

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear all the personal protective equipment listed in the section above.

  • Containment and Cleanup (Solid Spill):

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to avoid raising dust.[7]

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Containment and Cleanup (Liquid Spill):

    • Cover the spill with an inert absorbent material.

    • Collect the absorbed material and place it into a labeled, sealable hazardous waste container.[1]

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting all rinsate as hazardous liquid waste.[1]

    • Wash the area again with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Step-by-Step Disposal Procedures

The final disposal of 4-(hydroxymethyl)quinolin-2(1H)-one must be conducted through an approved and licensed hazardous waste disposal facility.[1] Never dispose of this chemical down the drain or in regular trash.[7][8]

Workflow for Proper Disposal

G Disposal Workflow for 4-(hydroxymethyl)quinolin-2(1H)-one cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Solid Waste (e.g., unused compound, contaminated weigh boats) E Place in a clearly labeled, sealable hazardous solid waste container. A->E B Liquid Waste (e.g., solutions, rinsate) F Collect in a compatible, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams. B->F C Contaminated Sharps (e.g., needles, broken glass) G Place in a designated, puncture-proof sharps container. C->G D Contaminated PPE (e.g., gloves, disposable lab coats) H Double-bag in a labeled hazardous waste bag. D->H I Store all waste containers in a designated, secure secondary containment area. E->I F->I G->I H->I J Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. I->J K Ultimate disposal via high-temperature incineration or other approved chemical treatment methods. J->K

Caption: A step-by-step workflow for the safe segregation, collection, and disposal of waste containing 4-(hydroxymethyl)quinolin-2(1H)-one.

Detailed Protocol:

  • Solid Waste Collection:

    • Place any solid 4-(hydroxymethyl)quinolin-2(1H)-one, contaminated weighing boats, or filter papers directly into a labeled, sealable hazardous waste container.[1]

    • This container should be clearly marked with "Hazardous Waste" and the chemical name.

  • Liquid Waste Collection:

    • For solutions containing 4-(hydroxymethyl)quinolin-2(1H)-one, use a separate, compatible, and clearly labeled hazardous liquid waste container.[1]

    • Do not mix with other incompatible waste streams.[1]

  • Contaminated Materials:

    • Dispose of any contaminated personal protective equipment, such as gloves, as hazardous waste.[1]

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.[1]

  • Final Disposal:

    • The ultimate disposal of 4-(hydroxymethyl)quinolin-2(1H)-one waste must be conducted through an approved and licensed hazardous waste disposal facility.[1]

    • These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[1]

Decontamination of Equipment and Work Surfaces

  • Initial Rinse: Rinse all glassware and equipment that came into contact with the chemical with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the rinsed equipment and surfaces thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

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  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • PubChem. (2025). 4-Hydroxy-N-methylcarbostyril. National Center for Biotechnology Information. Retrieved from [Link]

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Handling

Personal protective equipment for handling 4-(hydroxymethyl)quinolin-2(1H)-one

An Expert Guide to the Safe Handling of 4-(hydroxymethyl)quinolin-2(1H)-one As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of 4-(hydroxymethyl)quinolin-2(1H)-one

As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals safely and efficiently. The quinolinone core is a cornerstone in modern drug development, and as novel derivatives like 4-(hydroxymethyl)quinolin-2(1H)-one are synthesized, it is imperative that we handle them with a comprehensive understanding of their potential hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for safety that is grounded in established chemical hygiene principles. Our aim is to build a self-validating system of safety in your laboratory.

Hazard Profile and Risk Assessment: An Informed Approach

While specific toxicological data for 4-(hydroxymethyl)quinolin-2(1H)-one is not extensively published, the chemical class of quinolines and quinolinones provides a strong basis for a conservative risk assessment. Structurally related compounds are known to cause skin, eye, and respiratory irritation.[1][2] Some quinoline derivatives are also classified as harmful if swallowed or in contact with skin.[3][4] Therefore, 4-(hydroxymethyl)quinolin-2(1H)-one must be handled as a hazardous substance.[5]

Inferred Hazard Summary:

  • Acute Toxicity: Potentially harmful if swallowed or absorbed through the skin.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][6]

  • Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][7][8]

This assessment mandates the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): An Essential Barrier

PPE is the final line of defense against chemical exposure, employed after engineering controls are in place. The selection of appropriate PPE is critical and must not be underestimated.

Protective Equipment Specification & Rationale Supporting Sources
Hand Protection Chemical-resistant nitrile gloves are required. PVC gloves are not recommended as they offer little protection.[9] Gloves should be powder-free to prevent aerosolization of contaminants and must be inspected before use.[9][10] Double-gloving is recommended for handling concentrated solutions or for prolonged tasks.[5][11][12]
Eye & Face Protection Chemical safety goggles with side shields are mandatory.[12] When there is a risk of splashes, particularly when transferring solutions or working under pressure, a face shield must be worn in addition to goggles.[5][10][13][12][14][15]
Body Protection A long-sleeved, flame-resistant laboratory coat is required to protect skin and clothing.[5][11] Ensure the coat is fully buttoned. For large-scale work, a chemical-resistant apron provides an additional layer of protection.[13][5][11][13]
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[11][13] All weighing and transfer of the solid material should be performed within a fume hood to minimize inhalation risk.[5][13][7][11][12][13]

Operational and Handling Plan

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Operational_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase cluster_Cleanup Post-Execution Phase Review_SDS Review SDS of Compound & Solvents Prep_Hood Prepare & Verify Fume Hood Review_SDS->Prep_Hood Assemble_Gear Assemble All Equipment Prep_Hood->Assemble_Gear Don_PPE Don Full PPE Assemble_Gear->Don_PPE Weigh_Solid Weigh Solid in Hood Don_PPE->Weigh_Solid Dissolve Prepare Solution Weigh_Solid->Dissolve Execute_Reaction Execute Experiment Dissolve->Execute_Reaction Decontaminate Decontaminate Surfaces & Glassware Execute_Reaction->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A comprehensive workflow for the safe handling of 4-(hydroxymethyl)quinolin-2(1H)-one.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for 4-(hydroxymethyl)quinolin-2(1H)-one and all other reagents to be used.[6]

    • Ensure the chemical fume hood is certified, functional, and uncluttered.

    • Assemble all necessary glassware, reagents, and spill cleanup materials before starting.[12]

  • Execution :

    • Don all required PPE as specified in the table above.[16]

    • Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to prevent dust inhalation.[7]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers closed when not in immediate use.

  • Post-Handling :

    • Decontaminate all work surfaces and equipment after use. The first rinse of any contaminated glassware should be collected as hazardous waste.[11]

    • Remove PPE carefully to avoid cross-contamination, removing gloves first.[9]

    • Wash hands thoroughly with soap and water after the procedure is complete.[2][17]

Spill and Disposal Management

All waste generated from handling 4-(hydroxymethyl)quinolin-2(1H)-one must be treated as hazardous waste.[13] Do not dispose of this chemical in the regular trash or down the drain.[11]

Disposal_Plan Start Waste Generated Solid_Waste Solid Waste (e.g., unused solid, contaminated gloves, weigh boats) Start->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, solvent rinses) Start->Liquid_Waste Liquid Solid_Container Place in Labeled, Sealed Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Store_and_Dispose Store in Designated Area for EHS Pickup Solid_Container->Store_and_Dispose Liquid_Container->Store_and_Dispose

Caption: Decision workflow for the segregation and disposal of chemical waste.

Disposal Protocol:

  • Segregation :

    • Solid Waste : Place all contaminated solids, including gloves, weigh boats, and excess compound, into a dedicated, clearly labeled hazardous solid waste container.[5][11]

    • Liquid Waste : Collect all solutions and solvent rinses in a compatible, labeled hazardous liquid waste container. Do not mix incompatible waste streams.[11][13]

  • Labeling and Storage :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[11]

    • Store sealed waste containers in a designated, well-ventilated satellite accumulation area until they are collected for disposal.[18]

  • Final Disposal :

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][13][19]

In the event of a spill, evacuate personnel if necessary. For small spills, trained staff wearing appropriate PPE can use an inert absorbent material like sand or vermiculite to contain and collect the waste for disposal.[7][11] For large spills, evacuate the area and contact your institution's emergency response team immediately.[13]

References

  • QUINOLINE - Multichem: Safety Data Sheet providing hazard information and handling precautions for quinoline.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET: MSDS detailing protective equipment and disposal consider
  • QUINOLINE FOR SYNTHESIS - Loba Chemie: Safety Data Sheet with hazard statements and first-aid measures for quinoline.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem: A guide outlining PPE and disposal procedures for a quinoline deriv
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals - Benchchem: A detailed guide on treating quinoline derivatives as hazardous waste, including PPE and spill management.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG: SDS providing general occupational hygiene advice for handling quinoline.
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals - Benchchem: A guide detailing disposal protocols for a solid quinoline derivative, including PPE and spill procedures.
  • Quinoline - SAFETY DATA SHEET - PENTA: SDS with information on handling, storage, and accidental release measures.
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  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista: An article outlining essential PPE for handling hazardous drugs in a pharmaceutical context.
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  • PPE for Chemical Handling: A Quick Guide | Healthy Bean: A general guide on selecting appropri
  • sigma-aldrich - Safety Data Sheet: SDS for 8-Hydroxyquinoline with disposal and handling inform
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration: OSHA guidance on chemical protective clothing ensembles.
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